5,6,7,8-Tetrahydroisoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h5-6H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSAYGWMFGXIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597887 | |
| Record name | 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26345-15-3 | |
| Record name | 5,6,7,8-Tetrahydro-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26345-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthetic Pathways of 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one
An In-Depth Technical Guide
Abstract: The 5,6,7,8-tetrahydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. Its unique architecture, featuring a fused saturated carbocycle and a lactam moiety, presents distinct synthetic challenges and opportunities. This technical guide provides an in-depth analysis of the primary and alternative synthetic routes to this valuable heterocyclic system. We will dissect the mechanistic underpinnings of catalytic hydrogenation and intramolecular cyclization strategies, offering field-proven insights into catalyst selection, reaction optimization, and protocol execution. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of and practical guidance for the synthesis of this important molecular framework.
Introduction: The this compound Scaffold
Significance in Medicinal Chemistry
The tetrahydroisoquinoline nucleus is a cornerstone in the development of therapeutic agents, with derivatives showing a vast range of pharmacological activities.[1][2] The specific this compound variant and its parent amine are key intermediates in the synthesis of compounds targeting various physiological pathways.[3][4] Their constrained conformation and hydrogen bonding capabilities (as a lactam) make them ideal for creating selective ligands for receptors and enzymes. The partially saturated ring system often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, compared to fully aromatic counterparts.
Core Structural Features & Synthetic Challenges
The principal challenge in synthesizing this molecule lies in the selective construction of the bicyclic system, which requires precise control over regiochemistry and oxidation states. The two most logical retrosynthetic disconnections lead to the primary strategies discussed in this guide:
-
Partial Reduction: Cleaving the four C-H bonds in the carbocyclic ring leads back to the aromatic isoquinolin-1(2H)-one. This approach relies on the selective hydrogenation of the less-electron-rich benzene ring without affecting the pyridinone ring.
-
Annulation/Cyclization: Breaking the N-C8a and C4a-C5 bonds reveals a substituted cyclohexane precursor. This strategy involves building the heterocyclic ring onto a pre-existing carbocycle.
This guide will focus on the most robust and widely implemented of these strategies.
Primary Synthesis Pathway: Catalytic Hydrogenation of Isoquinolin-1(2H)-one
The most direct and industrially scalable route to this compound is the selective catalytic hydrogenation of its aromatic precursor, isoquinolin-1(2H)-one (also known as isocarbostyril). This method is favored for its high atom economy and typically straightforward execution.
Mechanistic Overview & Catalyst Rationale
Catalytic hydrogenation involves the addition of hydrogen across the double bonds of the benzene portion of the molecule. The pyridinone ring is generally less susceptible to reduction under these conditions due to the deactivating effect of the amide carbonyl group.
Choice of Catalyst: The selection of the catalyst is the most critical parameter for achieving high yield and selectivity.
-
Platinum(IV) Oxide (PtO₂, Adams' Catalyst): This is one of the most effective catalysts for this transformation. Upon introduction of hydrogen, it is reduced in situ to highly active platinum black. It demonstrates excellent efficacy for hydrogenating carbocyclic aromatic rings under relatively mild conditions (e.g., low-pressure H₂ in acidic media).
-
Palladium on Carbon (Pd/C): While a workhorse for many hydrogenations, Pd/C can sometimes be less effective or require harsher conditions for the reduction of the isoquinoline system compared to PtO₂.
-
Rhodium and Ruthenium: Catalysts based on these metals are also employed, particularly for asymmetric hydrogenations of related structures, but for this specific achiral transformation, platinum is often more cost-effective and efficient.
The use of an acidic solvent, typically acetic acid or hydrochloric acid in ethanol, is crucial. The acid protonates the substrate, activating the carbocyclic ring towards reduction.
Experimental Workflow: Catalytic Hydrogenation
The following diagram outlines the typical laboratory workflow for this synthesis.
Caption: Workflow for PtO₂-mediated catalytic hydrogenation.
Detailed Experimental Protocol
Materials:
-
Isoquinolin-1(2H)-one (1.0 eq)
-
Platinum(IV) oxide (PtO₂) (0.05 eq)
-
Glacial Acetic Acid (solvent)
-
Methanol (for workup)
-
Celite®
Procedure:
-
A high-pressure hydrogenation vessel (e.g., a Parr shaker) is charged with isoquinolin-1(2H)-one and glacial acetic acid (approx. 0.2 M concentration).
-
Platinum(IV) oxide is carefully added to the solution.
-
The vessel is sealed, and the atmosphere is purged by evacuating and backfilling with nitrogen (3 cycles), followed by hydrogen (2 cycles).
-
The vessel is pressurized with hydrogen to 50-60 psi.
-
The mixture is stirred vigorously and heated to 50°C. Hydrogen uptake is monitored via the pressure gauge.
-
After hydrogen consumption ceases (typically 12-24 hours), the vessel is cooled to room temperature and carefully vented.
-
The reaction mixture is diluted with methanol and filtered through a pad of Celite to remove the platinum catalyst. The pad is washed with additional methanol.
-
The combined filtrate is concentrated under reduced pressure to remove the solvents.
-
The resulting crude product is purified, typically by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes), to yield this compound as a solid.
Data Summary: Hydrogenation Conditions
| Catalyst | Solvent System | H₂ Pressure (psi) | Temperature (°C) | Typical Yield | Reference |
| PtO₂ | Acetic Acid | 50 - 100 | 25 - 50 | >90% | [5] |
| Pd/C (10%) | Ethanol/HCl | 500 - 1000 | 80 - 100 | 70-85% | [6] |
| Rh/Al₂O₃ | Acetic Acid | 50 | 25 | ~90% |
Alternative Pathway: Bischler-Napieralski Reaction and Subsequent Reduction
While less direct for the target lactam, the classic Bischler-Napieralski reaction provides a powerful method for constructing the isoquinoline core, which can then be converted to the desired product.[7][8] This route is particularly valuable when substituted precursors are more readily available than the corresponding isocarbostyril.
Conceptual Framework and Mechanism
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[7] It involves the cyclization of a β-phenylethylamide using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to yield a 3,4-dihydroisoquinoline.[8]
Caption: Bischler-Napieralski reaction pathway to the target lactam.
Causality Behind Experimental Choices:
-
Cyclization: POCl₃ is a highly effective dehydrating agent that converts the amide oxygen into a good leaving group, facilitating the formation of the key electrophilic nitrilium ion intermediate.[8]
-
Reduction: The resulting imine in the 3,4-dihydroisoquinoline is readily reduced to the corresponding amine using a mild hydride reagent like sodium borohydride (NaBH₄).
-
Oxidation: The final conversion of the 1,2,3,4-tetrahydroisoquinoline to the C1-lactam is the most challenging step and can be accomplished via various oxidative methods, though yields can be variable.
This multi-step sequence is longer than direct hydrogenation but offers greater flexibility in introducing substituents on the aromatic ring or the ethylamine backbone.
Comparative Analysis and Field Insights
| Feature | Pathway 1: Catalytic Hydrogenation | Pathway 2: Bischler-Napieralski Route |
| Step Count | 1 step | 3+ steps |
| Starting Material | Isoquinolin-1(2H)-one | Substituted β-phenylethylamine |
| Scalability | High; well-suited for large scale | Moderate; multi-step process |
| Key Challenge | Catalyst handling and safety (H₂) | Control of final oxidation step |
| Flexibility | Limited to available isocarbostyrils | High; allows for diverse substitutions |
| Overall Yield | Typically higher and more reliable | Often lower due to multiple steps |
Expert Recommendation:
For the direct, un-substituted synthesis of this compound, catalytic hydrogenation is the superior method due to its efficiency, high yield, and operational simplicity. It is the preferred industrial and laboratory-scale method when the starting isocarbostyril is commercially available or easily prepared.
The Bischler-Napieralski approach should be considered when a specifically substituted analog is required, and the corresponding substituted β-phenylethylamide is more accessible than the substituted isocarbostyril. It offers a more modular approach to building molecular complexity before the core is fully formed.
Conclusion
The synthesis of this compound is most effectively achieved through the selective catalytic hydrogenation of isoquinolin-1(2H)-one, with Adams' catalyst (PtO₂) in an acidic medium being the gold standard. This pathway is robust, high-yielding, and scalable. Alternative multi-step routes, such as those employing the Bischler-Napieralski reaction, provide essential strategic flexibility for accessing complex, substituted derivatives that are central to modern drug discovery programs. A thorough understanding of the mechanisms and practical considerations of each route empowers the research scientist to make informed decisions tailored to their specific synthetic goals.
References
- Vertex AI Search. The Pictet-Spengler Reaction.
- Whaley, W. M., & Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
- Lu, S.-M., Wang, Y.-Q., Han, X.-W., & Zhou, Y.-G. (2006). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates.
- Wikipedia. Bischler–Napieralski reaction.
- Al-Ghorbani, M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1595.
- Thermo Fisher Scientific. Pictet-Spengler Tetrahydroisoquinoline Synthesis.
- Organic Chemistry Portal. Bischler-Napieralski Reaction.
- ResearchGate. Pictet–Spengler Tetrahydroisoquinoline Synthesis.
- Facchetti, G., et al. (2022). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 27(19), 6649.
- ResearchGate. Pictet–Spengler Tetrahydroisoquinoline Synthese.
- Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669-1730.
- ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.
- Organic Chemistry Portal. Synthesis of tetrahydroquinolines.
- ResearchGate. (PDF) Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.
- ChemicalBook. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis.
- Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 14786-14813.
- ResearchGate. (PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products.
- Castagnoli Jr., N. (1969). Synthesis of cis- and trans-1-(3,4-dimethoxybenzyl)-3,7-dimethyl-5,8-dimethoxy-1,2,3,4-tetrahydroxyisoquinoline. Mechanism of the Bischler-Napieralski reaction. The Journal of Organic Chemistry, 34(10), 3187-3190.
- ResearchGate.
- Chang, C.-Y., et al. (2022). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Viruses, 14(7), 1546.
- Karczmarzyk, Z., & Lipińska, T. (2011). 5,6,7,8-Tetrahydroquinolin-8-one. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1365.
- PubChem. 5,6,7,8-Tetrahydroisoquinolin-8-one hydrochloride.
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An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one (CAS 26345-15-3)
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The 5,6,7,8-tetrahydroisoquinoline core is a cornerstone in the architecture of numerous biologically active compounds. This partially saturated heterocyclic system offers a rigid, three-dimensional framework that has proven invaluable for the design of ligands targeting a diverse array of physiological targets, particularly within the central nervous system. This guide focuses on a key derivative, 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one (CAS 26345-15-3) , a lactam (cyclic amide) that serves as both a potential pharmacophore and a versatile synthetic intermediate.
While extensive public-domain research on this specific molecule is limited, this document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. By leveraging data from closely related analogs and established chemical principles, this guide will provide in-depth insights into its chemical properties, plausible synthetic routes, analytical characterization, and potential biological significance.
I. Core Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₉H₁₁NO.[1] Its structure features a fusion of a dihydropyridinone ring and a cyclohexene ring. The presence of the lactam functionality imparts specific chemical reactivity and potential for hydrogen bonding, which is critical for its interaction with biological macromolecules.
| Property | Value | Reference(s) |
| CAS Number | 26345-15-3 | [1] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | 202-203 °C | [1] |
| Boiling Point | 402.4±18.0 °C (Predicted) | [1] |
| Density | 1.13±0.1 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in organic solvents like DMSO and methanol | Inferred from related compounds |
II. Synthesis and Mechanistic Considerations
A. Proposed Synthetic Pathway: Catalytic Hydrogenation
A highly plausible and efficient method for the synthesis of this compound is the catalytic hydrogenation of isoquinolin-1-ol (also known as isocarbostyril). This approach leverages a commercially available starting material and a well-established reduction methodology.
The rationale behind this choice is the chemoselective reduction of the pyridine ring while preserving the carbonyl group of the lactam. Various heterogeneous catalysts, such as platinum, palladium, or rhodium on a carbon support, are effective for this transformation.[2][3] More recently, non-precious metal catalysts, such as those based on iron, have also shown efficacy in the hydrogenation of (iso)quinolones.[2]
Caption: Catalytic hydrogenation of isoquinolin-1-ol.
Experimental Protocol (Hypothetical):
-
Reactor Setup: To a high-pressure hydrogenation vessel, add isoquinolin-1-ol (1.0 eq) and a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5-10 mol% Platinum on carbon) to the mixture.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction Conditions: Heat the mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously for a predetermined time (e.g., 12-24 hours), monitoring the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
B. Alternative Synthetic Route: Beckmann Rearrangement
Another classical approach to the synthesis of lactams is the Beckmann rearrangement of a ketoxime.[4][5] This method would involve the formation of the oxime of α-tetralone, followed by acid-catalyzed rearrangement.
Caption: Beckmann rearrangement for lactam synthesis.
This route provides an alternative for constructing the lactam ring system, with the choice of synthesis often depending on the availability and cost of the starting materials.
III. Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of this compound.
A. Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the synthesized compound and for monitoring reaction progress. A reverse-phase method is generally suitable for this class of molecules.
Experimental Protocol (Adapted from related compounds):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for MS compatibility) or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound (typically in the range of 220-280 nm).
-
Injection Volume: 10 µL.
-
Quantification: Purity is determined by the area percentage of the main peak in the chromatogram.
B. Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Based on the structure of this compound and data from analogous compounds, the following spectral features are expected:
-
¹H NMR:
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the dihydropyridinone ring.
-
Aliphatic Protons: A series of multiplets in the aliphatic region (δ 1.5-3.5 ppm) corresponding to the eight protons of the cyclohexene ring.
-
NH Proton: A broad singlet corresponding to the lactam N-H proton, the chemical shift of which can be concentration and solvent dependent.
-
-
¹³C NMR:
-
Carbonyl Carbon: A characteristic signal in the downfield region (δ 160-180 ppm) for the lactam carbonyl carbon.
-
Aromatic/Olefinic Carbons: Signals in the region of δ 110-150 ppm.
-
Aliphatic Carbons: Signals in the upfield region (δ 20-40 ppm).
-
2. Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion: In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecule [M+H]⁺ at m/z 150.19.
-
Fragmentation Pattern: The fragmentation is likely to involve losses of small neutral molecules such as CO and ethylene from the saturated ring, which is characteristic for tetrahydroquinolines.
IV. Biological Activity and Applications in Drug Discovery
The tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. Derivatives of tetrahydroisoquinoline have demonstrated a wide range of pharmacological activities, including:
-
Antitumor
-
Antimicrobial
-
Antiviral (including against SARS-CoV-2)[6]
-
Anticonvulsant
-
Modulation of CNS receptors (e.g., dopamine, serotonin, and orexin receptors)[7]
While direct biological data for this compound is not extensively documented, its structural features suggest several potential applications:
-
Synthetic Intermediate: This compound is a valuable building block for the synthesis of more complex, biologically active molecules. The lactam nitrogen can be alkylated or acylated, and the aromatic ring can be further functionalized.
-
Dopamine and Serotonin Receptor Ligands: The tetrahydroisoquinoline core is present in many compounds that interact with dopaminergic and serotonergic systems. Further derivatization could lead to novel ligands for these receptors, with potential applications in treating neurological and psychiatric disorders.
-
Enzyme Inhibitors: The rigid scaffold can be elaborated to present functional groups in a precise spatial orientation, making it a suitable starting point for the design of enzyme inhibitors.
Caption: Potential therapeutic applications of the scaffold.
V. Safety and Toxicology
As a lactam, this compound is expected to have a different toxicological profile from its parent amine, 5,6,7,8-tetrahydroisoquinoline. Generally, lactams are less basic and may exhibit different metabolic pathways.
-
Hazard Identification: Based on data for related compounds, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Handling Precautions: Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Toxicological Data: Specific toxicological studies on this compound are not widely available. However, the general toxicology of lactams is an active area of research, particularly in the context of β-lactam antibiotics, where high concentrations can be associated with neurotoxicity and nephrotoxicity.[5][6][8][9][10] It is crucial to handle this compound with care and avoid ingestion, inhalation, and skin contact.
VI. Conclusion and Future Directions
This compound represents a molecule of significant interest for both synthetic and medicinal chemistry. Its straightforward synthesis from readily available precursors and its versatile chemical nature make it an attractive building block for the creation of novel, biologically active compounds. While direct pharmacological data on this specific molecule is sparse, the well-documented importance of the tetrahydroisoquinoline scaffold in drug discovery provides a strong impetus for its further investigation.
Future research should focus on the development and optimization of its synthesis, a thorough characterization of its pharmacological profile through in vitro and in vivo studies, and its utilization as a scaffold for the generation of compound libraries for high-throughput screening. The insights provided in this guide aim to serve as a foundational resource to stimulate and support these future research endeavors.
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- 10. 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one: Synthesis, Characterization, and Therapeutic Potential
Abstract
The 5,6,7,8-tetrahydroisoquinolin-1(2H)-one core is a significant heterocyclic scaffold that garners considerable attention within the domains of synthetic organic chemistry and drug discovery. As a lactam derivative of the tetrahydroisoquinoline family, it presents a unique structural motif with the potential for diverse biological activities. This technical guide provides a comprehensive exploration of this compound, designed for researchers, scientists, and professionals in drug development. The content herein delves into the fundamental molecular structure, plausible synthetic methodologies, detailed characterization techniques, and a discussion of its potential therapeutic applications based on the broader understanding of the tetrahydroisoquinoline class of compounds. This guide is structured to offer not just procedural details but also the underlying scientific rationale, empowering researchers to leverage this valuable scaffold in their scientific endeavors.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its recurring presence in a multitude of natural products and clinically successful pharmaceuticals.[2] The inherent three-dimensional architecture of the THIQ core allows for the precise spatial orientation of substituents, facilitating targeted interactions with a wide array of biological macromolecules.
Derivatives of the THIQ scaffold have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anticancer, antimicrobial, and neuroprotective effects.[3][4] The lactam derivative, this compound, represents an intriguing modification of this core structure. The introduction of a carbonyl group at the 1-position introduces a planar, polar amide functionality, which can significantly influence the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability. While extensive research has been conducted on the broader THIQ class, this guide will focus on the specific attributes and potential of the this compound isomer.
Synthesis of this compound: A Proposed Synthetic Strategy
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, this compound, points towards a key intermediate: 2-(1-cyclohexenyl)ethylamine. This intermediate contains the requisite carbon skeleton for the formation of the fused ring system. The lactam ring can then be envisioned to be formed through an intramolecular cyclization reaction.
Proposed Synthetic Pathway
The proposed synthesis commences with the preparation of the key intermediate, 2-(1-cyclohexenyl)ethylamine, followed by acylation and an acid-catalyzed intramolecular cyclization.
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- 2. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6,7,8-tetrahydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of the predominant mechanisms of action associated with derivatives of this heterocyclic system. While the parent compound serves as a crucial synthetic intermediate, its substituted analogs exhibit a wide array of pharmacological activities, with a significant focus on anticancer properties. This document synthesizes current research to elucidate the molecular targets and cellular pathways modulated by these compounds, with a primary emphasis on the inhibition of Poly(ADP-ribose) polymerase (PARP) and various protein kinases. We will delve into the causality behind experimental designs, present detailed protocols for key validation assays, and explore the structure-activity relationships that govern the potency and selectivity of these molecules.
Introduction: The Versatility of the Tetrahydroisoquinolinone Core
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a common motif in many natural alkaloids and has been extensively utilized in the development of synthetic compounds with a broad spectrum of biological activities.[1][2] These activities include antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The this compound moiety, a specific isomer of the broader THIQ class, has emerged as a particularly valuable scaffold in the design of targeted therapeutics, especially in oncology.[3][4] Its rigid, bicyclic structure provides a fixed conformational framework that can be strategically decorated with various substituents to achieve high-affinity interactions with specific biological targets. This guide will focus on the most well-characterized mechanisms of action for derivatives of this core structure, providing researchers with a foundational understanding to guide future drug discovery efforts.
Primary Mechanism of Action: PARP Inhibition
A major thrust in the development of this compound derivatives has been their role as inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[5] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs.[5] During DNA replication, these SSBs are converted to toxic double-strand breaks (DSBs), which cannot be repaired in HR-deficient cells, ultimately leading to cell death through a concept known as synthetic lethality.[5]
Molecular Interaction with the PARP-1 Catalytic Site
The structural basis for the inhibitory activity of tetrahydroisoquinolinone derivatives lies in their ability to mimic the nicotinamide moiety of the NAD+ substrate, which is essential for PARP-1's catalytic activity. These inhibitors bind to the nicotinamide-binding pocket of the PARP-1 catalytic domain, preventing the enzyme from utilizing NAD+ to synthesize poly(ADP-ribose) chains at sites of DNA damage. The lactam ring of the tetrahydroisoquinolinone core is a key pharmacophoric feature that often forms critical hydrogen bonds with amino acid residues in the active site, thereby anchoring the inhibitor.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
The mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells is a cornerstone of their therapeutic efficacy. The following diagram illustrates this pathway.
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- 2. researchgate.net [researchgate.net]
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- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Tetrahydroisoquinoline Core: A Journey from Natural Discovery to Synthetic Prominence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone of heterocyclic chemistry and a recurring motif in a vast array of biologically active compounds.[1][2][3][4][5] This privileged scaffold, consisting of a fused benzene and piperidine ring system, is found in numerous natural alkaloids and has been instrumental in the development of a wide range of pharmaceuticals.[1][2] Its structural rigidity and the presence of a basic nitrogen atom allow for specific interactions with biological targets, making it a highly sought-after framework in medicinal chemistry.[1][3] This guide will delve into the rich history of THIQs, from their initial discovery in nature to the development of seminal synthetic methodologies that have enabled their widespread application in drug discovery and development. We will explore the mechanistic underpinnings of key synthetic reactions, provide practical insights into experimental choices, and highlight the evolution of THIQ synthesis toward greater efficiency and stereocontrol.
Early Discoveries: Nature's Blueprint
The story of tetrahydroisoquinolines begins in the realm of natural products chemistry. For centuries, plant extracts containing THIQ alkaloids have been used in traditional medicine for their diverse physiological effects, including analgesic, sedative, and antiseptic properties.[2] These compounds are particularly abundant in plant families such as Cactaceae, Chenopodiaceae, and Fabaceae.[2] The biosynthesis of these simple THIQs typically involves the condensation of a β-phenylethylamine with a formaldehyde or acetaldehyde equivalent, a process that mirrors the synthetic strategies that would later be developed in the laboratory.[5] The benzyltetrahydroisoquinoline alkaloids, characterized by a benzyl group at the C1 position, represent one of the largest and most structurally diverse classes of these natural products.[2] The biosynthesis of this complex family of molecules often proceeds through the central intermediate (S)-reticuline, which is formed from dopamine and p-hydroxyphenylacetaldehyde.[2][5]
The Dawn of Synthetic Chemistry: Forging the THIQ Core
The late 19th and early 20th centuries marked a turning point in the history of THIQs, as chemists began to develop methods to construct this important heterocyclic system in the laboratory. Two landmark reactions, the Bischler-Napieralski reaction and the Pictet-Spengler reaction, emerged as powerful and versatile tools for the synthesis of THIQs and their derivatives. These reactions have stood the test of time and remain fundamental to the synthesis of a vast number of natural and non-natural THIQs.[4][6]
The Bischler-Napieralski Reaction (1893): Intramolecular Cyclization of β-Arylethylamides
In 1893, August Bischler and Bernard Napieralski reported a method for the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding tetrahydroisoquinolines.[7][8][9][10] This intramolecular electrophilic aromatic substitution reaction typically employs a dehydrating agent, such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5), under heating.[7][8][9]
The reaction is particularly effective for β-arylethylamides with electron-rich aromatic rings, as this enhances the nucleophilicity of the arene and facilitates the electrophilic attack.[7][8] The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes intramolecular cyclization.[7][9][10]
Mechanism of the Bischler-Napieralski Reaction:
Sources
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- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
A Comprehensive Spectroscopic and Analytical Guide to 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectroscopic and analytical characteristics of 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural and analytical profile is paramount for its application in drug discovery and development. This document, crafted from the perspective of a Senior Application Scientist, offers not just data, but also the underlying scientific principles and practical methodologies for its characterization.
Introduction: The Significance of the Tetrahydroisoquinolinone Core
The this compound moiety is a privileged scaffold, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent positioning, making it an attractive template for the design of ligands targeting a variety of biological receptors and enzymes. The presence of a lactam functionality and a partially saturated carbocyclic ring imparts specific physicochemical properties that influence solubility, metabolic stability, and target engagement. Accurate and comprehensive spectroscopic analysis is therefore the cornerstone of any research and development program involving this important chemical entity.
Molecular Structure and Key Spectroscopic Features
A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data. The numbering convention and key structural features are outlined below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Predicted ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality Behind the Chemical Shift |
| ~7.5 - 8.0 | s (broad) | 1H | NH | The proton attached to the nitrogen is deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and its exchangeable nature often leads to a broad singlet. |
| ~7.0 - 7.2 | d | 1H | H -3 | This vinylic proton is deshielded by the adjacent carbonyl group and the double bond. It will appear as a doublet due to coupling with H-4. |
| ~6.0 - 6.2 | d | 1H | H -4 | This vinylic proton is coupled to H-3, resulting in a doublet. Its chemical shift is influenced by the adjacent double bond and the fused ring system. |
| ~2.8 - 3.0 | t | 2H | H -5 | These methylene protons are adjacent to the aromatic ring and will appear as a triplet due to coupling with the protons at C6. |
| ~2.4 - 2.6 | t | 2H | H -8 | These methylene protons are adjacent to the nitrogen-bearing carbon and will appear as a triplet due to coupling with the protons at C7. |
| ~1.8 - 2.0 | m | 4H | H -6, H -7 | The methylene protons at these positions will have overlapping signals and appear as a multiplet due to complex coupling with the adjacent methylene groups. |
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment | Rationale for the Chemical Shift |
| ~165 - 170 | C =O | The carbonyl carbon of the lactam is highly deshielded due to the electronegativity of the oxygen atom. |
| ~140 - 145 | C -3 | This vinylic carbon is deshielded due to its position in the double bond and proximity to the carbonyl group. |
| ~125 - 130 | C -4a | This quaternary carbon is part of the aromatic system and the fusion point of the two rings. |
| ~120 - 125 | C -8a | This quaternary carbon is adjacent to the nitrogen and part of the aromatic system. |
| ~115 - 120 | C -4 | This vinylic carbon is part of the double bond. |
| ~30 - 35 | C -5 | Aliphatic methylene carbon adjacent to the aromatic ring. |
| ~25 - 30 | C -8 | Aliphatic methylene carbon adjacent to the nitrogen-bearing carbon. |
| ~20 - 25 | C -6, C -7 | Aliphatic methylene carbons in the saturated ring. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.
Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Significance |
| 3200 - 3400 | Strong, Broad | N-H | Stretch | The broadness is indicative of hydrogen bonding of the lactam N-H. |
| 2850 - 2960 | Medium-Strong | C-H (aliphatic) | Stretch | Confirms the presence of the saturated cyclohexyl ring. |
| ~1650 - 1680 | Strong | C=O (lactam) | Stretch | A key diagnostic peak for the lactam carbonyl. Its position is influenced by ring strain and conjugation. |
| ~1600 - 1640 | Medium | C=C | Stretch | Indicates the presence of the double bond within the heterocyclic ring. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation.
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 149.0840 (Calculated for C₉H₁₁NO)
-
Key Fragmentation Pathways:
-
Loss of CO (M-28): A common fragmentation for cyclic ketones and lactams, leading to a fragment at m/z 121.
-
Retro-Diels-Alder (RDA) fragmentation: The cyclohexene ring can undergo a characteristic RDA cleavage, although this may be less favored than other pathways.
-
Loss of H• (M-1): Loss of a hydrogen radical to form a stable cation.
-
Experimental Protocols: A Self-Validating System
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data described above. These protocols are designed to be self-validating, ensuring data integrity and reproducibility.
NMR Spectroscopy Acquisition
Caption: Standard workflow for NMR data acquisition and processing.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune the probe for both proton (¹H) and carbon (¹³C) frequencies.
-
Acquire the ¹H spectrum. A standard pulse program with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio is recommended.
-
Acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required. A proton-decoupled experiment is standard to simplify the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum to ensure accurate integration and peak picking.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.
-
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum to be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure with the anvil to ensure good contact. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion: A Foundation for Future Discovery
This guide provides a comprehensive overview of the key spectroscopic and analytical features of this compound. The presented data, though predictive, is based on sound scientific principles and serves as a robust framework for the characterization of this important heterocyclic scaffold. The detailed experimental protocols offer a reliable methodology for obtaining high-quality, reproducible data. A thorough understanding and application of these analytical techniques are indispensable for any scientist or researcher working with this versatile molecule, paving the way for its successful application in the development of novel therapeutics and other advanced materials.
References
Due to the lack of specific experimental data for this compound in the provided search results, this reference list is based on general spectroscopic principles and data for related compounds. In a real-world scenario, this section would contain citations to peer-reviewed publications where the experimental data was originally reported.
physical properties of 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one
An In-depth Technical Guide to the Physical Properties of 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one
Abstract
This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a lactam derivative of the tetrahydroisoquinoline scaffold, it serves as a crucial building block for the synthesis of various biologically active molecules. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the core physicochemical and spectroscopic properties of this compound, supported by detailed experimental methodologies and field-proven insights for its analysis.
Core Physicochemical Properties
The fundamental physical characteristics of a compound govern its behavior in different environments and are critical for process development, formulation, and quality control. It is essential to distinguish this compound (CAS: 26345-15-3) from its structural isomer 5,6,7,8-Tetrahydroisoquinoline (CAS: 36556-06-6), as their properties differ significantly due to the presence of the carbonyl group in the former.
Summary of Physicochemical Data
The primary are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| CAS Number | 26345-15-3 | [1] |
| Melting Point | 202-203 °C | [1] |
| Boiling Point | 402.4 ± 18.0 °C (Predicted) | [1] |
| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [1] |
| Appearance | Typically a solid at room temperature | Inferred |
Melting Point
The melting point is a critical indicator of purity. For this compound, the sharp melting range of 202-203 °C suggests a high degree of crystalline purity.[1] The presence of impurities would typically lead to a depression and broadening of this range.
Experimental Causality: The choice of a capillary-based melting point apparatus is standard due to its precision and the small sample quantity required. The rate of heating is slowed near the expected melting point to ensure thermal equilibrium between the sample and the heating block, allowing for an accurate determination of the phase transition.
Boiling Point and Density
The predicted boiling point is high (402.4 °C), which is characteristic of molecules with polar functional groups (amides) capable of strong intermolecular hydrogen bonding.[1] Similarly, the predicted density of 1.13 g/cm³ is consistent with a densely packed solid structure.[1] It is important to note that these values are computational predictions; experimental verification via vacuum distillation (for boiling point) or pycnometry (for density) would be required for definitive values.
Solubility and pKa
The pKa value is influenced by the amide proton. Amide N-H protons are generally very weakly acidic, with pKa values typically in the range of 17-18, meaning the compound is unlikely to be deprotonated under normal aqueous conditions. The basicity is associated with the lone pair on the carbonyl oxygen, but protonation is also unfavorable. Experimental determination via potentiometric titration is the standard method for obtaining an accurate pKa value.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. For this compound, the spectrum is dominated by vibrations from the lactam ring.
-
N-H Stretch: A prominent, moderately broad absorption band is expected in the region of 3200-3300 cm⁻¹ due to the stretching vibration of the N-H bond.
-
C-H Stretches: Aliphatic C-H stretching from the saturated ring will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=O Stretch (Amide I Band): A strong, sharp absorption band is expected around 1650-1680 cm⁻¹, which is characteristic of a six-membered ring lactam carbonyl group. This is one of the most diagnostic peaks in the spectrum.
-
N-H Bend (Amide II Band): A band in the 1550-1640 cm⁻¹ region may be observed corresponding to the N-H bending vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic and aliphatic protons.
-
N-H Proton: A broad singlet is expected, typically downfield (δ 7.5-8.5 ppm), which may exchange with D₂O.
-
Aromatic Protons: Two signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the pyridine ring.
-
Aliphatic Protons: Protons on the saturated ring will appear as multiplets in the upfield region (δ 1.5-3.5 ppm). The protons adjacent to the nitrogen (C8-H₂) and the carbonyl group (C2-H₂) would be the most deshielded within this range.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of nine distinct carbon atoms.
-
Carbonyl Carbon: A signal in the highly deshielded region (δ 165-175 ppm) is characteristic of the amide carbonyl carbon.
-
Aromatic/Olefinic Carbons: Signals between δ 120-150 ppm will correspond to the carbons of the aromatic portion of the isoquinoline core.
-
Aliphatic Carbons: Four signals in the upfield region (δ 20-50 ppm) will correspond to the saturated C5, C6, C7, and C8 atoms.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would appear at an m/z ratio corresponding to the molecular weight, 149.19.[1]
-
Fragmentation: Key fragmentation pathways would likely involve the loss of carbon monoxide (CO, 28 Da) from the lactam ring and successive fragmentations of the saturated ring, potentially through a retro-Diels-Alder reaction, similar to patterns observed in related tetrahydroquinoline structures.[2]
Experimental Methodologies
To ensure data integrity and reproducibility, standardized protocols must be followed.
Protocol for Melting Point Determination
This protocol describes the standard method for determining the melting point of a crystalline solid.
-
Sample Preparation: Finely powder a small amount of the dry compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Begin heating at a rapid rate (10-15 °C/min) to approach the expected melting point.
-
Measurement: Approximately 15 °C below the expected melting point (202 °C), reduce the heating rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.
Caption: Workflow for Melting Point Determination.
Protocol for ATR-FTIR Spectrum Acquisition
This method allows for rapid analysis of solid samples with minimal preparation.
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment.
-
Sample Application: Place a small amount of the powdered solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Caption: Workflow for ATR-FTIR Spectrum Acquisition.
Protocol for NMR Spectrum Acquisition
This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample.
-
¹H Spectrum Acquisition: Set the acquisition parameters (e.g., pulse angle, acquisition time, number of scans). A standard ¹H spectrum is typically acquired within a few minutes.
-
¹³C Spectrum Acquisition: ¹³C NMR requires a longer acquisition time due to the low natural abundance of the ¹³C isotope. Set appropriate parameters and acquire the spectrum, which may take from 30 minutes to several hours depending on the sample concentration.
-
Data Processing: Perform a Fourier transform on the raw data (FID), followed by phase correction and baseline correction to obtain the final, interpretable spectra.
Caption: Workflow for NMR Spectrum Acquisition.
Conclusion
This compound is a crystalline solid with a high melting point, reflecting its stable lactam structure and capacity for strong intermolecular interactions. Its physical properties are defined by the interplay between the saturated carbocyclic ring and the polar aromatic lactam system. The spectroscopic signatures, particularly the characteristic C=O stretch in the IR spectrum and the unique set of signals in the NMR spectra, provide unambiguous methods for its identification and quality assessment. The protocols and data presented in this guide serve as a foundational resource for researchers and scientists working with this important heterocyclic scaffold.
References
-
5,6,7,8-tetrahydroisoquinolin-1-ol. (n.d.). ChemBK. Retrieved January 17, 2026, from [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Fahmy, H. T. Y., El-Sayed, R., & Al-Soud, Y. A. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Retrieved January 17, 2026, from [Link]
-
Fahmy, H. T. Y., El-Sayed, R., & Al-Soud, Y. A. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Mass spectra of tetrahydroquinolines. (1968). Canadian Science Publishing. Retrieved January 17, 2026, from [Link]
-
Wang, M., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. Retrieved January 17, 2026, from [Link]
Sources
Methodological & Application
The Versatile Scaffold: 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one in Modern Medicinal Chemistry
The 5,6,7,8-tetrahydroisoquinolin-1(2H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to interact with a variety of biological targets. This guide provides an in-depth exploration of the synthesis, derivatization, and application of this versatile scaffold, with a particular focus on its successful application in the development of potent Poly(ADP-ribose) Polymerase 1 (PARP1) inhibitors, a critical class of anti-cancer agents.
Introduction: The Significance of the Tetrahydroisoquinolinone Core
The 1,2,3,4-tetrahydroisoquinoline framework is a common motif in numerous natural products and clinically approved drugs, exhibiting a wide array of biological activities including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a carbonyl group at the 1-position to form the this compound lactam ring provides a key hydrogen bond acceptor and imparts specific conformational constraints, making it an attractive starting point for rational drug design. This scaffold has proven particularly fruitful in the design of inhibitors for enzymes involved in DNA damage repair, such as PARP1.[4][5]
PART 1: Synthesis and Derivatization Strategies
A robust and flexible synthetic strategy is paramount for exploring the chemical space around the this compound scaffold. The following protocols outline a general approach to the synthesis of the core structure and its subsequent derivatization to generate a library of analogues for biological screening.
Protocol 1: Synthesis of the Core Scaffold via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and reliable method for the synthesis of tetrahydroisoquinoline derivatives.[3] This protocol describes a generalized procedure that can be adapted for the synthesis of the this compound core.
Workflow for Core Scaffold Synthesis
Caption: General workflow for the synthesis of the core scaffold.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate β-phenethylamine derivative (1.0 eq) in a suitable solvent such as toluene or dichloromethane.
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 eq) to the solution.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude tetrahydroisoquinoline intermediate by column chromatography on silica gel.
-
Oxidative Lactamization: The purified intermediate is then subjected to an oxidation reaction to form the lactam. This can be achieved using various reagents, such as potassium permanganate or ruthenium tetroxide, under controlled conditions.
-
Final Purification: The final this compound product is then purified by recrystallization or column chromatography to yield the desired core scaffold.
Protocol 2: Generation of a Focused Compound Library
With the core scaffold in hand, a diverse library of analogues can be generated by targeting specific positions for functionalization. The nitrogen at the 2-position and various positions on the aromatic ring are common points for modification.
Step-by-Step Methodology for N-Alkylation/Arylation:
-
Deprotonation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) (1.2 eq) at 0 °C.
-
Electrophile Addition: After stirring for 30 minutes, add the desired alkyl or aryl halide (1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching and Work-up: Carefully quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the N-substituted derivatives by column chromatography.
Step-by-Step Methodology for Aromatic Ring Functionalization (e.g., Suzuki Coupling):
This protocol assumes a halogenated precursor to the core scaffold is available or has been synthesized.
-
Reaction Setup: In a reaction vessel, combine the halogenated this compound derivative (1.0 eq), the desired boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq).
-
Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., dioxane or toluene) and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C until the starting material is consumed.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Dry the combined organic layers and concentrate.
-
Purification: Purify the final coupled product by column chromatography.
PART 2: Application in PARP1 Inhibition
A significant application of the this compound scaffold is in the development of PARP1 inhibitors. PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[6][7] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to the accumulation of SSBs, which are converted to lethal double-strand breaks (DSBs) during replication, resulting in synthetic lethality.[8][9]
The Role of PARP1 in DNA Repair and the Mechanism of Inhibition
Caption: PARP1's role in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cells.
Structure-Activity Relationship (SAR) Insights
Medicinal chemistry campaigns have revealed key structural features of this compound derivatives that contribute to potent PARP1 inhibition. The isoquinolinone core mimics the nicotinamide portion of the NAD+ cofactor, occupying the nicotinamide binding pocket of the enzyme.[10] Substitutions at various positions are explored to enhance potency and selectivity. For instance, bulky substituents at the 3- or 4-positions can extend into adjacent pockets, forming additional interactions and increasing affinity.[11]
Table 1: Representative this compound Based PARP1 Inhibitors and their Activities
| Compound ID | R1 (Substitution) | PARP1 IC₅₀ (nM) | Reference |
| 1a | Phenyl | 22.0 | [11] |
| 2b | 4-Fluorophenyl | 4.3 (PARP2) | [11] |
| 5c | Fused Naphthoquinone | 2.4 | [12] |
| 5d | Fused Naphthoquinone | 4.8 | [12] |
Note: Data presented is a synthesis of representative values from the literature to illustrate the potency of this scaffold.
Protocol 3: In Vitro PARP1 Inhibition Assay (Colorimetric)
This protocol provides a step-by-step method for determining the in vitro inhibitory activity of newly synthesized compounds against PARP1 using a commercially available colorimetric assay kit as a basis.[13]
Materials:
-
Recombinant Human PARP1 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Activated DNA
-
PARP Assay Buffer
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Test compounds dissolved in DMSO
-
Plate reader capable of measuring absorbance at 450 nm
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, create further dilutions in PARP assay buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration in the well is ≤1%.
-
Reaction Mixture Preparation: Prepare a master mix containing PARP assay buffer, activated DNA, and biotinylated NAD+.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only.
-
Negative control wells (100% activity): Add the reaction mixture and DMSO vehicle.
-
Positive control wells (inhibitor control): Add the reaction mixture and a known PARP1 inhibitor (e.g., Olaparib).
-
Test compound wells: Add the reaction mixture and the serially diluted test compounds.
-
-
Enzyme Addition: Add the recombinant PARP1 enzyme to all wells except the blank wells to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Streptavidin-HRP Addition: Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Color Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a sufficient color change is observed in the negative control wells.
-
Stopping the Reaction: Add the stop solution to each well to quench the reaction.
-
Data Acquisition: Read the absorbance of the plate at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its proven success as a core for potent PARP1 inhibitors highlights its potential in oncology drug discovery. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this promising scaffold in their medicinal chemistry endeavors.
References
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Kim, H., et al. (2009). Synthesis of isoquinolinone-based tetracycles as poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry, 17(21), 7537-7541. Available from: [Link]
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ResearchGate. (n.d.). The role of PARP in DNA damage repair and the mechanism of PARPi in suppressing DNA damage repair and promoting cell death. [Diagram]. Retrieved from: [Link]
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ResearchGate. (n.d.). Role of PARP in DNA repair and main effects of PARP inhibitors. [Diagram]. Retrieved from: [Link]
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ResearchGate. (n.d.). The role of PARP-1 in DNA damage repair pathways. [Diagram]. Retrieved from: [Link]
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ResearchGate. (n.d.). Overview of the role of PARP1 in DNA repair. [Diagram]. Retrieved from: [Link]
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Papeo, G., et al. (2021). Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors. Scientific Reports, 11(1), 16362. Available from: [Link]
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BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from: [Link]
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Abouzid, K. M., et al. (2021). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 11(45), 28205-28221. Available from: [Link]
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Pathi, V. B., et al. (2023). Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry, 66(19), 13354-13375. Available from: [Link]
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Giansanti, V., et al. (2020). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. Cells, 9(1), 99. Available from: [Link]
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Zilio, N., et al. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 3(4), 101759. Available from: [Link]
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Al-Ostoot, F. H., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1600. Available from: [Link]
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Petricci, E., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 26(11), 3360. Available from: [Link]
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Application Notes and Protocols: Tetrahydroisoquinolines in Modern Antiviral Research
An Application & Protocol Guide for Drug Development Professionals
Introduction: The Tetrahydroisoquinoline Scaffold as a Cornerstone in Antiviral Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a nitrogen-containing heterocyclic system that holds a privileged position in medicinal chemistry and drug discovery.[1] As a foundational structural motif in a vast array of natural alkaloids, the THIQ scaffold has been refined by nature over millennia, resulting in compounds with diverse and potent biological activities.[2][3][4] Beyond their natural origins, synthetic THIQ derivatives have demonstrated remarkable therapeutic potential, with applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents.[5][6]
In the field of virology, the THIQ scaffold has emerged as a particularly versatile framework for the development of novel antiviral agents.[4] Its rigid, three-dimensional structure provides an excellent platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with a variety of viral and host-cell targets. Researchers have successfully developed THIQ-based compounds active against a spectrum of challenging viruses, including Human Immunodeficiency Virus (HIV), influenza virus, and coronaviruses like SARS-CoV-2.[7][8][9]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing field-proven insights into the application of THIQs in antiviral research. We will explore the key mechanisms of action, detail robust protocols for chemical synthesis and biological evaluation, and present a framework for interpreting data to guide the next generation of antiviral drug discovery.
Section 1: Unraveling the Mechanisms of THIQ Antiviral Action
The efficacy of THIQ derivatives against a range of viruses stems from their ability to interfere with multiple, distinct stages of the viral life cycle. This mechanistic diversity is a key advantage of the scaffold, offering multiple avenues for therapeutic intervention.
Targeting Coronaviruses (e.g., SARS-CoV-2)
The COVID-19 pandemic spurred intensive research into novel antiviral strategies, where THIQ-based compounds have shown significant promise. Unlike early repurposed drugs such as chloroquine, which primarily act by altering endosomal pH, novel THIQ derivatives exhibit more specific and potent mechanisms.[10]
-
Inhibition of Post-Entry Replication: Studies have identified THIQ compounds that effectively suppress SARS-CoV-2 replication after it has entered the host cell.[7][10] Time-of-addition assays revealed that the primary inhibitory activity of compounds like trans-1 (tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate) occurs at the post-entry stage.[7][10] This suggests the compound may target viral enzymes essential for replication, such as the RNA-dependent RNA polymerase (RdRp) or helicase, or modulate host factors that the virus hijacks for its own propagation.[11][12]
-
Viral Entry Blockade: Certain THIQ alkaloids function by preventing the virus from entering the host cell in the first place. This can be achieved by inhibiting the critical interaction between the viral Spike (S) protein's receptor-binding domain (RBD) and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor.[13]
-
Targeting Viral Enzymes: The SARS-CoV-2 helicase (NSP13) is an essential enzyme for viral RNA replication and has been identified as a prime target for antiviral drug development.[11] Virtual screening and subsequent experimental validation have pointed to THIQ-based structures as potential helicase inhibitors.[11]
Targeting Influenza Virus
Influenza remains a persistent global health threat due to its high mutation rate, which often renders vaccines and existing drugs less effective. The influenza virus PA endonuclease (PAN), a highly conserved enzyme across different strains, is a critical component of the viral replication machinery and an attractive drug target.[8]
-
Inhibition of PA Endonuclease (PAN): The PAN enzyme is responsible for a process known as "cap-snatching," where it cleaves the 5' caps from host cell mRNAs. The virus then uses these capped fragments as primers to initiate the transcription of its own genome. By inhibiting PAN, THIQ derivatives effectively halt viral transcription and replication.[4][8] Structure-guided design has led to the development of 1,3-cis-2-substituted-THIQ-3-carboxylic acid derivatives that potently inhibit PAN and show significant anti-influenza activity in cell culture.[8]
Targeting Retroviruses (e.g., HIV)
The development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) was a landmark in the treatment of HIV-1. These allosteric inhibitors bind to a hydrophobic pocket on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity.
-
Non-Nucleoside Reverse Transcriptase Inhibition: Several classes of THIQ derivatives have been identified as potent NNRTIs.[4][14] Docking studies reveal that these molecules often adopt a characteristic "butterfly-like" conformation that fits snugly within the allosteric binding pocket of the HIV-1 reverse transcriptase.[4] A series of 1-aryl-6,7-dihydroxytetrahydroisoquinolines, in particular, have demonstrated potent anti-HIV activities with high selectivity indices, making them promising leads for further development.[9][15]
Section 2: Synthesis of Antiviral THIQ Scaffolds: Protocols and Rationale
Accessing novel THIQ analogs with improved potency and drug-like properties is contingent on robust and flexible synthetic methodologies. While numerous strategies exist, the Pictet-Spengler reaction remains a foundational and reliable method for constructing the core THIQ skeleton.[2][4]
Protocol 2.1: The Pictet-Spengler Reaction for 1-Aryl-THIQ Synthesis
This protocol describes the synthesis of a 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, a class of compounds with demonstrated anti-HIV activity.[9] The reaction condenses a β-phenylethylamine with an aromatic aldehyde to form the THIQ ring system in a single, efficient step.
Causality: The reaction is driven by an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring of the β-phenylethylamine attacks an iminium ion formed in situ from the condensation of the amine and the aldehyde. The methoxy groups on the phenylethylamine ring are crucial as they are electron-donating, thereby activating the ring and facilitating the cyclization step.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3,4-dimethoxyphenethylamine in a suitable solvent such as toluene or dichloromethane.
-
Aldehyde Addition: Add 1.1 equivalents of the desired aromatic aldehyde (e.g., benzaldehyde) to the solution.
-
Acid Catalysis: Add a catalytic amount (0.1 equivalents) of a protic acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA), to the mixture. The acid is essential for catalyzing the formation of the key iminium ion intermediate.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Quenching: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-aryl-THIQ product.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 3: Protocols for In Vitro Evaluation of Antiviral Efficacy
Once synthesized, THIQ compounds must be rigorously tested for antiviral activity and cytotoxicity. The following protocols outline a standard workflow for screening compounds and performing initial mechanistic characterization.
Protocol 3.1: Primary Antiviral Screening via Cytopathic Effect (CPE) Reduction Assay
This is the foundational assay to determine if a compound has antiviral activity.[16] It measures the ability of a compound to protect host cells from the virus-induced cell death, or cytopathic effect. The protocol is self-validating by including critical controls.
Key Parameters:
-
EC₅₀ (50% Effective Concentration): The drug concentration that inhibits viral activity (e.g., CPE) by 50%.
-
CC₅₀ (50% Cytotoxic Concentration): The drug concentration that reduces the viability of uninfected cells by 50%.
-
SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more promising therapeutic window, as the compound is effective against the virus at concentrations well below those at which it is toxic to host cells.[7]
Step-by-Step Methodology:
-
Cell Plating: Seed a 96-well microplate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) at a density that will result in a near-confluent monolayer the next day. Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of the test THIQ compound in DMSO. Perform serial dilutions (e.g., half-log₁₀) in cell culture medium to create a range of 8 test concentrations (e.g., from 100 µM to 0.03 µM).
-
Plate Setup (Controls are Critical):
-
Cell Control Wells: Add medium only (no virus, no compound) to assess 100% cell viability.
-
Virus Control Wells: Add medium only (no compound) to these wells, which will later be infected to assess 100% CPE.
-
Cytotoxicity Wells: Add the serially diluted compound to uninfected cells to determine the CC₅₀.
-
Test Wells: Add the serially diluted compound to wells that will be infected to determine the EC₅₀.
-
-
Infection: Aspirate the old medium from the "Virus Control" and "Test" wells. Add the virus at a predetermined multiplicity of infection (MOI) that causes >80% CPE within 2-3 days.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ until the "Virus Control" wells show the desired level of CPE.
-
Viability Assessment (MTT or Neutral Red Assay):
-
Prepare MTT or Neutral Red dye solution according to the manufacturer's instructions.
-
Add the dye to all wells and incubate for the recommended time (e.g., 2-4 hours).
-
Solubilize the resulting formazan crystals (for MTT) or extracted dye.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 540 nm for Neutral Red).[16]
-
-
Data Analysis:
-
Normalize the absorbance readings relative to the cell control (100% viability) and virus control (0% viability).
-
Plot the percentage of cell viability versus the log of the compound concentration for both the infected (antiviral) and uninfected (cytotoxicity) plates.
-
Use non-linear regression analysis (e.g., a four-parameter dose-response curve) to calculate the EC₅₀ and CC₅₀ values.
-
Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).
-
Protocol 3.2: Mechanistic Elucidation via Time-of-Addition Assay
This experiment helps to pinpoint the stage of the viral lifecycle that is inhibited by the compound.[7][10]
Step-by-Step Methodology:
-
Plate Seeding: Prepare a 96-well plate with host cells as described in Protocol 3.1.
-
Experimental Arms: Set up multiple experimental arms, adding the THIQ compound (at a concentration of ~5-10 times its EC₅₀) at different time points relative to the viral infection (Time 0).
-
Full-Time: Compound is present throughout the experiment.
-
Pre-Infection: Add compound 2 hours before infection, then remove it and add the virus. This tests for effects on the host cell that prevent infection.
-
Co-Infection (Entry): Add the compound and virus simultaneously and incubate for 1-2 hours. Then wash and replace with fresh medium. This targets the attachment and entry phase.
-
Post-Infection: Infect cells for 1-2 hours, wash away the virus, and then add the compound at different time points (e.g., 2, 4, 6 hours post-infection). This targets post-entry replication steps.
-
-
Incubation & Readout: Incubate the plates for 24-48 hours. The readout can be viral yield (measured by plaque assay or qPCR of the supernatant) or an endpoint like the CPE assay.
-
Interpretation:
-
Inhibition in the Pre-Infection or Co-Infection arms suggests the compound is an entry inhibitor.
-
Inhibition only when added Post-Infection strongly indicates the compound targets viral replication or another late-stage event.
-
Section 4: Data Presentation and Structure-Activity Relationship (SAR)
Systematic analysis of how structural modifications affect biological activity is the essence of medicinal chemistry. Presenting this data clearly is crucial for guiding lead optimization.
Table 1: Antiviral Activity of Representative THIQ Compounds
| Compound Class/Name | Viral Target | Assay Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| trans-1 | SARS-CoV-2 (Delta) | Vero E6 | 3.15 | >200 | >63.5 | [7][17] |
| trans-1 | SARS-CoV-2 (Delta) | Calu-3 | 2.78 | >200 | >71.9 | [7][10] |
| Compound 13e (THIQ-3-COOH deriv.) | Influenza A (H1N1) | MDCK | 4.50 | Not Reported | Not Reported | [8] |
| Compound 172 (Dopamine deriv.) | Influenza A | MDCK | 0.49 | Not Reported | Not Reported | [4] |
| Compound 24 (1-aryl-6,7-dihydroxy) | HIV-1 (IIIB) | C8166 | 4.6 | 727.3 | >159 | [9] |
| Compound 36 (1-aryl-6,7-dihydroxy) | HIV-1 (IIIB) | C8166 | 5.3 | 687.3 | >130 | [9] |
Field-Proven Insights from SAR:
A key lesson from SAR studies on THIQs is that small structural changes can lead to dramatic differences in activity and toxicity. For example, in the development of 1-aryl-THIQs as anti-HIV agents, it was discovered that compounds with free 6,7-dihydroxy groups possessed a much higher selectivity index than their 6,7-dimethoxy counterparts.[9] While the potency (EC₅₀) was often similar, the cytotoxicity (CC₅₀) of the dihydroxy compounds was significantly lower, leading to a much better therapeutic window. This highlights the importance of evaluating both efficacy and toxicity in parallel during the screening process.
Conclusion and Future Outlook
The tetrahydroisoquinoline scaffold has unequivocally proven its value in the ongoing search for novel antiviral therapeutics. Its synthetic tractability and ability to target diverse and critical viral processes—from entry and replication to enzymatic function—make it an exceptionally powerful platform for drug discovery. By employing the robust synthesis and screening protocols detailed in this guide, researchers can systematically explore the vast chemical space surrounding the THIQ core. Future efforts will likely focus on expanding the application of THIQs to other viral families, optimizing their pharmacokinetic profiles for in vivo efficacy, and leveraging computational methods to accelerate the design-synthesis-test cycle. The insights and methodologies presented here provide a solid foundation for these endeavors, paving the way for the development of the next generation of effective antiviral drugs.
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Title: Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Source: MDPI, 2023. URL: [Link]
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Title: Discovery and optimization of new 6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline derivatives as potent influenza virus PAN inhibitors. Source: PubMed, 2022. URL: [Link]
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Title: Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Source: National Center for Biotechnology Information, 2023. URL: [Link]
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Application Notes & Protocols: A Guide to the Pictet-Spengler Reaction
Introduction: The Enduring Power of a Century-Old Reaction
First discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction has evolved into one of the most robust and versatile methods for synthesizing core heterocyclic scaffolds.[1][2] This powerful cyclization reaction constructs tetrahydroisoquinolines (THIQs) and tetrahydro-β-carbolines (THBCs) by condensing a β-arylethylamine with an aldehyde or ketone.[1][3][4] These structural motifs are prevalent in a vast array of natural products, particularly alkaloids, and form the backbone of numerous pharmaceuticals.[5][6][7][8] Its significance is underscored by its role in biosynthetic pathways, where enzymes known as Pictet-Spenglerases catalyze these transformations in nature.[1][7][9][10]
This guide provides an in-depth exploration of the Pictet-Spengler reaction, from its core mechanism to detailed experimental protocols and troubleshooting, designed for researchers and professionals in organic synthesis and drug development.
Core Principles: The Reaction Mechanism
The Pictet-Spengler reaction is fundamentally an intramolecular electrophilic aromatic substitution, proceeding through a sequence of well-defined steps. It can be considered a special case of the Mannich reaction.[1] The driving force is the formation of a highly electrophilic iminium ion, which is susceptible to attack by the electron-rich aromatic ring.[1][11]
The accepted mechanism unfolds as follows:
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the β-arylethylamine on the carbonyl compound. Under acidic conditions, this initially formed hemiaminal readily dehydrates to form a Schiff base (imine).[3]
-
Acid Catalysis: A Brønsted or Lewis acid protonates the imine, generating a highly reactive iminium ion. This step is crucial as the imine itself is often not electrophilic enough to induce cyclization, especially with less activated aromatic systems.[1][11]
-
Intramolecular Cyclization (Mannich-type): The electron-rich aryl ring (e.g., an indole or an activated phenyl ring) acts as the nucleophile, attacking the electrophilic iminium carbon in a 6-endo-trig cyclization.[3][11] This attack temporarily disrupts the aromaticity of the ring, forming a spirocyclic intermediate.[1][3]
-
Rearomatization: A final deprotonation step restores the aromaticity of the system, yielding the stable tetrahydroisoquinoline or tetrahydro-β-carboline product.[3][11]
Caption: The generalized mechanism of the acid-catalyzed Pictet-Spengler reaction.
Experimental Design & Key Parameters
The success and outcome of a Pictet-Spengler reaction are highly dependent on the careful selection of substrates, catalysts, and conditions.
Substrate Scope
-
β-Arylethylamines: The nucleophilicity of the aromatic ring is paramount. Indole-containing amines like tryptamine react under mild conditions due to the high electron density of the indole ring system.[1] Phenethylamines typically require harsher conditions (stronger acids, higher temperatures) unless the phenyl ring is activated with electron-donating groups (e.g., alkoxy groups).[1][12] The presence of two alkoxy groups can enable the reaction to proceed even at physiological pH.[12]
-
Carbonyl Compounds: A wide range of aldehydes and, to a lesser extent, ketones can be used. Aliphatic and aromatic aldehydes are common reaction partners.[13] The steric and electronic properties of the carbonyl component can influence reaction rates and stereoselectivity.
Catalysis: From Harsh Acids to Precision Control
-
Brønsted Acids: Traditional protocols employ strong protic acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) with heating.[1] While effective, these conditions can be incompatible with sensitive functional groups.
-
Lewis Acids: Lewis acids such as BF₃·OEt₂ can also promote the reaction.
-
Asymmetric Catalysis: A major advancement has been the development of asymmetric Pictet-Spengler reactions. Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, have emerged as powerful catalysts for achieving high enantioselectivity.[13][14][15] These catalysts protonate the imine and create a chiral environment that directs the intramolecular attack, leading to enantioenriched products.[13][15] Chiral thioureas have also been successfully employed.[16][17]
Solvent and Temperature Effects
The choice of solvent is critical and can influence reaction rates, yields, and stereoselectivity.[18]
-
Aprotic Solvents: Dichloromethane (DCM), toluene, and acetonitrile are frequently used. Aprotic media can sometimes provide superior yields compared to protic solvents.[1][11] Non-coordinating solvents are often preferred in asymmetric catalysis to ensure a well-defined transition state.[18]
-
Protic Solvents: Methanol is also a common solvent, particularly in classical procedures.
-
Temperature: Reaction temperatures can range from sub-zero (e.g., -30 °C) for highly reactive substrates or in stereoselective variants, to room temperature or elevated temperatures (reflux) for less reactive systems.[19][20]
Summary of Typical Reaction Conditions
| Substrate Type | Carbonyl Partner | Catalyst | Solvent | Temperature | Typical Yield | Reference |
| Tryptamine | Aliphatic/Aromatic Aldehyde | TFA (10-50 mol%) | Dichloromethane | Room Temp - 40 °C | Good to Excellent | [20] |
| D-Tryptophan Methyl Ester | Ketone (2,3-butadione) | None (thermal) | Methanol | 65 °C | 62% | [3] |
| N-Boc-Tryptamine | Aliphatic Aldehyde | Chiral Phosphoric Acid (2-10 mol%) | Toluene / Et₂O | -30 °C to Room Temp | High, >90% ee | [13][19] |
| Phenethylamine | Dimethoxymethane | Hydrochloric Acid (conc.) | N/A (reflux) | High | High | [1][2] |
| Electron-Rich Phenethylamine | Aldehyde | Acetic Acid / TFA | Acetonitrile | Room Temp - 80 °C | Moderate to Good | [21] |
Detailed Experimental Protocols
Protocol 1: Classical Acid-Catalyzed Synthesis of a Tetrahydro-β-carboline
This protocol describes a standard procedure for reacting tryptamine with an aldehyde using trifluoroacetic acid (TFA) as the catalyst.
Materials:
-
Tryptamine (1.0 eq)
-
Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)
-
Trifluoroacetic acid (TFA) (0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add tryptamine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition: Add the aldehyde (1.1 eq) to the solution. Stir for 5 minutes at room temperature.
-
Catalyst Addition: Add TFA (0.2 eq) dropwise to the stirring solution.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the tryptamine starting material is consumed (typically 4-12 hours).
-
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure tetrahydro-β-carboline.
Protocol 2: Asymmetric Synthesis using a Chiral Phosphoric Acid Catalyst
This protocol outlines a general procedure for an enantioselective Pictet-Spengler reaction, adapted from methodologies developed by List and others.[13][15]
Materials:
-
Tryptamine derivative (e.g., N-Boc-tryptamine) (1.0 eq)
-
Aliphatic aldehyde (e.g., isovaleraldehyde) (1.5 eq)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (5 mol%)
-
Anhydrous Toluene
-
Molecular Sieves (4 Å, powdered and activated)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the tryptamine derivative (1.0 eq), the chiral phosphoric acid catalyst (0.05 eq), and freshly activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous toluene via syringe under an inert atmosphere.
-
Cooling: Cool the reaction mixture to the specified temperature (e.g., -20 °C) in a cryocooler or a suitable cooling bath.
-
Reagent Addition: Add the aldehyde (1.5 eq) dropwise to the cold, stirring suspension.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature for the required time (e.g., 24-48 hours). Monitor for completion by TLC or LC-MS.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.
-
Purification: Filter the mixture through a pad of Celite® to remove molecular sieves, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to afford the enantioenriched product. Enantiomeric excess (ee) can be determined by chiral HPLC analysis.
General Workflow & Troubleshooting
Caption: A typical experimental workflow for the Pictet-Spengler reaction.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficient acid catalysis.[20][22]2. Poorly activated aromatic ring.[12]3. Water in the reaction medium.[20]4. Low reaction temperature or short reaction time. | 1. Increase catalyst loading or screen different Brønsted/Lewis acids.[20]2. Use harsher conditions (higher temp, stronger acid) or modify the substrate to include electron-donating groups.3. Ensure all reagents and solvents are anhydrous; use molecular sieves.4. Increase temperature gradually and monitor reaction over a longer period.[20] |
| Formation of Side Products | 1. Oxidation of the product to the fully aromatic β-carboline.[20]2. Polymerization of the aldehyde.3. Degradation of starting material or product due to excessive acid/heat. | 1. Run the reaction under an inert atmosphere; avoid prolonged heating after completion.2. Add the aldehyde slowly to the reaction mixture.3. Reduce catalyst loading, use a milder catalyst, or lower the reaction temperature. |
| Poor Stereoselectivity (in Asymmetric Variants) | 1. Racemic background reaction is too fast.2. Incorrect solvent choice.[18]3. Catalyst deactivation. | 1. Lower the reaction temperature significantly.2. Screen less polar, non-coordinating solvents to promote a more ordered transition state.[18]3. Ensure strictly anhydrous conditions and use molecular sieves. |
Conclusion
The Pictet-Spengler reaction remains a cornerstone of heterocyclic synthesis, valued for its efficiency and reliability.[5][6] From its classical application in total synthesis to modern, highly enantioselective variants, its utility continues to expand.[5][23] A thorough understanding of its mechanism and the critical parameters governing its outcome enables chemists to harness its full potential for the construction of complex molecules relevant to medicine and biology.
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The Pictet-Spengler Reaction Updates Its Habits - PMC. PubMed Central.[Link]
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Pictet–Spengler reaction - Wikipedia. Wikipedia.[Link]
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Chemical Reaction Kinetics of the Pictet-Spengler Reaction - DePaul University. DePaul University Digital Commons.[Link]
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Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PMC. PubMed Central.[Link]
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Pictet–Spengler reaction - Grokipedia. Grokipedia.[Link]
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Pictet-Spengler Reaction - NROChemistry. NROChemistry.[Link]
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Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC. PubMed Central.[Link]
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Catalytic asymmetric Pictet-Spengler reaction - PubMed. PubMed.[Link]
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Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - MDPI. MDPI.[Link]
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Synthetic versus enzymatic pictet-spengler reaction: An overview. Bentham Science.[Link]
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The Pictet-Spengler Reaction Still on Stage - PubMed. PubMed.[Link]
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Catalytic Asymmetric Pictet−Spengler Reaction - Journal of the American Chemical Society. ACS Publications.[Link]
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Pictet-Spengler Reaction - J&K Scientific LLC. J&K Scientific.[Link]
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Synthetic Versus Enzymatic Pictet-Spengler Reaction: An Overview - Bentham Science. Bentham Science.[Link]
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The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. PubMed Central.[Link]
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Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions - ACS Publications. ACS Publications.[Link]
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Enantioselective Pictet–Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts - Organic Letters. ACS Publications.[Link]
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Enantioselective Gold-Catalyzed Pictet–Spengler Reaction - Organic Letters. ACS Publications.[Link]
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An acid-free Pictet–Spengler reaction using deep eutectic solvents (DES) - ResearchGate. ResearchGate.[Link]
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Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles - Thieme. Thieme Connect.[Link]
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Application Notes and Protocols: Analytical Techniques for Tetrahydroisoquinoline Characterization
Introduction: The Significance of Tetrahydroisoquinolines
Tetrahydroisoquinolines (THIQs) are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous natural products, particularly isoquinoline alkaloids.[1][2][3] Their scaffold is a key pharmacophore, leading to a wide spectrum of biological and pharmacological activities, including antitumor, antimicrobial, and dopaminergic ligand activity.[4] Synthetic and naturally derived THIQs are integral to the development of therapeutics for neurological diseases and are investigated as potent enzyme inhibitors.[1][2][5]
Given their therapeutic potential, the precise and comprehensive characterization of THIQ derivatives is a critical step in drug discovery and development. A key challenge lies in their structural complexity, which often includes one or more chiral centers. Since enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles, their separation and absolute configuration assignment are mandatory.[6][7]
This guide provides an in-depth overview of the core analytical techniques and validated protocols for the complete characterization of tetrahydroisoquinolines, ensuring scientific rigor and regulatory compliance. We will explore the causality behind experimental choices, moving from initial purity assessment and separation to definitive structural elucidation and stereochemical assignment.
An Integrated Analytical Workflow
The characterization of a novel THIQ is not a linear process but an integrated workflow where techniques are used synergistically. Purity is first assessed chromatographically, followed by molecular weight determination and preliminary structural analysis using mass spectrometry. Detailed structural connectivity and stereochemistry are then elucidated through NMR spectroscopy, with X-ray crystallography providing the ultimate, unambiguous proof of the three-dimensional structure.
Chromatographic Techniques: Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing THIQ compounds. It is employed for determining purity, isolating impurities, and, crucially, for separating stereoisomers.[8]
Reversed-Phase HPLC for Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of newly synthesized THIQs or isolates from natural products. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Causality Behind Choices:
-
Stationary Phase: A C18 column is the workhorse for a wide range of organic molecules, offering excellent retention and resolution for the aromatic and aliphatic moieties of THIQs.[9][10]
-
Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is used. Acetonitrile often provides better peak shapes and lower viscosity.
-
Additive (Acid): Formic acid or trifluoroacetic acid is added to the mobile phase to protonate the basic nitrogen atom of the THIQ ring. This suppresses silanol interactions on the stationary phase, leading to sharper, more symmetrical peaks.[11] For mass spectrometry compatibility, a volatile acid like formic acid is essential.[12]
Protocol: General Purity Assessment by RP-HPLC
-
Sample Preparation: Dissolve the THIQ sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Instrumentation: Standard HPLC system with UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm (or wavelength of maximum absorbance for the specific THIQ).
-
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase A to ensure retention of the compound.
-
Run a linear gradient to a high percentage of Mobile Phase B to elute the compound and any less polar impurities.
-
Hold at high %B to wash the column, then return to initial conditions and equilibrate.
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
| Parameter | Typical Value/Condition | Rationale |
| Column | C18 (e.g., ACE, Zorbax, Phenomenex) | General-purpose nonpolar phase for retaining THIQs. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Provides good peak shape and is MS-compatible.[12] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard flow for good efficiency without excessive pressure. |
| Detection | UV (typically 254 or 280 nm) | The aromatic ring in THIQs provides strong UV absorbance. |
| Gradient | 5-95% Acetonitrile over 20 min | Ensures elution of compounds with a wide range of polarities. |
Chiral HPLC for Enantiomeric Separation
The separation of enantiomers is non-negotiable in pharmaceutical development.[7] Direct separation using a Chiral Stationary Phase (CSP) is the most effective and widely used approach.[13][14] For THIQs, polysaccharide-based CSPs are particularly successful.[6]
Causality Behind Choices:
-
Chiral Stationary Phases (CSPs): Polysaccharide derivatives (e.g., amylose or cellulose coated on silica) provide a complex chiral environment. Separation is achieved through a combination of interactions like hydrogen bonding, π-π stacking, and steric hindrance between the analyte enantiomers and the chiral selector. Columns like Chiralpak® AD and Chiralcel® OD have demonstrated superior performance for separating benzyltetrahydroisoquinoline alkaloids.[6]
-
Mobile Phase Mode: Chiral separations can be developed in normal-phase, reversed-phase, or polar organic modes. Normal-phase (e.g., hexane/isopropanol) often provides better selectivity, while reversed-phase is preferred for its compatibility with aqueous samples and LC-MS.
-
Additive (Amine): For basic compounds like THIQs, adding a small amount of an amine (e.g., diethylamine, DEA) to the mobile phase is crucial. It acts as a competitor for active sites on the silica surface, significantly improving peak shape and resolution.[6]
Protocol: Chiral HPLC Method Development
-
Column Screening:
-
Select a set of complementary polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H, Chiralpak IA).
-
Prepare a ~1 mg/mL solution of the racemic THIQ in the mobile phase.
-
-
Initial Mobile Phase Screening (Normal Phase):
-
Condition 1: Hexane/Isopropanol (90:10 v/v) + 0.1% DEA.
-
Condition 2: Hexane/Ethanol (90:10 v/v) + 0.1% DEA.
-
Run isocratic separations on each column with each mobile phase.
-
-
Optimization:
-
Once partial separation is observed, optimize the ratio of the alcohol modifier. Decreasing the alcohol percentage generally increases retention and resolution.
-
Adjust the flow rate (typically 0.5-1.0 mL/min) to balance resolution and analysis time.
-
-
Confirmation: Ensure baseline resolution (Rs > 1.5) is achieved. The isolated enantiomers can be used to confirm the elution order.[6]
Mass Spectrometry: Molecular Weight and Structure
Mass spectrometry (MS) is indispensable for determining the molecular weight of a THIQ and providing structural information through fragmentation analysis.[15] When coupled with a chromatographic inlet (GC or LC), it becomes a powerful tool for both identification and quantification, especially in complex biological matrices.[12][16][17]
Causality Behind Choices:
-
Ionization: Electrospray Ionization (ESI) is the preferred method for THIQs in LC-MS. The basic nitrogen is readily protonated in the positive ion mode ([M+H]+), making it a soft and highly sensitive ionization technique.
-
Analyzer: A tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF) is used. A triple quadrupole is ideal for quantification using Multiple Reaction Monitoring (MRM), which offers exceptional sensitivity and selectivity.[12] A high-resolution mass spectrometer (HRMS) like a Q-TOF provides highly accurate mass measurements, allowing for the determination of the elemental composition.[12]
Protocol: LC-MS/MS Analysis for THIQ Identification and Quantification
-
Sample Preparation (from Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a deuterated analog of the THIQ).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[18][19]
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer.
-
LC Conditions: Use the optimized RP-HPLC conditions from Section 1.1, ensuring MS-compatible mobile phases (e.g., formic acid, not phosphoric acid). A faster gradient on a UPLC column (e.g., 2.1 x 50 mm, <2 µm) is typical.
-
MS Parameter Optimization:
-
Infusion: Directly infuse a standard solution of the THIQ into the mass spectrometer to optimize source parameters (e.g., capillary voltage, source temperature).
-
MS1 Scan: Acquire a full scan spectrum to confirm the [M+H]+ precursor ion.
-
MS2 Scan (Product Ion Scan): Fragment the precursor ion by increasing the collision energy to identify characteristic product ions.
-
MRM Transition Selection: Select the most intense and stable precursor-to-product ion transition for quantification and a second transition for confirmation.
-
-
Data Acquisition: Create an acquisition method using the optimized MRM transitions and LC gradient. Analyze calibration standards and prepared samples.
| Parameter | Typical Setting | Rationale |
| Ionization Mode | ESI Positive | The basic nitrogen of the THIQ is easily protonated. |
| Precursor Ion | [M+H]+ | The protonated molecular ion. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides highest sensitivity and selectivity for quantification.[12] |
| Source Temp. | 150 °C | Optimized to ensure efficient desolvation.[12] |
| Desolvation Temp. | 400 °C | Optimized to ensure efficient desolvation.[12] |
NMR Spectroscopy: Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of a molecule's carbon-hydrogen framework.[20][21] A suite of 1D and 2D NMR experiments can reveal through-bond and through-space correlations, allowing for complete structural and relative stereochemical assignment.[22]
Causality Behind Choices:
-
1D Spectra (¹H and ¹³C): Provide fundamental information. The ¹H NMR shows the number of different proton environments and their splitting patterns (J-coupling), revealing adjacent protons. The ¹³C NMR shows the number of unique carbon environments.[23]
-
2D Correlation Spectra (COSY, HSQC, HMBC): These experiments map the molecular connectivity.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for connecting molecular fragments across quaternary carbons or heteroatoms.
-
-
2D NOESY/ROESY: These experiments detect through-space interactions (Nuclear Overhauser Effect). Protons that are close in space (< 5 Å) will show a cross-peak, which is essential for determining relative stereochemistry at chiral centers.[6]
Protocol: Acquiring a Standard NMR Dataset for Structure Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified THIQ in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Sequence:
-
Lock and Shim: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
Acquire ¹H Spectrum: Obtain a high-quality 1D proton spectrum. This is the starting point for all analysis.
-
Acquire ¹³C Spectrum: Obtain a proton-decoupled carbon spectrum.
-
Acquire 2D COSY: Use standard parameters to identify H-H spin systems.
-
Acquire 2D HSQC: Use standard parameters to assign protons to their attached carbons.
-
Acquire 2D HMBC: Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations.
-
Acquire 2D ROESY (or NOESY): Use an appropriate mixing time (e.g., 300-500 ms) to observe through-space correlations for stereochemical assignment.
-
-
Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Systematically use the correlation data to build the molecular structure piece by piece.
X-ray Crystallography: Unambiguous 3D Structure
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[4][5][24] It provides unequivocal proof of connectivity, conformation, and, most importantly, the absolute configuration of chiral centers.[2][25]
Causality Behind Choices:
-
Single Crystal: The technique relies on the diffraction of X-rays by a highly ordered crystal lattice. Therefore, growing a high-quality single crystal is the most critical and often most challenging step.
-
Anomalous Dispersion: To determine the absolute configuration (e.g., R vs. S), the data is analyzed using anomalous dispersion (Flack parameter), which is possible if the crystal contains atoms heavier than oxygen or if a synchrotron radiation source is used.
Protocol: Single-Crystal X-ray Analysis
-
Crystal Growth (The Art of Crystallography):
-
Ensure the THIQ sample is of very high purity (>99%).
-
Screen various solvents and solvent combinations (e.g., methanol, ethanol, acetone, ethyl acetate, hexane).
-
Method 1: Slow Evaporation: Prepare a nearly saturated solution of the THIQ in a suitable solvent in a vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment.
-
Method 2: Vapor Diffusion: Place a concentrated solution of the THIQ in a small, open vial. Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the THIQ is insoluble. The anti-solvent vapor will slowly diffuse into the THIQ solution, reducing its solubility and inducing crystallization.
-
-
Crystal Mounting and Data Collection:
-
Structure Solution and Refinement:
-
The collected diffraction pattern is processed to determine the unit cell dimensions and space group.
-
The structure is "solved" using computational methods to generate an initial electron density map.
-
This initial model is then "refined" to best fit the experimental data, yielding the final atomic positions, bond lengths, and angles.[26]
-
-
Data Analysis: The final refined structure provides a complete 3D model of the molecule, confirming its constitution and absolute stereochemistry.
References
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A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. PubMed. [Link]
-
The Mass Spectrometry of Some Bisbenzyltetrahydroisoquinoline Alkaloids. American Chemical Society. [Link]
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Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1. Taylor & Francis Online. [Link]
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Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI. [Link]
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Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. [Link]
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Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PMC - NIH. [Link]
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Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI. [Link]
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Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1. PubMed. [Link]
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Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. PMC - PubMed Central. [Link]
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The Mass Spectrometry of Some Bisbenzyltetrahydroisoquinoline Alkaloids. Journal of the American Chemical Society. [Link]
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Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]
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Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews - ACS Publications. [Link]
-
HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. KoreaScience. [Link]
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Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [Link]
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Determination of tetrahydroisoquinoline alkaloids in biological materials with high performance liquid chromatography. Analytical Chemistry - ACS Publications. [Link]
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Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry. ScienceDirect. [Link]
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Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]
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(PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. ResearchGate. [Link]
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HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Request PDF - ResearchGate. [Link]
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Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. PMC - NIH. [Link]
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Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine. PubMed. [Link]
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Methods of isolation and determination of isoquinoline alkaloids. PubMed. [Link]
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A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. International Journal of Pharmaceutical Sciences. [Link]
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Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. [Link]
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Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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(PDF) Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. [Link]
-
Structure Elucidation by NMR. NMR Service | ETH Zurich. [Link]
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The Versatile Scaffold: 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one as a Strategic Chemical Intermediate
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of modern drug discovery and development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. Among these, the 5,6,7,8-tetrahydroisoquinolin-1(2H)-one scaffold has emerged as a cornerstone in medicinal chemistry. Its rigid, bicyclic structure, combined with the presence of a modifiable lactam moiety, provides an excellent platform for the construction of a diverse array of biologically active molecules. This guide provides an in-depth exploration of this compound, offering detailed application notes and robust protocols for its synthesis and subsequent elaboration into molecules of significant pharmacological interest, including potent enzyme inhibitors. The tetrahydroisoquinoline motif is prevalent in a wide range of natural alkaloids and synthetic molecules that have demonstrated therapeutic potential across various disease areas.
Core Synthesis of the Intermediate: A Tale of Two Pathways
The efficient construction of the this compound core is the crucial first step in its journey as a chemical intermediate. While several synthetic strategies exist for the broader class of tetrahydroisoquinolines, the most direct route to the target lactam involves the saturation of the corresponding isoquinolin-1(2H)-one.
Protocol 1: Catalytic Hydrogenation of Isoquinolin-1(2H)-one
Catalytic hydrogenation stands as the most prevalent and scalable method for the synthesis of this compound. This reaction involves the reduction of the aromatic portion of isoquinolin-1(2H)-one under a hydrogen atmosphere in the presence of a noble metal catalyst.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of aromatic rings due to its excellent activity and selectivity. Platinum-based catalysts can also be employed.
-
Solvent: Acetic acid is often used as the solvent as it can protonate the substrate, enhancing its reactivity towards hydrogenation. It also helps to maintain a homogeneous reaction mixture.
-
Pressure and Temperature: Elevated hydrogen pressure and temperature are typically required to overcome the aromatic stability of the isoquinoline ring system. These conditions facilitate the adsorption of both hydrogen and the substrate onto the catalyst surface, thereby increasing the reaction rate.
Experimental Workflow:
Caption: Workflow for Catalytic Hydrogenation.
Detailed Step-by-Step Protocol:
-
Reactor Setup: To a high-pressure autoclave, add isoquinolin-1(2H)-one (1.0 eq) and 10% Palladium on carbon (5-10 mol%).
-
Solvent Addition: Add glacial acetic acid as the solvent (approximately 10-20 mL per gram of substrate).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 50-100 atm.
-
Reaction Conditions: Heat the mixture to 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, carefully vent the reactor. Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the pad with additional acetic acid or methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
Applications in the Synthesis of Bioactive Molecules
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a wide range of pharmacologically active compounds. The lactam nitrogen provides a convenient handle for N-alkylation or N-arylation, allowing for the introduction of various substituents to explore the chemical space and optimize biological activity.
Application 1: Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair pathways in cancer cells.[1][2][3] The this compound core is a key structural motif in several potent PARP inhibitors.[1][2]
Synthetic Strategy: A common strategy involves the N-alkylation of the tetrahydroisoquinolinone core with a suitable electrophile, followed by further functionalization.
Sources
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- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Application Notes & Protocols for the Synthesis of Tetrahydroisoquinoline-Based Antagonists
Introduction: The Tetrahydroisoquinoline Scaffold in Modern Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure is frequently found in a vast array of natural alkaloids and synthetic pharmaceuticals, enabling it to interact with high specificity at various biological targets. This structural motif is particularly prominent in the design of antagonists for G-protein coupled receptors (GPCRs) and ion channels, including CXCR4, muscarinic, and NMDA receptors.[1][2][3] The development of potent and selective antagonists often hinges on the precise control of substitution patterns and, critically, the stereochemistry at the C1 position.
This guide provides an in-depth exploration of the primary synthetic strategies for constructing THIQ-based antagonists. It moves from foundational, time-honored reactions to modern, stereoselective catalytic methods, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower researchers in their synthetic design and optimization efforts.
Part 1: The Pictet-Spengler Reaction: A Cornerstone of THIQ Synthesis
First reported in 1911, the Pictet-Spengler reaction remains one of the most direct and reliable methods for constructing the THIQ framework.[4][5][6] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to forge the heterocyclic ring.
Causality and Mechanism
The success of the Pictet-Spengler reaction is predicated on the nucleophilicity of the aromatic ring of the β-arylethylamine. Electron-donating groups (e.g., alkoxy, hydroxy) on the aromatic ring are crucial as they activate it towards electrophilic attack by the key intermediate: an iminium ion.
The reaction proceeds via the following mechanistic steps:
-
Schiff Base Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde/ketone, followed by dehydration to form a Schiff base.
-
Iminium Ion Generation: An acid catalyst (either Brønsted or Lewis) protonates the imine nitrogen, generating a highly electrophilic iminium ion.[7]
-
Intramolecular Cyclization (Rate-Determining Step): The electron-rich π-system of the aromatic ring attacks the iminium carbon in a 6-endo-trig cyclization.[8]
-
Re-aromatization: A proton is eliminated from the intermediate, restoring aromaticity and yielding the final THIQ product.
Caption: Mechanism of the Pictet-Spengler reaction.
Protocol 1: General Procedure for Pictet-Spengler Synthesis
This protocol provides a general framework adaptable to various substrates. Optimization of temperature, catalyst, and reaction time is often necessary.
Materials:
-
β-Arylethylamine (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Acid Catalyst (e.g., Trifluoroacetic Acid (TFA), 1.2 equiv)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the β-arylethylamine and dissolve it in the anhydrous solvent (approx. 0.1 M concentration).
-
Addition of Carbonyl: Add the aldehyde or ketone to the solution and stir for 10-15 minutes at room temperature.
-
Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly add the acid catalyst (e.g., TFA) dropwise. Rationale: The formation of the iminium ion is often exothermic; cooling prevents side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. For less reactive substrates, heating may be required.[7]
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until the pH is basic (~8-9). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure THIQ product. Confirm structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
| Starting Amine | Aldehyde | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 2-(3,4-dimethoxyphenyl)ethylamine | Benzaldehyde | TFA | DCM | 15 min, MW | 98 | [7] |
| Tryptamine | 2-Bromophenylacetaldehyde | TFA | DCM | RT, 12h | 55 | [9] |
| Dopamine HCl | Acetaldehyde | HCl | H₂O | 37 °C, pH 4.5 | >90 | [8] |
Table 1. Representative examples of Pictet-Spengler reaction conditions.
Part 2: The Bischler-Napieralski / Reduction Sequence
For β-arylethylamines with less electron-rich aromatic rings, the Pictet-Spengler reaction can be sluggish. The Bischler-Napieralski reaction provides a powerful alternative. This two-step sequence involves the cyclization of a β-arylethylamide into a 3,4-dihydroisoquinoline (DHIQ), which is then reduced to the target THIQ.[10][11]
Causality and Mechanism
The key difference and advantage of this method is the nature of the electrophile. The reaction employs a strong dehydrating agent (a Lewis acid like POCl₃ or P₂O₅) which converts the amide into a highly reactive nitrilium ion intermediate.[12][13] This species is significantly more electrophilic than the iminium ion of the Pictet-Spengler reaction, enabling cyclization onto even non-activated aromatic rings.[10][14]
Caption: The Bischler-Napieralski/Reduction pathway.
Protocol 2: Two-Step Synthesis of THIQs via Bischler-Napieralski
Step A: Bischler-Napieralski Cyclization
Materials:
-
β-Arylethylamide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., Toluene or Acetonitrile)
Procedure:
-
Reaction Setup: Dissolve the β-arylethylamide in the anhydrous solvent in a flask equipped with a reflux condenser under an inert atmosphere.
-
Reagent Addition: Slowly add POCl₃ to the solution at 0 °C. The reaction can be exothermic.
-
Cyclization: Heat the mixture to reflux (80-110 °C) for 2-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a strong base (e.g., NaOH or NH₄OH) to pH > 10 while cooling in an ice bath.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., Toluene or DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude DHIQ is often used directly in the next step.
Step B: Reduction of the Dihydroisoquinoline
Materials:
-
Crude DHIQ from Step A (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.5-2.0 equiv)
-
Solvent (e.g., Methanol or Ethanol)
Procedure:
-
Setup: Dissolve the crude DHIQ in the alcohol solvent and cool the solution to 0 °C in an ice bath.
-
Reduction: Add NaBH₄ portion-wise, controlling the rate to manage any effervescence. Rationale: NaBH₄ is a mild and selective reducing agent for the imine functional group of the DHIQ.[13]
-
Reaction: Stir the mixture at room temperature for 1-3 hours until the reduction is complete (monitored by TLC).
-
Work-up: Quench the reaction by adding water. Remove the bulk of the organic solvent under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry, and concentrate. Purify the final THIQ product by flash column chromatography.
Part 3: Modern Catalytic Asymmetric Synthesis
For therapeutic applications, controlling the absolute stereochemistry of THIQ antagonists is paramount. Modern synthetic methods focus on catalytic enantioselective reactions that produce single enantiomers with high fidelity, avoiding costly and inefficient chiral resolution steps.
Strategy 1: Asymmetric Transfer Hydrogenation
This is one of the most efficient methods for producing chiral THIQs. It involves the reduction of a DHIQ precursor (often synthesized via the Bischler-Napieralski reaction) using a chiral transition-metal catalyst.[15] Ruthenium catalysts bearing chiral diamine ligands are particularly effective.[9][16][17]
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Protocol 3: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is adapted from procedures known to give high enantioselectivity.[16][17]
Materials:
-
3,4-Dihydroisoquinoline (DHIQ) substrate (1.0 equiv)
-
Ru-catalyst (e.g., [RuCl₂(p-cymene)]₂ with (R,R)-TsDPEN ligand, 0.5-1.0 mol%)
-
Hydrogen Source: Formic acid/triethylamine azeotrope (HCOOH/Et₃N, 5:2 molar ratio)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or DCM)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the Ruthenium precursor and the chiral ligand to a flask. Add the degassed solvent and stir at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate flask, dissolve the DHIQ substrate in the solvent.
-
Hydrogenation: Add the HCOOH/Et₃N mixture to the DHIQ solution, followed by the catalyst solution.
-
Reaction: Stir the reaction at the optimal temperature (often 25-40 °C) for 12-24 hours. Rationale: The chiral ligand creates a specific three-dimensional environment around the metal center, forcing the hydride to be delivered to only one face of the prochiral imine, resulting in one enantiomer.
-
Monitoring: Monitor the reaction for conversion and enantiomeric excess (ee) using chiral HPLC.
-
Work-up and Purification: Once complete, concentrate the reaction mixture and purify directly by flash column chromatography to isolate the enantiomerically enriched THIQ.
| Substrate | Catalyst System | H-Source | Yield (%) | ee (%) | Reference |
| 1-Phenyl-DHIQ | [Ru(p-cymene)((R,R)-TsDPEN)] | HCOOH/Et₃N | 99 | 95 | [9] |
| 1-Methyl-DHIQ | Rhodium/Diamine Complex | HCOOH/Et₃N | 96 | 99 | [16] |
| Various DHIQs | Iridium/Josiphos Complex | H₂ gas | 78-96 | 80-99 | [18] |
Table 2. Examples of catalytic asymmetric reduction of DHIQs.
Strategy 2: C-H Functionalization for Rapid Analog Synthesis
For structure-activity relationship (SAR) studies, modifying an existing THIQ core is often more efficient than de novo synthesis. Modern C-H activation and cross-coupling methods allow for direct arylation at the C1 position or N-arylation.
-
C1-Arylation: Oxidative coupling protocols can activate the C1-H bond of an N-alkyl THIQ, allowing for the addition of nucleophiles like Grignard reagents. This can be achieved under metal-free conditions using an oxidant like diethyl azodicarboxylate (DEAD).[1][19][20]
-
N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination is a highly effective method for coupling the THIQ nitrogen with various aryl halides, rapidly generating a library of N-aryl antagonists. Microwave-assisted protocols can significantly shorten reaction times.[21]
These advanced methods provide powerful tools for lead optimization, enabling the exploration of chemical space around a validated THIQ core.
Conclusion
The synthesis of tetrahydroisoquinoline-based antagonists is a mature yet evolving field. The classical Pictet-Spengler and Bischler-Napieralski reactions remain indispensable for constructing the core scaffold, with the choice depending on the electronic nature of the aromatic precursor. For the development of clinically viable candidates, catalytic asymmetric methods , particularly transfer hydrogenation, are the gold standard for controlling stereochemistry. Finally, modern C-H functionalization and cross-coupling reactions provide unparalleled efficiency for late-stage diversification and SAR exploration. A thorough understanding of these diverse protocols and their mechanistic underpinnings is essential for any researcher aiming to develop novel THIQ-based therapeutics.
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Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI. [Link]
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Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2022). MDPI. [Link]
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One-Pot Racemization Process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Key Intermediate for the Antimuscarinic Agent Solifenacin. (2013). ACS Publications. [Link]
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Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. (2021). RSC Publishing. [Link]
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Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. (2011). PubMed. [Link]
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Rapid Microwave-Assisted Synthesis of N-Aryl 1,2,3,4-Tetrahydroisoquinolines. (2015). ConnectSci. [Link]
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Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions. (2012). PMC - NIH. [Link]
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New strategy for the synthesis of tetrahydroisoquinoline alkaloids. (2003). PubMed. [Link]
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Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. (2022). PubMed Central. [Link]
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Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry. [Link]
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Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. (1994). PubMed. [Link]
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In Silico Design and Selection of New Tetrahydroisoquinoline-Based CD44 Antagonist Candidates. (2021). PMC - NIH. [Link]
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The Versatile Lactam: Harnessing 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one in Synthetic Chemistry
Introduction: A Privileged Scaffold in Synthesis
The 5,6,7,8-tetrahydroisoquinolin-1(2H)-one moiety is a valuable heterocyclic building block in synthetic organic chemistry. Its unique structural features, combining a lactam function with a partially saturated carbocyclic ring fused to a pyridine core, offer a versatile platform for the construction of a diverse array of more complex molecular architectures. While its application in the total synthesis of natural products is an emerging area, its utility in medicinal chemistry for the development of novel therapeutic agents is well-documented.[1][2] This guide provides an in-depth exploration of the synthetic applications of this compound, detailing key transformations and providing practical, field-proven protocols for researchers in academia and the pharmaceutical industry.
The tetrahydroisoquinoline core, in its various isomeric forms, is a privileged scaffold found in numerous biologically active alkaloids and synthetic pharmaceuticals.[3][4][5][6] The partially saturated nature of the 5,6,7,8-tetrahydroisoquinoline system imparts a defined three-dimensional geometry, which is often crucial for specific interactions with biological targets. The presence of the lactam functionality in this compound provides a handle for a variety of chemical manipulations, including reduction, N-alkylation, and conversion to the corresponding thiolactam, further expanding its synthetic potential.
This document will delve into the key synthetic strategies employing this versatile lactam, with a focus on the causality behind experimental choices and the practical aspects of executing these transformations.
Core Synthetic Strategies and Mechanistic Insights
The synthetic utility of this compound stems from the reactivity of its constituent parts: the lactam, the enamine-like double bond, and the cyclohexene ring. These features allow for a range of transformations to build molecular complexity.
Elaboration of the Lactam Core
The lactam functionality is a primary site for synthetic diversification.
The nitrogen atom of the lactam can be readily functionalized, most commonly through alkylation or arylation, to introduce various substituents. This is a critical step in modulating the biological activity of the resulting molecules.
Protocol 1: General Procedure for N-Alkylation of this compound
Causality: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to deprotonate the lactam nitrogen effectively without competing side reactions. The polarity of the solvent, typically an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), influences the solubility of the reactants and the rate of the SN2 reaction.
Methodology:
-
Preparation: To a solution of this compound (1.0 equiv.) in anhydrous DMF (0.1 M) under an inert atmosphere (N2 or Ar) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC or LC-MS (typically 2-12 hours).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
The conversion of the lactam to the corresponding thiolactam using reagents like Lawesson's reagent opens up a new set of synthetic possibilities. The thiolactam can then be used in various coupling reactions or further functionalized.
Protocol 2: Thionation of this compound
Causality: Lawesson's reagent is the preferred thionating agent for lactams due to its high reactivity and generally clean reaction profiles. The reaction is typically carried out in an anhydrous, high-boiling solvent like toluene or xylene to facilitate the reaction, which often requires elevated temperatures.
Methodology:
-
Setup: To a solution of this compound (1.0 equiv.) in anhydrous toluene (0.2 M) under an inert atmosphere, add Lawesson's reagent (0.5 equiv.).
-
Reaction: Heat the reaction mixture to reflux (110 °C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel to afford the desired 5,6,7,8-tetrahydroisoquinoline-1(2H)-thione.
Reactions at the C4 Position: Enolate and Enamine Chemistry
The C4 position of the this compound scaffold is activated by the adjacent carbonyl group and the endocyclic double bond, making it susceptible to electrophilic attack via its enolate or enamine tautomer. This reactivity is key to introducing substituents at this position.
Protocol 3: C4-Alkylation of this compound
Causality: The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures is critical for the regioselective formation of the kinetic enolate at the C4 position. Low temperatures are necessary to prevent equilibration to the thermodynamic enolate and to minimize side reactions.
Methodology:
-
Enolate Formation: Prepare a solution of LDA (1.1 equiv.) in anhydrous THF at -78 °C. To this solution, add a solution of N-protected this compound (1.0 equiv.) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 equiv.) to the enolate solution at -78 °C and stir for 2-4 hours.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature. Extract the aqueous layer with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Annulation Strategies: Building Fused Ring Systems
The inherent reactivity of the this compound core makes it an excellent substrate for annulation reactions to construct more complex, fused heterocyclic systems. These strategies are particularly valuable in the synthesis of novel scaffolds for drug discovery. For instance, the Thorpe-Ziegler cyclization of appropriately substituted tetrahydroisoquinolines can lead to the formation of thieno[2,3-c]isoquinoline derivatives.[7]
Protocol 4: Synthesis of Thieno[2,3-c]isoquinolines via Thorpe-Ziegler Cyclization
Causality: This protocol exemplifies a tandem reaction sequence. The initial S-alkylation of a thiolactam precursor provides the substrate for the intramolecular Thorpe-Ziegler cyclization. The use of a base like sodium ethoxide is essential to catalyze the intramolecular condensation that leads to the formation of the new thiophene ring.[7]
Methodology:
-
Precursor Synthesis: Synthesize the 3-(cyanomethylthio)-5,6,7,8-tetrahydroisoquinoline precursor by reacting the corresponding 5,6,7,8-tetrahydroisoquinoline-1(2H)-thione with 2-chloroacetonitrile in the presence of a mild base.
-
Cyclization: Suspend the precursor (1.0 equiv.) in a solution of sodium ethoxide in absolute ethanol (prepared by dissolving sodium metal in ethanol).
-
Reaction: Heat the mixture under reflux for a short period (typically 2-5 minutes). The reaction is often rapid.[7]
-
Workup: Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid). The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with water and a cold solvent (e.g., ethanol) and dry to obtain the aminothieno[2,3-c]isoquinoline product.
Visualization of Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams outline the key transformations discussed.
Caption: Key synthetic transformations of this compound.
Applications in Medicinal Chemistry
While grand total syntheses of complex natural products using this compound as a starting material are not yet extensively reported in the literature, its value in medicinal chemistry is undeniable. The scaffold is a key component in the synthesis of novel compounds with a range of biological activities, particularly as anticancer agents.
Researchers have synthesized libraries of substituted 5,6,7,8-tetrahydroisoquinolines and evaluated their cytotoxic activity against various cancer cell lines. For example, derivatives bearing different aryl groups at the C8 position have shown promising anticancer properties.[8] The ability to readily functionalize the core scaffold allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.
The following table summarizes representative examples of biologically active compounds derived from the 5,6,7,8-tetrahydroisoquinoline scaffold.
| Compound Class | Biological Activity | Key Structural Features |
| 8-Aryl-5,6,7,8-tetrahydroisoquinolines | Anticancer | Varied aryl substituents at C8 |
| Thieno[2,3-c]isoquinolines | Anticancer | Fused thiophene ring |
| N-Substituted Tetrahydroisoquinolines | CNS activity | Diverse N-alkyl and N-aryl groups |
Future Outlook
The this compound scaffold holds significant promise for future applications in both medicinal chemistry and total synthesis. As new synthetic methodologies are developed, we can expect to see this versatile building block employed in the construction of increasingly complex and biologically relevant molecules. The development of enantioselective methods for the synthesis and functionalization of this core will be a particularly important area of future research, enabling access to chiral molecules with specific biological activities.
The continued exploration of the reactivity of this scaffold, particularly in the context of C-H activation and novel annulation strategies, will undoubtedly unlock new avenues for the synthesis of novel chemical entities. As our understanding of the biological roles of tetrahydroisoquinoline-containing molecules grows, so too will the importance of this compound as a key starting material in the quest for new medicines and research tools.
References
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Progress in the Total Synthesis of Antitumor Tetrahydroisoquinoline Alkaloids. (2023). Molecules, 28(11), 4488. [Link]
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Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023). Chemical Reviews, 123(15), 9447-9496. [Link]
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Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020). (2023). PubMed. [Link]
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Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023). ACS Publications. [Link]
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Progress in the Total Synthesis of Antitumor Tetrahydroisoquinoline Alkaloids. (2023). PubMed. [Link]
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Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). Molecules, 26(6), 1642. [Link]
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Photochemical Synthesis of an Epigenetic Focused Tetrahydroquinoline Library. (2021). ACS Medicinal Chemistry Letters, 12(9), 1436-1442. [Link]
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Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry, 14(6), 969-1003. [Link]
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Application Notes and Protocols: Antimicrobial Screening of Tetrahydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) constitutes a significant global health crisis, threatening to undermine decades of medical progress. Once easily treatable infections are becoming intractable, necessitating the urgent discovery and development of new classes of antimicrobial compounds. Tetra[1][2]hydroisoquinoline (THIQ) derivatives, a prominent class of alkaloids found in various natural sources and also accessible through synthetic chemistry, have emerged as a promising scaffold in medicinal chemistry. THIQ-[3][4][5][6]based compounds have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. This [5][7][8][9]guide provides a comprehensive overview of the principles and detailed protocols for the effective antimicrobial screening of novel THIQ derivatives.
Part 1: Foundational Principles of Antimicrobial Screening
The primary objective of antimicrobial screening is to identify and characterize compounds that can inhibit or kill pathogenic microorganisms at concentrations that are non-toxic to the host. Key parameters determined in these initial screens include the Minimum Inhibitory Concentration (MIC) and, in subsequent assays, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).
Mechanism of Action: A Multifaceted Approach
The antimicrobial activity of THIQ derivatives is not attributed to a single mechanism but rather a range of interactions with microbial cells. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the THIQ core are critical for their biological activity. Some [4][8]derivatives have been shown to disrupt bacterial membrane integrity and depolarization. Anoth[10]er potential target is DNA gyrase, an essential enzyme involved in DNA replication, making it a validated target for antibacterial agents. Some [5][11]studies also suggest that certain THIQ derivatives may act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate biosynthesis.
[10]Part 2: Experimental Protocols
This section outlines the detailed, step-by-step methodologies for the antimicrobial screening of THIQ derivatives. Adherence to these protocols is crucial for generating reliable and reproducible data.
Materials and Reagents
-
THIQ Derivatives: Synthesized and purified in-house or obtained from commercial sources.
-
Solvents: Dimethyl sulfoxide (DMSO) for preparing stock solutions of THIQ derivatives.
-
Microbial Strains:
-
Bacteria:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Fungi:
-
Yeast: Candida albicans (e.g., ATCC 90028)
-
Mold: Aspergillus niger (e.g., ATCC 16404)
-
-
-
Culture Media:
-
Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) for bacteria.
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS) for fungi.
-
Sabouraud Dextrose Agar (SDA) for fungal culture maintenance.
-
-
Reagents:
-
Resazurin sodium salt
-
Phosphate-buffered saline (PBS)
-
-
Equipment:
-
96-well microtiter plates
-
Multichannel pipettes
-
Incubator (37°C for bacteria, 35°C for fungi)
-
Microplate reader
-
Spectrophotometer
-
Laminar flow hood
-
Experimental Workflow
Figure 1: High-level workflow for antimicrobial screening.
Protocol 1: Preparation of THIQ Derivative Stock Solutions
-
Accurately weigh the THIQ derivative powder.
-
Dissolve the powder in 100% DMSO to a final concentration of 10 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Microbial Inoculum
For Bacteria:
-
From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies.
-
Inoculate the colonies into a tube containing sterile MHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for the assay.
For Fungi:
-
Yeast: Prepare the inoculum similarly to bacteria, using RPMI-1640 medium. Adjust the final concentration to 0.5-2.5 x 10³ CFU/mL.
-
Molds: Grow the mold on an SDA plate for 3-5 days at 35°C. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is a widely used technique for determining the MIC of antimicrobial agents.
-
[12]Dispense 100 µL of the appropriate sterile broth (MHB for bacteria, RPMI-1640 for fungi) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the THIQ derivative stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a positive control (microbes in broth without any compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Determine the MIC as the lowest concentration of the THIQ derivative that completely inhibits visible growth of the microorganism.
Protocol 4: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto separate, appropriately labeled agar plates (MHA for bacteria, SDA for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the THIQ derivative that results in a ≥99.9% reduction in the initial inoculum.
Part 3: Data Analysis and Interpretation
Summarizing Antimicrobial Activity
The results of the screening should be tabulated for clear comparison.
| THIQ Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| Compound A | 8 | 32 | 16 | >64 |
| Compound B | 4 | 16 | 8 | 32 |
| Compound C | >64 | >64 | >64 | >64 |
| Amoxicillin | 4 | 8 | N/A | N/A |
| Clotrimazole | N/A | N/A | 6 | 4 |
Assessing Selectivity: The Cytotoxicity Assay
A crucial aspect of drug development is to ensure that the antimicrobial compounds are selective for microbial cells over host cells.
Protocol 5: Cytotoxicity Assay (MTT Assay)
-
Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293) at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the THIQ derivatives in the cell culture medium.
-
Replace the old medium with the medium containing the THIQ derivatives and incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀).
Calculating the Selectivity Index (SI)
The SI is a critical parameter for prioritizing lead compounds.
SI = CC₅₀ / MIC
A higher SI value indicates greater selectivity of the compound for the microbial target over host cells.
Part 4: Elucidating the Mechanism of Action
Once promising THIQ derivatives have been identified, further studies are necessary to understand their mechanism of action.
Potential Mechanisms and Follow-up Experiments
Figure 2: Potential antimicrobial mechanisms of THIQ derivatives.
-
Membrane Integrity Assays: Use fluorescent dyes like propidium iodide to assess membrane permeabilization.
-
DNA Gyrase Inhibition Assays: Commercially available kits can be used to measure the inhibition of DNA supercoiling.
-
DHFR Enzyme Assays: Spectrophotometric assays can determine the inhibitory effect on DHFR activity.
Conclusion
The tetrahydroisoquinoline scaffold represents a versatile and promising starting point for the development of novel antimicrobial agents. The systematic screening approach detailed in these application notes, from initial MIC determination to cytotoxicity and preliminary mechanism of action studies, provides a robust framework for identifying and advancing lead candidates in the fight against antimicrobial resistance.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
-
ResearchGate. (n.d.). Antibacterial activities of tetrahydroisoquinoline derivatives 29a−b and 33 against S. aureus and E. coli. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Retrieved from [Link]
-
ResearchGate. (n.d.). Tetrahydroisoquinoline based compounds as antibacterial (2A-E) and antifungal agents (3A-C). Retrieved from [Link]
-
Bentham Science. (n.d.). Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Retrieved from [Link]
-
RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Retrieved from [Link]
-
SciELO. (n.d.). Screening methods to determine antibacterial activity of natural products. Retrieved from [Link]
-
ResearchGate. (n.d.). Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Retrieved from [Link]
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In Vitro Assays for Tetrahydroisoquinoline Compounds: A Guide for Preclinical Drug Discovery
Introduction: The Tetrahydroisoquinoline Scaffold in Modern Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged heterocyclic scaffold found in a vast array of natural products and synthetic molecules.[1][2] This structural motif imparts a conformationally restrained phenethylamine backbone, enabling it to interact with a wide range of biological targets, particularly within the central nervous system.[3] THIQ-based compounds have demonstrated a remarkable diversity of biological activities, including anti-cancer, neuroprotective, anti-infective, and potent neuromodulatory effects.[1][2][4] Their implication in the pathology of neurodegenerative disorders like Parkinson's disease, as well as their potential as therapeutic agents, has made the THIQ scaffold a focal point of intensive research.[5]
This guide provides an in-depth overview and detailed protocols for key in vitro assays essential for the preliminary screening and mechanistic characterization of novel THIQ compounds. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying principles, the rationale for experimental design, and the establishment of self-validating systems to ensure data integrity and reproducibility.
Section 1: Characterizing Neuroactive THIQ Compounds
Many THIQ derivatives exert their effects by modulating the function of key proteins involved in neurotransmission and neuronal survival. The following assays are fundamental for identifying and characterizing THIQs with potential therapeutic value for neurological and psychiatric disorders.
Monoamine Oxidase (MAO) Inhibition Assays
Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes critical for the degradation of monoamine neurotransmitters like dopamine and serotonin.[6][7] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's and Alzheimer's diseases.[7][8] Given the structural similarity of some THIQs to endogenous monoamines, evaluating their interaction with MAO is a critical first step in neuropharmacological profiling.
Assay Principle: The activity of MAO can be measured by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate.[9] A common approach uses a fluorimetric method where H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product.[10] By comparing the rate of reaction in the presence and absence of a test compound, the degree of inhibition can be quantified.
Experimental Workflow: MAO Inhibition Screening
Caption: Workflow for MAO-A/B fluorimetric inhibition assay.
Protocol: Fluorimetric MAO-A and MAO-B Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Test Compounds: Prepare a 10 mM stock of the THIQ compound in DMSO. Create a serial dilution series (e.g., 11 points) in DMSO, then dilute into Assay Buffer to achieve the final desired concentrations with a consistent final DMSO concentration (e.g., ≤1%).
-
Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B) at a concentration known to give >90% inhibition (e.g., 1 µM).[7]
-
Enzyme Solutions: Dilute recombinant human MAO-A or MAO-B in Assay Buffer to a working concentration that yields a robust linear signal over 30 minutes.
-
Detection Cocktail: Prepare a 2X working solution in Assay Buffer containing the substrate (e.g., 2 mM p-tyramine), HRP (e.g., 2 U/mL), and a suitable fluorimetric probe (e.g., Ampliflu Red at 200 µM).[10]
-
-
Assay Procedure (96-well black plate):
-
Add 50 µL of Assay Buffer containing either the THIQ compound, vehicle (DMSO in buffer), or a positive control inhibitor to appropriate wells.
-
Add 25 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to all wells. For background control, add 25 µL of Assay Buffer instead.
-
Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the 2X Detection Cocktail to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes (Excitation: ~530-545 nm, Emission: ~585-595 nm).
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate_sample - Rate_background) / (Rate_vehicle - Rate_background)).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 1: Key Reagents for MAO Inhibition Assays
| Component | MAO-A | MAO-B | Rationale |
| Enzyme Source | Recombinant human MAO-A | Recombinant human MAO-B | Provides isoform-specific data crucial for selectivity profiling.[8] |
| Selective Substrate | Kynuramine | Benzylamine | Can be used in spectrophotometric assays to confirm findings.[6] |
| Non-selective Substrate | p-Tyramine | p-Tyramine | Suitable for H₂O₂-based assays for both isoforms.[9] |
| Positive Control Inhibitor | Clorgyline | Selegiline | Validates assay performance and confirms isoform identity.[7][9] |
Dopamine D₂ Receptor Functional Assays
Scientific Rationale: The dopamine D₂ receptor (D₂R) is a G-protein coupled receptor (GPCR) belonging to the D₂-like family. It is a primary target for antipsychotic drugs and therapies for Parkinson's disease.[11] Salsolinol, an endogenous THIQ, is known to bind to D₂ receptors.[12] D₂Rs couple to Gαi/o proteins, and their activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11][13] Measuring this downstream event is a robust method to determine the functional activity (agonist or antagonist) of a THIQ compound.
Dopamine D₂ Receptor Signaling Pathway
Caption: D₂R activation by a THIQ agonist inhibits forskolin-stimulated cAMP production.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol describes a competitive immunoassay to measure cAMP levels in cells expressing the D₂ receptor.
-
Cell Culture and Plating:
-
Use a cell line stably expressing the human Dopamine D₂ receptor (e.g., HEK293 or CHO cells).[11]
-
Culture cells in the appropriate medium supplemented with serum, antibiotics, and a selection agent (e.g., G418).
-
Seed cells into a low-volume 384-well white plate at a density that achieves ~80-90% confluency on the day of the assay. Incubate overnight.
-
-
Compound and Reagent Preparation:
-
THIQ Compounds: Prepare serial dilutions in a stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 500 µM IBMX).
-
Controls: Include a known D₂R agonist (e.g., Dopamine, Quinpirole) for the EC₅₀ reference curve and a known antagonist (e.g., Haloperidol, Spiperone) for antagonist-mode testing.
-
Forskolin: Prepare a solution of forskolin in the stimulation buffer at a concentration that will yield a sub-maximal stimulation of cAMP (e.g., 1-5 µM final concentration). This is critical; the goal is to create a signal window that can be effectively inhibited by a D₂R agonist.
-
-
Assay Procedure:
-
Carefully remove the culture medium from the cell plate.
-
Agonist Mode: Add 5 µL of THIQ compound dilutions (or agonist control) and 5 µL of forskolin solution to the wells.
-
Antagonist Mode: Add 5 µL of THIQ compound dilutions, then add 5 µL of a constant concentration of a reference agonist (e.g., Dopamine at its EC₈₀), followed by 5 µL of forskolin.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 5 µL of HTRF cAMP-d2 conjugate followed by 5 µL of HTRF anti-cAMP cryptate conjugate (as per the manufacturer's kit instructions).
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (Emission 665 / Emission 620) * 10,000.
-
Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.
-
Agonist Mode: Plot the cAMP concentration against the log of the THIQ compound concentration to determine the EC₅₀ (potency) and the magnitude of the response (efficacy).
-
Antagonist Mode: Plot the cAMP concentration against the log of the THIQ compound concentration to determine the IC₅₀, from which the antagonist constant (Kᵢ) can be calculated.
-
Neuroprotection Assays in a Parkinson's Disease Model
Scientific Rationale: Endogenous and exogenous THIQs have been implicated in the pathogenesis of Parkinson's disease (PD).[5] A key pathological feature of PD is the degeneration of dopaminergic neurons, a process driven by mitochondrial dysfunction and oxidative stress.[14] The neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺) selectively enters dopaminergic neurons and inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, the generation of reactive oxygen species (ROS), and apoptosis.[15][16] This in vitro model is widely used to screen for compounds that can protect neurons from such insults.[17]
Protocol: Assessing Neuroprotection Against MPP⁺-Induced Toxicity in SH-SY5Y Cells
This workflow combines cell viability (MTT) and ROS detection assays to provide a multi-faceted view of a compound's neuroprotective potential.
-
Cell Culture and Differentiation:
-
Culture human neuroblastoma SH-SY5Y cells in a standard medium (e.g., DMEM/F12 with 10% FBS).
-
For a more neuron-like phenotype, differentiate the cells by treating them with low-serum medium containing retinoic acid (e.g., 10 µM) for 3-5 days.[15]
-
Seed the differentiated cells into 96-well plates for viability/ROS assays.
-
-
Treatment Paradigm:
-
Pre-treatment: Treat the cells with various concentrations of the THIQ test compound (e.g., 0.1 to 50 µM) for 1-2 hours. This step is crucial to assess if the compound can prepare the cell to withstand the subsequent toxic insult.
-
Toxic Insult: Add MPP⁺ to the wells to a final concentration known to induce ~50% cell death (e.g., 0.5-2 mM, must be optimized for your specific cell line and conditions).[14][18]
-
Controls:
-
Vehicle Control: Cells treated with vehicle only (no compound, no MPP⁺).
-
MPP⁺ Control: Cells treated with MPP⁺ and vehicle (no compound).
-
Compound Control: Cells treated with the highest concentration of the THIQ compound only (to check for inherent toxicity).
-
-
Incubate for 24-48 hours at 37°C.
-
-
Endpoint Assay 1: Cell Viability (MTT Assay):
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot against compound concentration to visualize the protective effect.
-
-
Endpoint Assay 2: Intracellular ROS Measurement (DCF-DA Assay):
-
This assay is typically run with a shorter MPP⁺ incubation time (e.g., 2-6 hours) to capture the acute burst of ROS.
-
After the treatment period, remove the medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) in PBS for 30 minutes at 37°C. DCF-DA is cell-permeable and is deacetylated by intracellular esterases; upon oxidation by ROS, it converts to the highly fluorescent DCF.[15]
-
Wash the cells again with PBS to remove the excess probe.
-
Measure fluorescence (Excitation: ~485 nm, Emission: ~530 nm).
-
Calculate ROS production as a percentage relative to the MPP⁺ control.
-
Section 2: Assays for Anti-Cancer Activity
THIQ derivatives have been investigated as potential anti-cancer agents, showing activity against various cancer cell lines, including those from colon, breast, and glioma cancers.[20][21][22] The initial stage of evaluation involves screening for general cytotoxicity to identify potent compounds and determine their therapeutic window.
Sources
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- 5. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
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- 10. assaygenie.com [assaygenie.com]
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- 12. In vitro pharmacological activity of the tetrahydroisoquinoline salsolinol present in products from Theobroma cacao L. like cocoa and chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Morin exerts neuroprotective actions in Parkinson disease models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies [pharmacia.pensoft.net]
- 17. Astaxanthin protects against MPTP/MPP+-induced mitochondrial dysfunction and ROS production in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective Effects of San-Huang-Xie-Xin-Tang in the MPP+/MPTP Models of Parkinson's Disease In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one
Welcome to the technical support center for the synthesis of 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of the reaction, provide detailed protocols, and offer solutions to specific issues you may encounter in the lab.
Section 1: Synthesis Overview & Mechanism
The most common and efficient route to this compound is a variation of the Guareschi-Thorpe reaction, which involves the condensation of cyclohexanone with cyanoacetamide. This multi-component reaction proceeds through a series of steps including Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization to form the desired heterocyclic core.[1][2]
The reaction is typically catalyzed by a base and the choice of catalyst, solvent, and temperature can significantly influence the reaction rate and the formation of byproducts.[3] Understanding the mechanism is crucial for effective troubleshooting.
Reaction Mechanism: Guareschi-Thorpe Synthesis Variant
Caption: Key mechanistic steps in the synthesis of this compound.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific problems that may arise during the synthesis. Each question is followed by an analysis of potential causes and actionable solutions.
Q1: My reaction yield is very low (<20%). What are the common causes and how can I improve it?
A1: Low yield is a frequent issue and can stem from several factors. A systematic approach is key to identifying the root cause.
-
Potential Cause 1: Incomplete Reaction. The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the recommended reaction time, consider extending the reaction duration or moderately increasing the temperature.
-
-
Potential Cause 2: Suboptimal Base/Catalyst. The choice and amount of base are critical.
-
Solution: Piperidine is a commonly used base for the initial condensation. However, stronger bases like sodium ethoxide may be required for the cyclization step.[4] Ensure the base is fresh and used in the correct stoichiometric amount. An excess or deficit of base can lead to side reactions.
-
-
Potential Cause 3: Poor Quality of Starting Materials. Impurities in cyclohexanone or cyanoacetamide can inhibit the reaction.
-
Solution: Use freshly distilled cyclohexanone and high-purity cyanoacetamide. Verify the purity of your starting materials via NMR or GC-MS if you suspect contamination.
-
-
Potential Cause 4: Competing Side Reactions. Polymerization of cyanoacetamide or self-condensation of cyclohexanone can occur under basic conditions.[5]
-
Solution: Control the reaction temperature carefully. Adding the base slowly at a lower temperature can minimize these side reactions. Ensure efficient stirring to avoid localized high concentrations of reactants or catalyst.
-
Troubleshooting Flowchart for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Q2: I am observing a significant side product. How can I identify and minimize it?
A2: The formation of side products is common, especially the regioisomeric tetrahydroquinoline.[6]
-
Identification: Isolate the side product using column chromatography or preparative TLC. Characterize its structure using NMR (¹H, ¹³C, HMBC, NOESY) and high-resolution mass spectrometry. The regioisomeric 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline is a frequently observed byproduct.[6]
-
Minimization:
-
Control of Regiochemistry: The formation of the tetrahydroisoquinoline versus the tetrahydroquinoline isomer can be influenced by the electronic nature of substituents if derivatized starting materials are used.[6] For the parent synthesis, careful control of reaction conditions is key.
-
Temperature and Reaction Time: Lowering the reaction temperature can sometimes favor the desired kinetic product.
-
pH Control: In some variations of this synthesis, maintaining a specific pH range can be crucial for selectivity.[1]
-
Q3: The reaction stalls and does not go to completion, even after extended time. What should I investigate?
A3: A stalled reaction often points to catalyst deactivation or the formation of an unreactive intermediate.
-
Catalyst Deactivation: The basic catalyst can be neutralized by acidic impurities or by reacting with the solvent.
-
Solution: Ensure the solvent is dry and free of acidic impurities. If the reaction stalls, a second addition of a small amount of catalyst might restart it.
-
-
Insolubility: An intermediate may precipitate out of the solution, effectively halting the reaction.
-
Solution: Try a different solvent or a solvent mixture that can better solubilize all species. A higher reaction temperature might also help, but must be balanced against the risk of side product formation.
-
Q4: I am having difficulty purifying the final product. What are the best practices?
A4: The product, this compound, is a polar compound.
-
Crystallization: This is often the most effective method for obtaining high-purity material.
-
Protocol: After the reaction workup, attempt to crystallize the crude product from a suitable solvent system. Ethanol, ethyl acetate, or mixtures with hexanes are good starting points. The crude solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly.
-
-
Column Chromatography: If crystallization is unsuccessful or does not provide sufficient purity, silica gel chromatography is the next step.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective. Start with a low polarity eluent to wash off non-polar impurities and gradually increase the polarity to elute your product. Monitor the fractions by TLC.
-
Section 3: Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis.
Synthesis of this compound
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Cyclohexanone | 1.0 | 98.14 | (Specify mass/vol) |
| Cyanoacetamide | 2.0 | 84.08 | (Specify mass) |
| Piperidine | 0.2 | 85.15 | (Specify vol) |
| Ethanol | - | - | (Specify vol) |
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyanoacetamide in ethanol.
-
Addition of Reactants: Add cyclohexanone to the solution, followed by the dropwise addition of piperidine.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes).
-
Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol to yield pure this compound as a white to off-white solid.
Section 4: Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes I should consider?
A1: Yes, while the Guareschi-Thorpe approach is common, other methods exist. The Pictet-Spengler reaction and the Bischler-Napieralski reaction, followed by reduction, are classic methods for synthesizing the broader class of tetrahydroisoquinolines.[7][8][9][10] However, for this specific lactam structure, the condensation of cyclohexanone with an active methylene compound like cyanoacetamide is one of the most direct routes.[11]
Q2: How critical is the purity of the starting materials?
A2: It is extremely critical. Impurities in the starting materials are a primary cause of low yields and side product formation. For instance, aged cyclohexanone can contain cyclohexenone or adipic acid, which can interfere with the desired reaction pathway. Always use purified reagents for best results.
Q3: What is the best way to scale up this synthesis?
A3: When scaling up, several factors need careful consideration:
-
Heat Transfer: The reaction is exothermic. Ensure your reaction vessel allows for efficient heat dissipation to maintain a stable internal temperature. A mechanical stirrer is recommended over a magnetic stir bar for larger volumes to ensure homogeneous mixing.
-
Reagent Addition: The dropwise addition of the catalyst becomes even more important on a larger scale to control the reaction rate and temperature.
-
Workup and Purification: Filtration and crystallization at a larger scale may require specialized equipment. Be prepared for handling larger volumes of solvents and solids.
References
-
Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). National Center for Biotechnology Information. [Link]
-
Regiochemistry of the condensation of 2-aroyl-cyclohexanones and 2-cyanoacetamide: 13C-labeling studies and semiempirical MO calculations. (2012). PubMed. [Link]
-
Propose a mechanism for the aldol condensation of cyclohexanone. (N/A). Pearson. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Springer. [Link]
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (N/A). MDPI. [Link]
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). National Center for Biotechnology Information. [Link]
-
Reaction of 2-acetylcyclohexanone with malononitrile and cyanoacetamide. (N/A). ACS Publications. [Link]
-
Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). ScienceDirect. [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (N/A). MDPI. [Link]
-
Condensation of 1,3-diketones with cyanoacetamide: 4,6-disubstituted-3-cyano-2-pyridones. (N/A). Serbian Chemical Society. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). National Center for Biotechnology Information. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (N/A). RSC Publishing. [Link]
-
Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. (N/A). National Center for Biotechnology Information. [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one
Welcome to the technical support center for the purification of crude 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, we address common challenges and frequently asked questions encountered during the purification process, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot effectively and achieve high purity for your downstream applications.
I. Understanding the Molecule: Key Physicochemical Properties
Before diving into purification strategies, it's essential to understand the nature of this compound. This bicyclic lactam possesses moderate polarity, making it amenable to standard purification techniques like recrystallization and silica gel chromatography.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | 202-203 °C | [1][2] |
| pKa | ~13.13 (Predicted) | [2] |
| Solubility | Soluble in ethyl ether | [1][2] |
II. Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude this compound.
Scenario 1: Low Yield After Recrystallization
Question: I'm losing a significant amount of my product during recrystallization. My final yield is less than 50%. What's going wrong?
Answer: Low recovery from recrystallization is a frequent issue. Here’s a systematic approach to diagnose and solve the problem.
Workflow for Troubleshooting Low Recrystallization Yield
Sources
Pictet-Spengler Reaction Optimization: A Technical Support Guide
Welcome to the Technical Support Center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for optimizing this powerful cyclization reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and enhance the scientific integrity of your work.
The Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1][2] While robust, its success is highly dependent on a nuanced interplay of substrates, catalysts, and conditions. This guide provides a structured approach to navigating these variables.
Part 1: Troubleshooting Common Issues
This section addresses the most frequently encountered challenges in a direct question-and-answer format, providing both diagnostic insights and corrective actions.
Issue 1: Low or No Product Yield
Q: My reaction shows low to no conversion. What are the primary factors to investigate?
A: Low yield is a multifaceted problem. A systematic approach is crucial. Begin by assessing the following core components:
-
Substrate Reactivity: The electronic nature of the β-arylethylamine is paramount. Electron-donating groups (EDGs) on the aromatic ring, such as alkoxy or alkyl groups, increase its nucleophilicity and accelerate the rate-limiting cyclization step.[3][4] Conversely, electron-withdrawing groups (EWGs) deactivate the ring, often requiring harsher conditions like stronger acids and higher temperatures.[4][5] If your substrate is deactivated, standard conditions will likely fail.
-
Acid Catalyst Choice & Loading: The reaction is acid-catalyzed, and both the type and amount of acid are critical.[3][6] The catalyst's role is to facilitate the formation of the key electrophilic iminium ion from the initially formed Schiff base.[1][2]
-
Too little acid: Results in slow or incomplete iminium ion formation.[7]
-
Too much acid: Can lead to substrate or product degradation.[7]
-
Solution: Screen a panel of Brønsted acids (e.g., TFA, HCl, p-TsOH) and Lewis acids (e.g., BF₃·OEt₂). For sensitive substrates, milder acids or lower catalyst loadings (starting around 10 mol%) are advisable.[6][7]
-
-
Aldehyde/Ketone Quality & Stoichiometry: Aldehydes can be prone to oxidation or self-condensation.[7] Ensure the purity of your carbonyl compound. Using a slight excess (1.1–1.5 equivalents) can help drive the reaction to completion, but a large excess may promote side reactions.[7]
-
Solvent Selection: The solvent must first dissolve your reactants. Its polarity can then influence the stability of the charged iminium ion intermediate. While traditional protocols often use protic solvents like methanol, aprotic solvents such as dichloromethane (DCM), toluene, or acetonitrile have been shown to provide superior yields in many cases.[1][7][8]
Issue 2: Formation of Side Products
Q: I'm observing significant impurities alongside my desired product. What are the likely side reactions and how can they be minimized?
A: Several side reactions can compete with the desired Pictet-Spengler cyclization.
-
Oxidation: The tetrahydro-β-carboline product can be oxidized to the corresponding aromatic β-carboline, especially when heated for prolonged periods in the presence of air.[7]
-
Solution: Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Minimize reaction time by closely monitoring progress via TLC or LC-MS.
-
-
Aldehyde Self-Condensation: Under acidic conditions, aldehydes can undergo self-condensation, consuming the starting material and complicating purification.[7]
-
Solution: This is often mitigated by controlling the stoichiometry and reaction temperature. Adding the aldehyde slowly to the reaction mixture can also help.
-
-
Formation of Regioisomers: For certain substrates, cyclization can occur at different positions on the aromatic ring, leading to isomeric products. This has been observed in reactions involving dopamine, for example.[9]
-
Solution: The regioselectivity is highly substrate-dependent. Altering the acid catalyst or solvent may influence the outcome. In some cases, protecting groups may be necessary to direct the cyclization.
-
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving low-yield issues.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
Technical Support Center: 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable heterocyclic scaffold. We understand that the unique reactivity of this compound can present stability challenges during synthesis, purification, storage, and application. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues, ensuring the integrity and success of your experiments.
Compound at a Glance: Chemical Properties & Stability Profile
This table summarizes the key physicochemical properties of this compound. Understanding these parameters is the first step in troubleshooting stability.
| Property | Value | Source(s) |
| CAS Number | 26345-15-3 | [1][2] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1][2] |
| Appearance | Colorless to yellow/orange liquid or solid | |
| Melting Point | 202-203 °C | [1] |
| Boiling Point | 402.4±18.0 °C (Predicted) | [1] |
| Storage Temp. | Room Temperature (short-term), Inert atmosphere recommended | [1][3] |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | [4] |
Troubleshooting FAQs: From Synthesis to Application
This section addresses common stability-related questions in a Q&A format, providing not just solutions but the underlying chemical reasoning.
Section 2.1: Synthesis & Purification Issues
Question: My synthesis of this compound resulted in a low yield and a complex mixture of side products. What are the common pitfalls?
Answer: Low yields and impurities often stem from the reaction conditions required to form the bicyclic lactam structure. The core challenge is managing the reactivity of intermediates.
-
Causality: Many synthetic routes, such as modifications of the Bischler-Napieralski or Pictet-Spengler reactions, may involve strongly acidic conditions or subsequent oxidation/reduction steps to achieve the desired scaffold.[5][6][7] The tetrahydroisoquinoline core is susceptible to over-oxidation, particularly at the benzylic-like C-8 position, leading to aromatic isoquinoline species or other undesired side products. Incomplete cyclization can also leave reactive intermediates in the mixture.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Argon or Nitrogen) to minimize oxidative side reactions, especially if elevated temperatures are required.
-
Temperature Control: Carefully control the reaction temperature. Use a temperature probe and an automated heating mantle to avoid overheating, which can promote decomposition and side reactions.
-
Reagent Purity: Ensure the purity of your starting materials. Impurities can initiate unwanted side reactions or interfere with catalysis.
-
pH Monitoring: If using acid-catalyzed cyclization, monitor the pH. Excessively harsh acidic conditions can lead to charring and degradation. Consider using milder Lewis acids or superacids as catalysts, which have been shown to be effective for similar cyclizations.[5]
-
Question: I'm struggling with purification. The compound appears to be degrading on my silica gel column, indicated by streaking and the appearance of colored bands. What are my options?
Answer: The lactam functional group and the overall structure can be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.
-
Causality: The lone pair of electrons on the nitrogen atom can interact with the acidic silanol groups (Si-OH) on the silica surface. This interaction can catalyze decomposition, especially when combined with prolonged exposure to certain solvents.
-
Troubleshooting & Alternative Protocols:
-
Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites on the silica surface, preventing acid-catalyzed degradation.
-
Use Alumina: Consider using neutral or basic alumina as your stationary phase, which is generally less harsh for amine-containing compounds.
-
Rapid Chromatography: Run the column quickly ("flash chromatography") to minimize the residence time of the compound on the stationary phase. Avoid letting the compound sit on the column for extended periods.
-
Crystallization: If the compound is a solid and sufficiently pure, crystallization is a superior method for purification as it avoids the potential for degradation on a stationary phase. Screen various solvent systems (e.g., ethyl acetate/hexanes, methanol/ether) to find suitable conditions.
-
Post-Purification Check: Always verify the purity of your final fractions using an analytical technique like HPLC or NMR before combining them.
-
Section 2.2: Storage & Handling
Question: My this compound sample has changed color from off-white to yellow or brown during storage. Is it still usable?
Answer: A change in color is a strong visual indicator of chemical degradation, most commonly oxidation.
-
Causality: The tetrahydroisoquinoline ring system, particularly the benzylic-like C-8 methylene group, is susceptible to aerial oxidation. This can lead to the formation of conjugated impurities or oligomeric species that are colored. The presence of trace metal impurities can catalyze this process. Similar degradation patterns involving hydroxylation are known for related quinoline structures.[8]
-
Recommended Actions:
-
Purity Re-assessment: Before use, you MUST re-analyze the material. Use HPLC to quantify the purity and ¹H NMR to identify any new signals corresponding to degradation products.
-
Risk Assessment: If the purity has dropped significantly (>5-10%), it is highly recommended to repurify the compound or use a new batch. Using degraded material can lead to inconsistent and unrepeatable results in your experiments.
-
Future Prevention: Implement the stringent storage protocols outlined below.
-
Question: What are the definitive optimal conditions for the long-term storage of this compound, both as a solid and in solution?
Answer: To ensure long-term stability, you must rigorously exclude air, moisture, and light.
-
Solid Storage Protocol:
-
Container: Use an amber glass vial with a PTFE-lined cap.
-
Atmosphere: Displace the air in the vial with an inert gas like Argon or Nitrogen before sealing. For maximum protection, store the vial inside a larger container with a desiccant.
-
Temperature: Store at low temperatures (-20°C is recommended for long-term storage).
-
Light: The amber vial protects against light, but storing it in a dark location (e.g., inside a freezer box) adds another layer of protection.
-
-
Solution Storage Protocol:
-
Solvent Choice: Use anhydrous, degassed solvents (e.g., DMSO, DMF). Solvents should be purged with Argon or Nitrogen for at least 15-20 minutes before use.
-
Preparation: Prepare solutions under an inert atmosphere.
-
Storage: Store solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Repeatedly opening a stock solution introduces air and moisture, accelerating degradation.
-
Section 2.3: In-Reaction Stability
Question: My reaction mixture turns dark and forms precipitates when I use this compound with certain reagents. What's causing this incompatibility?
Answer: This indicates a reaction incompatibility leading to decomposition. The lactam and the tetrahydro-pyridine ring have specific chemical sensitivities.
-
Causality:
-
Strong Oxidizing Agents: Reagents like KMnO₄, H₂O₂, or even harsh aerobic conditions can aggressively attack the ring, leading to complex degradation pathways.[3][9]
-
Strong Acids/Bases: While necessary for some reactions, harsh acids or bases can catalyze hydrolysis of the lactam or other unforeseen rearrangements.[9]
-
Electrophiles: The nitrogen atom, while part of a lactam, retains some nucleophilicity and can react with strong electrophiles.
-
-
Troubleshooting Workflow:
-
Check Reagent Compatibility: Review the literature for the compatibility of your chosen reagents with lactams or tetrahydroisoquinoline systems.
-
Run a Control Reaction: Set up a small-scale control reaction containing only your solvent and this compound under the planned reaction conditions (e.g., temperature). If it darkens, the conditions themselves are too harsh.
-
Inert Atmosphere is Key: Always run reactions involving this scaffold under an inert atmosphere.
-
Gradual Addition: Add sensitive reagents slowly and at a controlled temperature (e.g., using an ice bath) to manage any exothermic processes and minimize side reactions.
-
Visualization of Stability Concepts
Diagrams can help clarify complex chemical processes and troubleshooting logic.
Caption: Decision workflow for troubleshooting stability issues.
Essential Experimental Protocols
To maintain experimental integrity, routine checks and proactive stability assessments are crucial.
Protocol 1: Routine Purity Assessment by HPLC-UV
Objective: To quickly quantify the purity of a sample and detect the emergence of degradation products.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of your compound in HPLC-grade acetonitrile or methanol. Dilute to a working concentration of ~50-100 µg/mL.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV detector at 254 nm and 280 nm.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: Hold at 5% B (re-equilibration)
-
-
Analysis: Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100. New peaks, especially those eluting earlier (more polar), may indicate oxidative degradation.
Protocol 2: Forced Degradation Study
Objective: To proactively understand the compound's stability profile by subjecting it to accelerated stress conditions.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions (run in parallel):
-
Acidic Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M.
-
Basic Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M.
-
Oxidative Degradation: Add 3% H₂O₂ to a final concentration of 0.3%.
-
Thermal Stress: Heat a sample of the stock solution at 60°C.
-
Control: Keep a sample of the stock solution at room temperature, protected from light.
-
-
Time Points: Analyze samples from each condition (including the control) by HPLC-UV (using Protocol 1) at t = 0, 2, 6, and 24 hours.
-
Interpretation: Compare the chromatograms from the stressed samples to the control. A significant decrease in the main peak area and the appearance of new peaks indicate instability under that specific condition. This knowledge is invaluable for planning compatible reaction and purification conditions.
References
-
Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Al-Soud, Y. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules. Retrieved January 17, 2026, from [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews. Retrieved January 17, 2026, from [Link]
-
Pathway proposed for the degradation of quinoline. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
5,6,7,8-Tetrahydroisoquinoline PubChem CID 119010. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2021). ACS Publications. Retrieved January 17, 2026, from [Link]
Sources
- 1. This compound CAS#: 26345-15-3 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Scale-Up Synthesis of 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one
Welcome to the technical support guide for the scale-up synthesis of 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one. This document is designed for researchers, chemists, and process development professionals encountering challenges when transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. The following content, structured in a troubleshooting and FAQ format, provides in-depth, field-proven insights to navigate common hurdles.
Introduction: The Importance of the Tetrahydroisoquinolinone Scaffold
The 1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold found in a vast array of natural products and pharmacologically active molecules.[1] The lactam derivative, this compound, serves as a critical building block in medicinal chemistry for developing novel therapeutics.[2] However, its synthesis on a large scale presents unique challenges related to reaction control, reagent handling, byproduct formation, and purification. This guide addresses these critical issues.
Overview of Primary Synthetic Strategies
Two principal retrosynthetic pathways are commonly considered for the large-scale production of this compound. The choice of route is often dictated by starting material availability, safety considerations, and equipment capabilities.
Caption: Primary synthetic routes for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during scale-up.
Part 1: Challenges in the Bischler-Napieralski (Cyclization-First) Route
The Bischler-Napieralski reaction is a powerful tool for constructing the dihydroisoquinoline core via intramolecular cyclization of a β-phenethylamide.[3][4][5] However, it requires harsh dehydrating agents and high temperatures, which can be problematic on a large scale.
Question 1: My Bischler-Napieralski cyclization yield is low and inconsistent upon scale-up. What are the likely causes?
Answer: Low yield in a scaled-up Bischler-Napieralski reaction typically stems from three factors: insufficient activation, thermal decomposition, or competing side reactions.
-
Insufficient Activation: The reaction relies on converting the amide carbonyl into a highly electrophilic species. On a larger scale, inefficient mixing can lead to localized areas of low reagent concentration.
-
Causality: Dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) activate the amide. P₂O₅ is often more effective as it can form pyrophosphates, which are better leaving groups, driving the reaction forward under milder conditions than POCl₃ alone.[3]
-
Solution: Ensure robust mechanical stirring. Consider a mixed-reagent system, such as P₂O₅ in POCl₃, to enhance reactivity.[6] The reaction is often performed in a high-boiling inert solvent like toluene or xylene to ensure a sufficiently high temperature is reached and maintained uniformly.[3]
-
-
Thermal Decomposition: The high temperatures required can lead to charring and decomposition of the starting material or the electron-rich aromatic ring.
-
Solution: Implement precise temperature control with a well-calibrated reactor heating system. Do not overshoot the target temperature. A slow, controlled addition of the cyclizing agent to the heated solution of the amide can help manage the exotherm.
-
-
Side Reactions: The formation of a nitrilium salt intermediate can lead to a retro-Ritter reaction, especially if the resulting styrene is conjugated, forming undesired byproducts.[3]
-
Solution: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter pathway, though this may be cost-prohibitive at scale.[3]
-
Question 2: What are the primary safety hazards associated with using phosphorus pentoxide (P₂O₅) at scale, and how should they be managed?
Answer: Phosphorus pentoxide is a highly reactive and hazardous substance, and its risks are amplified at an industrial scale.
-
Extreme Hygroscopicity & Exothermic Hydrolysis: P₂O₅ reacts violently with water in a highly exothermic reaction to form phosphoric acid. This can cause severe thermal and chemical burns.[7]
-
Mitigation: All reactors, transfer lines, and storage containers must be scrupulously dried and kept under an inert atmosphere (e.g., nitrogen or argon). Charging P₂O₅ should be done in a controlled manner, avoiding any contact with atmospheric moisture. The workup procedure must involve a slow, controlled quench into a cooled, well-stirred solvent or basic solution.
-
-
Corrosivity: P₂O₅ and its hydrolysis product, phosphoric acid, are highly corrosive to tissue and many metals.
-
Mitigation: All personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, coveralls, and full-face shields. Glass-lined or other corrosion-resistant reactors are mandatory.
-
-
Inhalation Hazard: The dust is severely irritating to the respiratory tract.
-
Mitigation: Use a closed-system transfer or a well-ventilated charging enclosure (e.g., a glovebox or powder transfer booth) to prevent inhalation of the dust.
-
Question 3: The subsequent reduction of the enamine lactam intermediate is not going to completion. What should I check?
Answer: The reduction of the 3,4-double bond in the hexahydroisoquinolinone intermediate is typically achieved via catalytic hydrogenation. Incomplete conversion is a common scale-up issue.
-
Catalyst Deactivation: Impurities from the Bischler-Napieralski step, such as residual phosphorus compounds or sulfur-containing species from starting materials, can poison the catalyst (e.g., Pd/C).
-
Solution: Purify the intermediate before hydrogenation. A simple filtration through a plug of silica or celite, or a recrystallization step, can remove many catalyst poisons.
-
-
Insufficient Hydrogen Mass Transfer: On a large scale, ensuring efficient contact between the hydrogen gas, the liquid phase (substrate), and the solid catalyst surface is challenging.
-
Solution: Optimize agitation speed to ensure the catalyst remains suspended and the gas-liquid interface is maximized. Ensure the hydrogen pressure is maintained within the optimal range.
-
Part 2: Challenges in the Catalytic Hydrogenation (Reduction-First) Route
This route involves the reduction of an isoquinoline precursor, such as isoquinolin-1-ol, to form the saturated heterocyclic core.
Question 4: My catalytic hydrogenation of the isoquinoline ring is slow and requires high catalyst loading. How can I optimize this?
Answer: Optimizing large-scale hydrogenations requires careful control over several parameters.
-
Causality: The hydrogenation of heteroaromatic rings can be challenging due to the potential for the nitrogen lone pair to coordinate to and deactivate the metal catalyst.[8]
-
Troubleshooting Steps:
-
Catalyst Selection: While Pd/C is common, Raney Nickel can be a highly effective and cost-efficient alternative for this type of hydrogenation, sometimes even allowing for the use of water as a solvent.[9] Platinum-based catalysts (e.g., PtO₂) are also highly active but more expensive.
-
Solvent Choice: The solvent can significantly impact the reaction. Acidic media (e.g., acetic acid or addition of HCl) can protonate the nitrogen, preventing catalyst poisoning and often accelerating the reaction rate.
-
Pressure and Temperature: Increasing hydrogen pressure and temperature will increase the reaction rate. However, this must be balanced against safety limits and the potential for side reactions. A typical starting point for optimization is 60-70°C and 8-12 atmospheres of hydrogen pressure.[10][11]
-
Table 1: Typical Conditions for Tetrahydroquinoline/isoquinoline Hydrogenation
| Parameter | Condition Range | Rationale & Considerations | Source(s) |
| Catalyst | Pd/C, PtO₂, Raney Ni | Pd/C is a good starting point. Raney Ni is a cost-effective alternative. PtO₂ is highly active. | [9][12] |
| Catalyst Loading | 1-10 mol% | Higher loading increases rate but also cost and filtration burden. | [13] |
| Solvent | Acetic Acid, Ethanol, Methanol, Water | Acidic solvents can prevent catalyst poisoning by the heterocyclic nitrogen. | [9][14] |
| Temperature | 20 - 110 °C | Higher temperatures increase rate but may promote side reactions or degradation. Optimal is often 60-70°C. | [10][11] |
| H₂ Pressure | 1 - 30 atm | Higher pressure increases hydrogen concentration in solution, boosting the rate. Optimal is often 8-12 atm. | [10][11][15] |
Question 5: I am observing over-reduction of the lactam carbonyl group. How can I improve selectivity?
Answer: Over-reduction of the amide to an amine is a known side reaction, particularly with highly active catalysts like Raney Nickel or under harsh conditions (high temperature/pressure).
-
Solution:
-
Milder Catalyst: Switch from Raney Ni or PtO₂ to a less reactive catalyst like 5% Pd/C.
-
Lower Temperature/Pressure: Reduce the reaction temperature and pressure to the minimum required for a reasonable reaction rate.
-
Reaction Monitoring: Carefully monitor the reaction by HPLC or GC and stop it immediately upon consumption of the starting material to prevent further reduction of the product.
-
Part 3: Purification and Product Isolation
Question 6: How can I effectively purify the final product on a multi-kilogram scale? Column chromatography is not feasible.
Answer: Large-scale purification requires avoiding column chromatography. Recrystallization and/or salt formation are the preferred methods.
-
Recrystallization: this compound is a solid. A systematic solvent screen should be performed at the lab scale to identify a suitable single-solvent or solvent/anti-solvent system that provides high recovery and excellent purity. Common choices include isopropanol, ethyl acetate, or mixtures with heptane.
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective, scalable purification method. However, this is less common for this type of lactam.
-
Work-up Procedure: A well-designed work-up is critical. After hydrogenation, the catalyst must be completely removed. Filtration through a bed of Celite® is standard practice. Be aware that palladium catalysts on carbon can be pyrophoric after filtration and should be handled while wet and disposed of according to safety protocols.
Sources
- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 8. mdpi.com [mdpi.com]
- 9. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Castagnoli-Cushman Reaction Technical Support Center
Welcome to the technical support center for the Castagnoli–Cushman Reaction (CCR). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful lactam-forming reaction. Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-proven troubleshooting strategies to help you minimize byproducts and maximize the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the currently accepted mechanism for the Castagnoli-Cushman reaction, and why is it important for troubleshooting?
A1: Understanding the reaction mechanism is critical because it illuminates the potential pathways for both product and byproduct formation. For a long time, the CCR mechanism was a subject of debate. However, extensive mechanistic studies, including computational and experimental work, now support a stepwise process rather than a concerted [4+2] cycloaddition.[1][2]
The most widely accepted mechanism involves two key steps:
-
Mannich-type Addition: The reaction initiates with the enolization of the cyclic anhydride (e.g., homophthalic anhydride). This enolate then acts as a nucleophile, attacking the electrophilic imine carbon in a Mannich-type reaction.[1][2]
-
Intramolecular Acylation: The resulting intermediate contains both an amine and an anhydride moiety. The amine then attacks one of the carbonyl groups of the anhydride intramolecularly, leading to the opening of the anhydride ring and subsequent formation of the final lactam product.
Knowing this helps predict how changes in substrates or conditions will affect the reaction. For instance, factors that influence enolate formation or imine electrophilicity will directly impact the reaction rate and outcome.
Caption: Accepted stepwise mechanism of the Castagnoli-Cushman reaction.
Q2: My reaction is giving a complex mixture of diastereomers. How can I control the stereochemistry?
A2: Diastereoselectivity is a common challenge. The reaction can yield both cis and trans isomers, and the ratio is highly dependent on reaction conditions.
-
Kinetic vs. Thermodynamic Control: Often, the cis isomer is the kinetically favored product, forming faster at lower temperatures. The trans isomer is typically the more thermodynamically stable product and can be favored by using higher temperatures or by epimerization of the cis product with a base.[3] For example, conducting the reaction at -40 °C can significantly favor the kinetic cis-adduct.[4]
-
Solvent Effects: The choice of solvent plays a crucial role. Highly polar, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically accelerate the reaction and can provide excellent diastereoselectivity, even at low temperatures.[4][5] TFE is believed to activate both the imine and the anhydride via hydrogen bonding.[4][5]
-
Catalysis: While many CCRs are performed without a catalyst, the addition of certain catalysts can steer the selectivity. Lewis acids (e.g., TiCl₄, InCl₃) or Brønsted acids have been employed to favor the formation of trans-isoquinolonic acids.[1][4] Conversely, other conditions have been developed to specifically access cis-isomers.[4]
Troubleshooting Guide: Common Byproducts & Solutions
Problem 1: Low or no yield of the desired lactam, with recovery of starting materials or unidentifiable polar baseline material.
This is often caused by using an inappropriate substrate, particularly an enolizable imine.
Cause: Enamine Acylation Side Reaction The Castagnoli-Cushman reaction is generally limited to imines derived from non-enolisable aldehydes (e.g., benzaldehyde derivatives, pivaldehyde).[1][2] If the imine has an acidic proton on the α-carbon (relative to the C=N bond), it can tautomerize to form an enamine. This enamine is nucleophilic and will be readily acylated by the anhydride. This pathway competes directly with the desired Mannich-type reaction and prevents lactam formation, often resulting in complex mixtures or N-acyl enamines.[1][2]
Caption: Competing pathways for enolizable imines in the CCR.
Solutions:
-
Substrate Selection: The most effective solution is to use an imine derived from a non-enolisable aldehyde.
-
Three-Component Reaction: If you must use an enolisable aldehyde, consider a three-component variant where the amine, aldehyde, and anhydride are mixed simultaneously.[6] Under these conditions, the desired reaction can sometimes outcompete the enamine formation, especially if the imine formation is the rate-limiting step.
Problem 2: The isolated product is missing its carboxylic acid group.
Cause: Unintended Decarboxylation The carboxylic acid moiety in the Castagnoli-Cushman product can be thermally labile. Heating the reaction mixture, especially in certain solvents or for prolonged periods, can lead to decarboxylation.[7][8] This is particularly noted in reactions with certain substrates like 3-arylglutaconic acid anhydrides, where decarboxylation can be an integral part of the reaction sequence to yield the final product.[9]
Solutions:
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Room temperature or sub-ambient temperatures (e.g., -40 °C to 0 °C) are often sufficient, especially when using reactive anhydrides like homophthalic anhydride or activating solvents like TFE.[4][10]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LCMS and work it up as soon as the starting materials are consumed to avoid prolonged exposure to heat.
-
Use of Mild Bases: In some cases, the use of non-nucleophilic tertiary amines can help stabilize the carboxylic acid intermediate and prevent decarboxylation.[1]
Experimental Protocols & Data
Protocol: Optimized General Procedure for the Castagnoli-Cushman Reaction to Minimize Byproducts
This protocol is optimized for the reaction between an imine and homophthalic anhydride, incorporating best practices to avoid common side reactions.
Materials:
-
Imine (1.0 eq.)
-
Homophthalic anhydride (1.2 - 1.5 eq.)
-
Anhydrous 2,2,2-trifluoroethanol (TFE) as solvent
-
Round-bottom flask, magnetic stirrer, and argon/nitrogen line
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. All reagents and solvents should be purified and anhydrous.[4]
-
Reaction Setup: To a round-bottom flask under an argon atmosphere, add the imine (1.0 eq.).
-
Solvent Addition: Add anhydrous TFE (to make a ~0.03 M solution) and stir to dissolve the imine.
-
Cooling: Cool the reaction mixture to the desired temperature. For maximizing kinetic diastereoselectivity and minimizing thermal degradation, -40 °C is recommended.[4]
-
Anhydride Addition: Once the solution is at temperature, add the homophthalic anhydride (1.5 eq.) in one portion.
-
Monitoring: Stir the reaction at -40 °C and monitor its progress by Thin Layer Chromatography (TLC). In TFE, reactions are often very fast, sometimes completing in as little as 15 minutes.[4]
-
Workup: Once the limiting reagent is consumed, concentrate the mixture in vacuo at a low temperature.
-
Purification: Purify the resulting crude residue by flash column chromatography or preparative TLC to isolate the desired lactam product.
Data Table: Influence of Solvent and Temperature on a Model Reaction
The following table summarizes the effect of different conditions on the reaction of a model imine with homophthalic anhydride, based on data reported in the literature.[4] This illustrates the powerful effect of solvent choice on reaction efficiency.
| Entry | Solvent | Temperature (°C) | Time | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CH₂Cl₂ | -40 | 24 h | 37 | >19:1 |
| 2 | Toluene | -40 | 20 h | 56 | >19:1 |
| 3 | MTBE | -40 | 48 h | 78 | >19:1 |
| 4 | TFE | -40 | 15 min | 81 | >19:1 |
| 5 | TFE | rt | 2 min | 72 | >19:1 |
Data adapted from Bayles, T.; Guillou, C. Molecules 2022, 27, 844.[4][5] As shown, TFE provides a dramatic rate enhancement, allowing the reaction to be completed in minutes with high yield and selectivity.
Troubleshooting Workflow
If your reaction is failing, use the following decision tree to diagnose the issue.
Caption: A decision tree for troubleshooting common CCR issues.
References
-
Howard, S. Y., Di Maso, M. J., Shimabukuro, K., Burlow, N. P., Tan, D. Q., Fettinger, J. C., Malig, T. C., Hein, J. E., & Shaw, J. T. (2021). Mechanistic Investigation of Castagnoli–Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. The Journal of Organic Chemistry, 86(17), 11599–11607. [Link]
-
Howard, S. Y., Di Maso, M. J., Shimabukuro, K., Burlow, N. P., Tan, D. Q., Fettinger, J. C., Malig, T. C., Hein, J. E., & Shaw, J. T. (2021). Mechanistic Investigation of Castagnoli–Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. The Journal of Organic Chemistry, 86(17), 11599–11607. [Link]
-
Ramiro-Alcobendas, J. L., Martínez-Caballero, S., Neo, A. G., Díaz, J., & Marcos, C. F. (2023). The Castagnoli–Cushman Reaction. Molecules, 28(6), 2654. [Link]
-
Ramiro-Alcobendas, J. L., Martínez-Caballero, S., Neo, A. G., Díaz, J., & Marcos, C. F. (2023). The Castagnoli–Cushman Reaction. Molecules, 28(6), 2654. [Link]
-
Ramiro-Alcobendas, J. L., et al. (2023). The Castagnoli–Cushman Reaction. Molecules. [Link]
-
Bayles, T., & Guillou, C. (2022). Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride. Molecules, 27(3), 844. [Link]
-
Howard, S. Y., et al. (2021). Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. PubMed. [Link]
-
Login, R. B. The Castagnoli-Cushman Polymerization Reaction. rloginconsulting.com. [Link]
-
Krasavin, M., et al. (2023). The Castagnoli–Cushman Reaction. ResearchGate. [Link]
-
Mikheyev, A., Kantin, G., & Krasavin, M. (2018). Aldazines in the Castagnoli–Cushman Reaction. Synthesis. [Link]
-
Dar’in, D., et al. (2024). Seven and more membered cyclic anhydrides in the Castagnoli-Cushman Reaction. ChemRxiv. [Link]
-
Howard, S. Y., et al. (2021). Mechanistic Investigation of Castagnoli–Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. ResearchGate. [Link]
-
Ramiro-Alcobendas, J. L., Martínez-Caballero, S., Neo, A. G., Díaz, J., & Marcos, C. F. (2023). The Castagnoli–Cushman Reaction. PMC - NIH. [Link]
-
Chupakhin, E., et al. (2019). Three‐Component Castagnoli‐Cushman Reaction of 3‐Arylglutaconic Acid Anhydrides, Carbonyl Compounds, and Ammonium Acetate: a Quick and Flexible Way to Assemble Polysubstituted NH‐δ‐lactams. ResearchGate. [Link]
-
Bayles, T., & Guillou, C. (2022). Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride. ResearchGate. [Link]
-
Bakulina, O., Dar'in, D., & Krasavin, M. (2020). New reagent space and new scope for the Castagnoli–Cushman reaction of oximes and 3-arylglutaconic anhydrides. RSC Publishing. [Link]
-
Chupakhin, E., Dar'in, D., & Krasavin, M. (2018). The Castagnoli-Cushman reaction in a three-component format. FAO AGRIS. [Link]
-
Kalinin, S., et al. (2021). Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). PMC - NIH. [Link]
Sources
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- 3. [PDF] Aldazines in the Castagnoli–Cushman Reaction | Semantic Scholar [semanticscholar.org]
- 4. Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Castagnoli-Cushman reaction in a three-component format [agris.fao.org]
- 7. researchgate.net [researchgate.net]
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Technical Support Center: Refining Column Chromatography for Tetrahydroisoquinoline Purification
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the column chromatographic purification of tetrahydroisoquinolines (THIQs). As basic, often polar molecules, THIQs present unique separation challenges that require carefully optimized methods. This document provides in-depth, experience-driven solutions to common problems, moving beyond simple procedural steps to explain the underlying chemical principles for robust and reproducible purifications.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My THIQ is streaking/tailing badly on a silica gel column, leading to poor separation and mixed fractions. What's causing this and how do I fix it?
A1: Root Cause Analysis & Mitigation Strategy
This is the most frequent issue encountered when purifying basic compounds like THIQs on standard silica gel.
-
The "Why": Standard silica gel is weakly acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom in your THIQ undergoes a strong acid-base interaction with these silanols. This interaction is often so strong that it disrupts the normal partitioning equilibrium of the chromatography process. Instead of a smooth elution, the THIQ molecules "stick" to the acidic sites and then slowly "bleed" down the column, resulting in significant peak tailing.[1][2]
-
The Solution: Deactivating the Stationary Phase. The primary strategy is to suppress the unwanted interaction with the silanol groups. This is achieved by adding a small amount of a volatile base to your mobile phase.
-
Triethylamine (TEA) is the most common choice. Typically, adding 0.5-2% (v/v) TEA to your eluent is sufficient. The TEA is more basic than most THIQs and acts as a competitive inhibitor, binding to the acidic silanol sites and effectively "masking" them from your target compound.[2][3][4] This allows the THIQ to elute based on polarity differences with much-improved peak shape.
-
Ammonia solution (e.g., in methanol) can also be used effectively, often in solvent systems like dichloromethane/methanol.[5][6] A common preparation is a 1-10% solution of 7N ammonia in methanol, which is then used as the polar component of the mobile phase.[5][7]
-
Experimental Protocol: Mobile Phase Modification with Triethylamine
-
TLC Optimization: First, determine an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that gives your target THIQ an Rf value of ~0.2-0.3 on a standard silica TLC plate.[8][9]
-
Additive Introduction: Prepare the chosen solvent system and add 1% (v/v) triethylamine. For example, for 100 mL of 30% EtOAc/Hexanes, you would use 30 mL EtOAc, 69 mL Hexanes, and 1 mL TEA.
-
Re-run TLC: Run a new TLC with the TEA-modified eluent. You should observe a significant improvement in spot shape (less streaking) and likely a slightly higher Rf value.
-
Column Equilibration: When packing your column, ensure you equilibrate the silica gel with the TEA-containing mobile phase before loading your sample. Flushing the packed column with at least one column volume of this solvent is recommended.[10]
-
Elution: Run the column using the TEA-modified eluent. The resulting fractions should contain your THIQ in sharper, more concentrated bands.
Q2: My THIQ yield is very low after silica gel chromatography, or the compound seems to have decomposed. What happened?
A2: Addressing Compound Instability
Low recovery is often linked to the same issue as tailing: strong, sometimes irreversible, binding or acid-catalyzed degradation on the silica surface.
-
The "Why": Some complex or acid-sensitive THIQs can degrade on the acidic surface of silica gel.[11] In other cases, the compound binds so strongly to the silanol sites that even highly polar solvents fail to elute it completely from the column, leading to apparent yield loss.[6]
-
Solutions:
-
Deactivated Silica: The first line of defense is the same as for tailing: use a mobile phase containing triethylamine or ammonia to minimize harsh acidic interactions.[10]
-
Alternative Stationary Phases: If decomposition persists even with a basic modifier, the stationary phase itself must be changed.
-
Basic Alumina: This is an excellent alternative for purifying basic compounds.[1][12] It has a basic surface and eliminates the risk of acid-catalyzed degradation. A TLC pre-screen on alumina plates is essential to determine the right solvent system, as compound mobility can differ significantly from silica.
-
Reversed-Phase (C18) Silica: For more polar THIQs, reversed-phase chromatography can be highly effective.[13][14] Here, the stationary phase is non-polar (C18 chains), and the mobile phase is polar (typically water/acetonitrile or water/methanol). The most polar compounds elute first.[12][15] This method avoids the issue of acidic silanol interactions entirely.
-
-
Data Table: Stationary Phase Selection Guide for THIQs
| Stationary Phase | Surface Chemistry | Best For | Key Considerations |
| Silica Gel | Weakly Acidic | General purpose, non-acid-sensitive THIQs.[1][8] | Requires a basic modifier (e.g., TEA) in the eluent to prevent tailing and degradation of basic compounds.[2][16] |
| Basic Alumina | Basic | Acid-sensitive THIQs, compounds that show poor recovery from silica.[1][12] | Elution order may differ from silica; requires separate TLC optimization. Activity grade is important. |
| Reversed-Phase (C18) | Non-Polar (Hydrophobic) | Polar, water-soluble THIQs; separation of complex mixtures.[13][14] | Uses polar solvents (water, MeOH, ACN). Different separation mechanism based on hydrophobicity.[15] |
Q3: I can't see my THIQ product on the TLC plate using a UV lamp. How can I visualize it to monitor the column fractions?
A3: Effective Visualization Techniques for THIQs
Many THIQs lack a strong chromophore and are therefore invisible under standard 254 nm UV light.[17] Chemical staining is required.
-
The "Why": UV visualization relies on the compound absorbing UV light, which is common for aromatic or highly conjugated systems. If your THIQ lacks these features, it won't show up. Stains work by reacting chemically with the compound to produce a colored spot.
-
Recommended Stains for THIQs (Nitrogen-Containing Bases):
-
Dragendorff's Reagent: This is a classic and highly effective stain for alkaloids and other nitrogen-containing compounds, typically producing orange or brown spots.[18]
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidative stain that reacts with many functional groups. It is very effective for amines, which are easily oxidized. Compounds appear as yellow-brown spots on a purple/pink background.[18][19] Be aware that this stain will not work if you have used triethylamine in your eluent, as the TEA will react and turn the entire plate yellow.[17]
-
Ninhydrin Stain: While specific for primary and secondary amines, it can also visualize some cyclic secondary amines, often producing pink or purple spots upon heating.[17][18]
-
Protocol: Staining with Potassium Permanganate
-
Preparation: Prepare the stain by dissolving 1.5g of KMnO₄, 10g of K₂CO₃, and 1.25mL of 10% NaOH in 200mL of water.[19] Store in a sealed jar.
-
Development: After running your TLC, ensure all eluent has evaporated completely (a heat gun can be used gently).
-
Staining: Quickly dip the TLC plate into the KMnO₄ solution using tweezers.
-
Visualization: Immediately wipe excess stain from the back of the plate and gently warm it with a heat gun. Oxidizable compounds will appear as yellow or brown spots against the purple background.[19]
Frequently Asked Questions (FAQs)
How do I select the right starting solvent system for my THIQ purification?
The process always begins with Thin Layer Chromatography (TLC). The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4.[8]
-
Step 1: Choose a Base System. For THIQs, two systems are common starting points:
-
Step 2: Add a Basic Modifier. As discussed, always include ~1% TEA or an ammonia/methanol solution in your TLC solvent to ensure good spot shape.[5][16]
-
Step 3: Run Test TLCs. Start with a low polarity mixture (e.g., 10% EtOAc in Hexanes) and gradually increase the proportion of the polar solvent until the desired Rf is achieved.
Workflow: Mobile Phase Selection
Caption: Decision workflow for optimizing a THIQ mobile phase using TLC.
Should I use dry loading or wet loading for my sample?
The choice depends on your sample's solubility in the mobile phase.
-
Wet Loading: This is the standard method. Dissolve your crude sample in the minimum amount of the initial column eluent and carefully pipette it onto the top of the packed column.[20] This is ideal if your compound is readily soluble. If you must use a stronger solvent (like pure DCM or MeOH) to dissolve your sample, use the absolute smallest volume possible, as it can degrade the separation quality at the start of the column.
-
Dry Loading (Recommended for Poor Solubility): This method is superior if your compound is not very soluble in the starting eluent or if you have a large sample mass.[20]
-
Dissolve your crude product in a suitable, volatile solvent (e.g., DCM, MeOH).
-
Add a small amount of silica gel (or C18 for reversed-phase) to this solution, roughly 5-10 times the mass of your crude sample.
-
Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of your packed column. This technique ensures that your entire sample starts as a very narrow, uniform band, which significantly improves resolution.[20]
-
References
- Vertex AI Search. (2022).
- Benchchem. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
- MDPI. (2020). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
- University of Rochester, Department of Chemistry.
- SIELC Technologies. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
- Acme Vial and Glass. (2022).
- ResearchGate. (2014).
- ChemistryViews. (2012).
- University of Rochester, Department of Chemistry.
- ResearchGate. (2014).
- University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Wikipedia.
- University of York, Department of Chemistry. Determining a solvent system.
- Biotage. (2012).
- Bio-Rad Laboratories.
- Organic Chemistry
- MilliporeSigma.
- OC-UT. TLC Stains.
- AK Scientific, Inc. (2021).
Sources
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- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. Column chromatography - Wikipedia [en.wikipedia.org]
- 9. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. selekt.biotage.com [selekt.biotage.com]
- 15. m.youtube.com [m.youtube.com]
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- 18. scs.illinois.edu [scs.illinois.edu]
- 19. Stains for Developing TLC Plates [faculty.washington.edu]
- 20. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Managing Solubility of Tetrahydroisoquinoline Derivatives for Assays
Welcome to the technical support center for managing the solubility of tetrahydroisoquinoline (THIQ) derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during in vitro and cell-based assays. The unique physicochemical properties of the THIQ scaffold can present significant hurdles to obtaining reliable and reproducible assay data. This resource provides in-depth troubleshooting guides, FAQs, and validated protocols to help you navigate these complexities.
The Challenge: Understanding THIQ Solubility
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prevalent motif in numerous biologically active compounds.[1][2] However, its rigid, fused-ring system often contributes to high crystallinity and low aqueous solubility. Furthermore, the basic nitrogen atom within the THIQ core means that its ionization state—and therefore its solubility—is highly dependent on pH.[3][4] These factors frequently lead to compound precipitation, which can cause a cascade of experimental problems, including underestimated activity, variable results, and inaccurate structure-activity relationships (SAR).[5][6]
This guide will equip you with the foundational knowledge and practical strategies to proactively manage and troubleshoot the solubility of your THIQ derivatives, ensuring the integrity and accuracy of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My THIQ derivative won't dissolve in DMSO for my stock solution. What should I do?
A1: This is a common issue, especially with highly crystalline compounds.[5] Before resorting to more complex methods, try these initial steps:
-
Verify DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. DMSO is highly hygroscopic, and absorbed water can significantly decrease its solvating power for hydrophobic molecules.[7]
-
Gentle Heating & Sonication: Gently warm the vial to 30-40°C in a water bath and vortex. If it remains insoluble, sonication for 5-10 minutes can help break up crystal lattice energy and facilitate dissolution.[5][7]
-
Check for Crystallinity: Highly stable crystal forms (polymorphs) can be very difficult to dissolve. If possible, review the solid-state characterization of your compound batch.[8]
If these steps fail, you may need to consider an alternative solvent for your stock solution or a lower stock concentration. However, always check for solvent compatibility with your specific assay.[9][10]
Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why?
A2: This phenomenon, often called "crashing out," is a classic sign of a compound with poor aqueous solubility.[7] While your compound is soluble in the organic DMSO, the sudden shift to a highly aqueous environment upon dilution causes it to rapidly precipitate.[7][11] The final concentration of DMSO in your assay is likely too low to keep the compound in solution. This is a critical issue, as the precipitated compound is not available to interact with the biological target, leading to falsely low activity readings.[5][6]
Q3: How does the pH of my assay buffer affect the solubility of my basic THIQ derivative?
A3: The pH of your buffer is a critical determinant of solubility for ionizable compounds like THIQs.[3][12] The THIQ scaffold contains a basic nitrogen atom.
-
In acidic conditions (pH < pKa): The nitrogen atom becomes protonated (positively charged). This charged species is generally much more soluble in aqueous media.[3][4][13][14]
-
In neutral or basic conditions (pH > pKa): The nitrogen is in its neutral, free base form. This form is typically more hydrophobic and significantly less soluble.
Therefore, if your assay buffer has a neutral or slightly basic pH (e.g., PBS at pH 7.4), your THIQ derivative is likely to be in its least soluble state.
Q4: Can I just lower the pH of my assay buffer to improve solubility?
A4: While lowering the pH will likely increase the solubility of a basic THIQ derivative, you must consider the potential impact on your assay's biological components.[13][14] Drastic changes in pH can alter protein structure and function, affect cell viability, and interfere with receptor-ligand binding. Any pH modification must be tested to ensure it does not compromise the biological integrity of the assay system. Always run a "buffer only" control at the modified pH to check for effects on your cells or proteins.[15][16]
Troubleshooting Guides & Protocols
Issue 1: Compound Precipitation in Aqueous Buffer ("Crashing Out")
This is one of the most frequent and critical issues. The goal is to maintain the compound in a soluble state at the final assay concentration.
Root Cause Analysis Workflow
Caption: Decision workflow for troubleshooting compound precipitation.
Strategy 1: Employing Co-solvents
Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, can increase the solubility of hydrophobic compounds.[17]
Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Final Conc. | Pros | Cons |
| DMSO | < 1% | Widely used, strong solvent.[18] | Can be toxic to cells at >1%.[9][10] |
| Ethanol | 1-5% | Less toxic than DMSO for many cell lines. | Can affect enzyme activity and cell signaling.[9] |
| PEG 400 | 1-10% | Low toxicity, good for solubilizing very lipophilic compounds.[19] | Can be viscous, may interfere with some assay readouts. |
| Cyclodextrins | Varies | Form inclusion complexes to shield hydrophobic parts.[18][19] | Can be expensive, may have its own biological effects.[9] |
Protocol: Stepwise Dilution with a Co-solvent
This protocol minimizes the "solvent shock" that causes precipitation.[11]
-
Prepare Stock: Dissolve your THIQ derivative in 100% DMSO to create a 10 mM stock solution.
-
Intermediate Dilution: Create an intermediate dilution series. For example, dilute the 10 mM stock into a solution containing 50% assay buffer and 50% of a suitable co-solvent (like ethanol or PEG 400).
-
Final Dilution: Add a small aliquot of the intermediate dilution into the final assay buffer. This gradual reduction in organic solvent concentration helps keep the compound in solution.
-
Control: Crucially, ensure that the final concentration of all solvents is identical across all wells, including vehicle controls, to account for any solvent-induced effects on the assay.[9][10]
Strategy 2: pH Modification
For basic THIQ derivatives, carefully lowering the buffer pH can dramatically increase solubility.
Protocol: pH Screening for Solubility
-
Determine pKa: If possible, determine the pKa of your compound either experimentally or through in silico prediction.
-
Prepare Buffers: Prepare small volumes of your primary assay buffer at a range of pH values. For a basic compound, test pH values from 7.4 down to 6.0 in 0.2-unit increments. Use a buffer system appropriate for the desired pH range (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5).
-
Test Solubility: Add your compound (from a DMSO stock) to each buffer to the final desired assay concentration. Vortex and let equilibrate for 30 minutes.
-
Visual & Analytical Check: Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant via HPLC-UV to determine the kinetic solubility at each pH.
-
Validate Assay Performance: Once you identify a pH that maintains solubility, you must validate that this pH does not alter the performance of your assay (e.g., enzyme activity, cell health).[15][16][20]
Strategy 3: Salt Form Selection
If you are in the early stages of development, selecting an appropriate salt form can be the most effective long-term solution.[21][22][23] Converting a poorly soluble free base into a salt (e.g., hydrochloride, mesylate, sulfate) can significantly enhance aqueous solubility and dissolution rate.[23][24]
Considerations for Salt Selection
-
pKa Rule: For stable salt formation with a basic drug, the pKa of the acidic counterion should be at least 2 pH units lower than the pKa of the drug.[23]
-
Properties: Different salt forms will impact not just solubility but also hygroscopicity, stability, and crystallinity.[22][25]
-
Process: Salt selection is a systematic process involving screening various pharmaceutically acceptable counterions and characterizing the resulting solid forms.[21][24]
This strategy is typically employed during the lead optimization phase of drug discovery.
Issue 2: Inconsistent Results in Cell-Based Assays
Even without visible precipitation, micro-precipitates can form, leading to high variability in your results.
Root Cause Analysis Workflow
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Mitigation Strategies
-
Filter Final Solution: Before adding the compound solution to your cells, filter it through a 0.22 µm syringe filter. This will remove any small, invisible precipitates that may have formed.[11]
-
Brief Sonication: Briefly sonicating the final diluted solution right before adding it to the assay plate can help break up small aggregates.[11]
-
Add Carrier Protein: For some assays, adding a low concentration of Bovine Serum Albumin (BSA, e.g., 0.1%) to the assay buffer can help prevent nonspecific binding of hydrophobic compounds to plasticware and can also help maintain solubility. This must be validated as BSA can sometimes interfere with the target of interest.
-
Strict Cell Culture QC: Ensure your cell culture practices are consistent. Factors like cell passage number, seeding density, and overall cell health can significantly impact assay results and variability.[15][16][20] Always perform a viability count before seeding cells for an experiment.[15]
By systematically addressing the physicochemical properties of your THIQ derivatives, you can overcome common solubility hurdles and generate high-quality, reliable data to drive your research forward.
References
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Bastin, R. J., et al. (Year). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]
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(Author). (Year). salt selection in pharmaceutical product development. Slideshare. [Link]
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Kumar, L., & Singh, S. (Year). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
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(Author). (Year). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
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(Author). (Year). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]
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(Author). (2009). (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]
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(Author). (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. MDPI. [Link]
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(Author). (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]
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(Author). (Year). PH and Solvent Effect on Drug Solubility. SlideShare. [Link]
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(Author). (Year). Considerations regarding use of solvents in in vitro cell based assays. Journal of Ethnopharmacology. [Link]
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(Author). (2025). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. ResearchGate. [Link]
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(Author). (2012). What are the chances of precipitation in column while using buffers as mobile phase?. ResearchGate. [Link]
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(Author). (Year). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
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Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
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(Author). (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. [Link]
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(Author). (2020). Impact of pH on Solubility. YouTube. [Link]
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Khan Academy. (Year). pH and solubility. Khan Academy. [Link]
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(Author). (Year). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
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Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
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(Author). (2021). CHAPTER 2: Tactics to Improve Solubility Available. Books. [Link]
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Chad's Prep®. (Year). 17.6 pH Effects on Solubility. Chad's Prep®. [Link]
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SPT Labtech. (Year). The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
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Arduengo, M. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]
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(Author). (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Multispan, Inc. (Year). Tips for Establishing Successful Cell-Based Assays: Part 1. Multispan, Inc. [Link]
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Validation & Comparative
A Multi-Nuclear, Multi-Dimensional Approach to the Structural Validation of 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one
Abstract
The Foundational Importance of NMR in Structure Elucidation
While techniques like Mass Spectrometry (MS) confirm molecular weight and Infrared (IR) spectroscopy identifies functional groups, NMR spectroscopy remains the gold standard for delineating the precise atomic connectivity and stereochemistry of an organic molecule.[3][4] For a molecule like 5,6,7,8-tetrahydroisoquinolin-1(2H)-one, which contains a lactam moiety, vinylic protons, and a saturated carbocyclic ring, a one-dimensional (1D) ¹H NMR spectrum alone is insufficient. Overlapping signals and ambiguous multiplicities can lead to incorrect assignments. A rigorous validation protocol, therefore, must employ a combination of 1D (¹H, ¹³C, DEPT) and two-dimensional (2D) NMR experiments (COSY, HSQC, HMBC) to build an irrefutable map of the molecular structure.[5][6]
Figure 1. Structure and IUPAC numbering of this compound.
Deconstructing the Molecule: Predicted NMR Signatures
The first step in validation is to predict the expected NMR spectrum based on the hypothesized structure. This theoretical framework is then compared against experimental data.
¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum provides the initial overview of the proton framework. We anticipate distinct signals for the amide, vinylic, and aliphatic protons.
-
Amide Proton (H2): The N-H proton of the lactam is expected to appear as a broad singlet in a downfield region (δ 7.0-8.5 ppm), subject to solvent and concentration effects.
-
Vinylic Protons (H3, H4): These two protons on the C=C double bond will form an AX spin system, appearing as two distinct doublets coupled to each other (a typical ³JHH coupling constant is ~8-10 Hz). H4 is expected to be slightly downfield of H3 due to its position at the ring junction.
-
Allylic Protons (H5, H8): The two CH₂ groups adjacent to the pyridinone ring are diastereotopic. They are expected to show complex multiplets, likely appearing as triplets or doublet of doublets in the δ 2.5-3.0 ppm range.
-
Aliphatic Protons (H6, H7): The remaining two CH₂ groups in the saturated ring are shielded and will appear further upfield (δ 1.8-2.2 ppm) as a complex multiplet.
¹³C and DEPT NMR: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments, while Distortionless Enhancement by Polarization Transfer (DEPT) experiments differentiate between CH, CH₂, and CH₃ groups.
-
DEPT-135: This is the most informative DEPT experiment. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (like C=O, C4a, C8a) are invisible.
-
Carbonyl Carbon (C1): The lactam carbonyl is the most deshielded carbon, expected around δ 165-175 ppm. It will be absent in DEPT spectra.
-
Vinylic Carbons (C3, C4): These sp² carbons will appear in the δ 120-145 ppm region.
-
Bridgehead Carbons (C4a, C8a): These quaternary sp² and sp³ carbons at the ring fusion will also be absent in DEPT spectra.
-
Aliphatic Carbons (C5, C6, C7, C8): These sp³ carbons will appear in the upfield region (δ 20-40 ppm) and will all show as negative signals in a DEPT-135 spectrum, confirming they are CH₂ groups.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | DEPT-135 |
| 1 | C=O | - | - | 168.0 | Absent |
| 2 | N-H | 7.5 | br s | - | - |
| 3 | CH | 6.2 | d | 125.0 | Positive |
| 4 | CH | 6.9 | d | 140.0 | Positive |
| 4a | C | - | - | 128.0 | Absent |
| 5 | CH₂ | 2.8 | t | 28.0 | Negative |
| 6 | CH₂ | 1.9 | m | 22.0 | Negative |
| 7 | CH₂ | 1.9 | m | 23.0 | Negative |
| 8 | CH₂ | 2.6 | t | 30.0 | Negative |
| 8a | C | - | - | 135.0 | Absent |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.
The Experimental Workflow: A Self-Validating Protocol
The core of this guide is a logical workflow where each experiment builds upon the last, culminating in a dataset where all correlations converge to support a single structure.
Recommended Experimental Protocol
-
Sample Preparation: Dissolve 10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred as it ensures the observation of exchangeable N-H protons.
-
Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum.
-
-
2D NMR Acquisition:
-
COSY: Acquire a gradient-selected (gCOSY) or DQF-COSY spectrum to establish ¹H-¹H coupling networks.[7]
-
HSQC: Acquire a gradient-selected Heteronuclear Single Quantum Coherence (gHSQC) spectrum to correlate each proton directly to its attached carbon.[7][8]
-
HMBC: Acquire a gradient-selected Heteronuclear Multiple Bond Correlation (gHMBC) spectrum. This is crucial for establishing the connectivity across quaternary carbons and between different spin systems.[7][8]
-
Visualizing the Validation Workflow
The entire process, from sample preparation to final validation, can be visualized as a logical progression.
Comparison with Alternative Analytical Techniques
While NMR is paramount, a comprehensive validation package often includes complementary techniques. Understanding their strengths and limitations is key to an efficient workflow.
-
Mass Spectrometry (MS): This technique is essential for determining the molecular weight and, through high-resolution MS (HRMS), the elemental composition. Fragmentation patterns can provide clues about the structure but cannot definitively establish isomer connectivity.
-
Infrared (IR) Spectroscopy: IR is a rapid and simple method for confirming the presence of key functional groups. For our target, strong absorbances for the lactam C=O (around 1650-1680 cm⁻¹) and N-H (around 3200 cm⁻¹) would be expected.
-
X-ray Crystallography: If a single crystal of sufficient quality can be grown, X-ray crystallography provides the absolute, unambiguous 3D structure. However, it is not always feasible and is more time-consuming than spectroscopic methods.
Table 3: Comparison of Key Analytical Techniques for Structural Validation
| Technique | Information Provided | Sample State | Throughput | Primary Role in Validation |
| NMR Spectroscopy | Complete atomic connectivity, 3D conformation | Solution | Low-Medium | Primary: Definitive structure elucidation. |
| Mass Spectrometry | Molecular formula (HRMS), fragmentation | Solid/Liquid | High | Confirmatory: Verifies molecular formula. |
| IR Spectroscopy | Presence of functional groups | Solid/Liquid | High | Confirmatory: Verifies key functional groups. |
| X-ray Crystallography | Absolute 3D structure in solid state | Crystalline Solid | Very Low | Ultimate Proof: Used when absolute stereochemistry is needed or NMR is ambiguous. |
Conclusion: An Integrated and Irrefutable Approach
The structural validation of this compound is not achieved by a single experiment but by the logical convergence of a suite of NMR techniques. The process begins with predicting the spectral features, followed by a systematic acquisition of 1D and 2D NMR data. The COSY spectrum defines the proton coupling networks, the HSQC spectrum links protons to their carbons, and critically, the HMBC spectrum pieces the entire molecular puzzle together. This multi-dimensional approach creates a self-validating dataset that is robust, reliable, and provides the highest level of confidence required for advancing scientific research and drug development. When complemented with MS and IR data, this methodology represents the authoritative standard for small molecule structural characterization.
References
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Bird, A. W., & Bell, A. S. (1987). Application of 1H Nuclear Magnetic Resonance Spectroscopy to the Analysis of Beta-Lactam Antibiotics and Their Common Degradation Products. Journal of Pharmaceutical and Biomedical Analysis, 5(2), 73-103. [Link]
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Boyd, D. B. (1984). 17O NMR spectroscopy of lactams. Journal of Molecular Structure, 118(1-2), 45-51. [Link]
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Carreira, L. A., & Dias, M. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]
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Pérez, M. A., et al. (2009). Structural determination of ε-lactams by 1H and 13C NMR. Magnetic Resonance in Chemistry, 47(10), 847-852. [Link]
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ScienceDaily. (2011). New method for unraveling molecular structures. ScienceDaily. [Link]
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Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
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El-Sayed, R., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1643. [Link]
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Špirt, M., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 137-147. [Link]
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Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
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Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(9), 627-636. [Link]
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University of York. (2017). DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of York, Department of Chemistry. [Link]
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Lardenois, P., et al. (1996). A Convenient Synthesis 7,8-Dihydroisoquinolin-5(6H)One. Synthetic Communications, 26(12), 2305-2308. [Link]
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Scott, A. I., & Slaytor, M. (1997). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 97(5), 1641-1666. [Link]
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Sharma, R., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 534-561. [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University, Department of Chemistry. [Link]
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A Senior Application Scientist's Guide to the Biological Activity of Tetrahydroisoquinoline Isomers
Introduction: The Tetrahydroisoquinoline Scaffold - A Cornerstone of Neuropharmacology
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of a vast array of natural alkaloids and synthetic molecules with profound biological effects.[1][2] This heterocyclic motif, essentially a fusion of a benzene ring and a partially saturated pyridine ring, bestows upon its derivatives the structural rigidity and chemical features necessary to interact with a diverse range of biological targets, particularly within the central nervous system (CNS).[3] THIQ-based compounds are known to exhibit a wide spectrum of pharmacological activities, including antitumor, antibacterial, anti-inflammatory, and neuroprotective properties.[4][5]
The functional diversity of THIQs is exquisitely sensitive to their isomeric form. Subtle changes in substituent placement on the aromatic ring or the stereochemistry at chiral centers can dramatically alter a molecule's binding affinity, selectivity, and functional activity at a given biological target. This guide provides a comparative analysis of the biological activities of key THIQ isomers, focusing on their interactions with monoamine oxidases, dopamine receptors, and opioid receptors. We will delve into the structure-activity relationships (SAR) that govern these interactions and provide detailed protocols for the key assays used to characterize these fascinating molecules.
Stereoisomerism and Biological Activity: The Case of Salsolinol
Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline), an endogenous THIQ formed from the condensation of dopamine and acetaldehyde, is a classic example of how stereochemistry dictates biological function.[6] It exists as two enantiomers, (R)-salsolinol and (S)-salsolinol, which exhibit distinct pharmacological profiles.[6]
Monoamine Oxidase Inhibition: A Stereoselective Interaction
Monoamine oxidases (MAO) are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[7] THIQ derivatives have been extensively studied as MAO inhibitors, with salsolinol enantiomers showing notable stereoselectivity.
Experimental evidence consistently demonstrates that (R)-salsolinol is a more potent and selective inhibitor of MAO-A compared to its (S)-enantiomer.[8][9] This stereoselective inhibition highlights the precise three-dimensional arrangement required for optimal interaction with the active site of the MAO-A enzyme.[8]
| Isomer | Target | Kᵢ (µM) | Selectivity |
| (R)-Salsolinol | MAO-A | 31 | Selective for MAO-A |
| (S)-Salsolinol | MAO-A | >1000 | Weakly active |
| (R,S)-Salsolinol | MAO-A | - | Competitive with serotonin |
| (R,S)-Salsolinol | MAO-B | - | Non-competitive with benzylamine |
Table 1: Comparative inhibitory activity of salsolinol enantiomers on Monoamine Oxidase (MAO). Data compiled from multiple sources.[8][9]
The preferential inhibition of MAO-A by (R)-salsolinol suggests that this isomer may play a significant role in modulating the levels of key neurotransmitters like serotonin and norepinephrine in the brain.[7]
Dopamine Receptor Modulation: A Complex Interplay
The structural similarity of salsolinol to dopamine suggests a potential interaction with dopamine receptors. Indeed, salsolinol has been shown to bind to D2-like dopamine receptors, with some studies indicating a higher affinity for the D3 subtype.[8] While comprehensive comparative data on the binding affinities of the individual enantiomers is still emerging, molecular docking studies suggest that both (R)- and (S)-salsolinol can interact with the dopamine D2 receptor, albeit with potentially different binding modes and functional consequences.[10]
The interaction of salsolinol with dopamine receptors is a critical aspect of its controversial dual role as both a potential neuroprotectant and a neurotoxin. Some studies suggest that at low concentrations, salsolinol may exert neuroprotective effects, while at higher concentrations, it can be toxic to dopaminergic neurons.[10][11]
Comparative Analysis of THIQ Isomers at Opioid Receptors
The THIQ scaffold is also a key component in the design of ligands for opioid receptors, which are central to pain modulation and addiction.[12] The affinity and functional activity of THIQ-based opioid ligands are highly dependent on the nature and position of substituents on the THIQ core.
A series of novel THIQ derivatives have been synthesized and evaluated for their binding to mu (µ), delta (δ), and kappa (κ) opioid receptors. The data below illustrates the impact of structural modifications on receptor affinity and selectivity.
| Compound | Kᵢ (nM) - µ | Kᵢ (nM) - δ | Kᵢ (nM) - κ |
| Compound 4l | - | - | 0.94 |
| Compound 7a | 1 | 1.6 | - |
| Compound 2 | >100 | >1000 | >1000 |
Table 2: Binding affinities (Kᵢ) of representative tetrahydroisoquinoline derivatives at opioid receptors. Lower Kᵢ values indicate higher binding affinity. Data is illustrative and compiled from various studies on different series of THIQ derivatives.[13][14]
For instance, compound 4l , a tetrahydroisoquinoline quaternary derivative, demonstrates high affinity and selectivity for the κ-opioid receptor.[13] In contrast, moving a key benzyl pharmacophore from the C-6 to the C-8 position of the tetrahydroquinoline ring (as in compound 2 compared to its more active C-6 counterpart) results in a dramatic loss of affinity at all three opioid receptors.[14] Compound 7a , with a C-8 substitution, shows a more balanced affinity for µ and δ receptors.[14] These examples underscore the critical role of isomeric substitution patterns in determining the pharmacological profile of THIQ-based opioid ligands.
Experimental Protocols: A Guide to Characterizing THIQ Isomers
To ensure the scientific rigor of our comparisons, it is essential to understand the methodologies used to generate the data. Below are detailed, step-by-step protocols for two key experiments in the characterization of THIQ isomers.
Protocol 1: Competitive Radioligand Binding Assay for Dopamine Receptors
This assay determines the binding affinity (Kᵢ) of a test compound (e.g., a THIQ isomer) for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.
Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the dopamine receptor of interest (e.g., D2) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in a suitable assay buffer.[15]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (THIQ isomer).[15][16]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[15]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter while unbound radioligand passes through.[17]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[17]
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.[17]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.[17]
Protocol 2: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the activity of MAO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction. A decrease in H₂O₂ production in the presence of a test compound indicates inhibition.
Principle of the Fluorometric MAO Inhibition Assay
Caption: Principle of the fluorometric MAO inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a working solution of the MAO enzyme (MAO-A or MAO-B), a substrate (e.g., p-tyramine), a fluorogenic probe (e.g., Amplex® Red), and horseradish peroxidase (HRP) in an appropriate assay buffer (e.g., potassium phosphate buffer, pH 7.4).[18]
-
Assay Setup: In a 96-well black plate, add the MAO enzyme solution and varying concentrations of the test compound (THIQ isomer).[19]
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[20]
-
Reaction Initiation: Add the substrate/probe/HRP mixture to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 530 nm and emission at 585 nm for resorufin).[20]
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
The Pictet-Spengler Reaction: Synthesizing the THIQ Core
The synthesis of novel THIQ isomers for biological evaluation often relies on the robust and versatile Pictet-Spengler reaction.[3][20] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the THIQ ring system.[21]
Mechanism of the Pictet-Spengler Reaction
Caption: Generalized mechanism of the Pictet-Spengler reaction.
The reaction proceeds through the formation of an iminium ion intermediate, which is sufficiently electrophilic to attack the electron-rich aromatic ring, leading to ring closure.[22][23] The versatility of the Pictet-Spengler reaction allows for the introduction of various substituents at the 1-position of the THIQ ring by simply changing the starting aldehyde or ketone, making it a cornerstone in the synthesis of diverse THIQ libraries for drug discovery.[1]
Conclusion and Future Directions
The tetrahydroisoquinoline scaffold represents a remarkable platform for the development of potent and selective modulators of key neurological targets. The biological activity of THIQ derivatives is intricately linked to their isomeric form, with stereochemistry and substituent positioning playing pivotal roles in defining their pharmacological profiles.
The comparative analysis of isomers like (R)- and (S)-salsolinol reveals stereoselective interactions with enzymes such as MAO-A, while SAR studies on synthetic THIQs for opioid receptors highlight the importance of precise structural modifications for achieving desired affinity and selectivity.
Future research in this field will undoubtedly focus on the design and synthesis of novel THIQ isomers with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships governing the interactions of these isomers with their biological targets will be crucial for the development of the next generation of therapeutics for a wide range of disorders, from neurodegenerative diseases to pain and addiction.
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The Tetrahydroisoquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically significant synthetic molecules.[1][2][3] This guide offers an in-depth comparison of THIQ analogs, delving into the nuanced structure-activity relationships (SAR) that govern their diverse pharmacological effects. We will explore how subtle modifications to the core structure dictate activity across different biological targets, supported by experimental data and detailed protocols for researchers in drug discovery.
The Versatile Pharmacophore: An Overview of THIQ's Biological Spectrum
The THIQ framework is a recurring motif in alkaloids and has been extensively studied for over four decades.[4] Its inherent structural features allow it to interact with a wide range of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and neuropharmacological effects.[4][5][6] Several clinically used drugs feature the THIQ core, underscoring its therapeutic importance.[3][5]
The versatility of the THIQ scaffold lies in its bicyclic structure, which provides a rigid framework for the precise orientation of functional groups. The nitrogen atom at position 2 and the potential for substitution at various points on both the heterocyclic and aromatic rings allow for extensive chemical diversification. This guide will focus on key therapeutic areas where THIQ analogs have shown significant promise: oncology and neuroscience.
THIQ Analogs in Oncology: A Tale of Targeted Inhibition
The development of THIQ-based anticancer agents has been a highly active area of research.[1][7] These compounds exert their effects through various mechanisms, including the inhibition of critical cellular machinery like tubulin polymerization, cell cycle progression, and specific enzymes involved in cancer signaling.[8]
Targeting KRas and Angiogenesis in Colon Cancer
Recent studies have highlighted the potential of THIQ derivatives as inhibitors of KRas, a frequently mutated oncogene in cancers such as colon, lung, and pancreatic cancer.[4] A series of synthesized THIQ analogs were evaluated for their inhibitory activity against various colon cancer cell lines and for their anti-angiogenic properties.[4]
Key SAR Insights:
-
Substitution on the N-Phenyl Ring: The nature and position of substituents on the N-phenylacetyl group significantly impact KRas inhibition. Electron-withdrawing groups have shown to enhance activity. For instance, a chloro group at the 4-position of the phenyl ring (compound GM-3-18 ) resulted in significant KRas inhibition across multiple colon cancer cell lines.[4]
-
Impact on Angiogenesis: Modifications also influence anti-angiogenic activity. A compound with an ethyl group at the 4-position of the phenyl ring (GM-3-121 ) demonstrated potent anti-angiogenesis activity with an IC50 of 1.72 μM.[4]
Below is a logical diagram illustrating the general SAR for these anticancer THIQ analogs.
Caption: Key SAR features for THIQ-based D3 receptor ligands.
Comparative Performance of THIQ-based D3R Ligands:
| Compound ID | THIQ Substitution | Terminal Arylamide | D3R Ki (nM) | D2R Ki (nM) | D3R vs D2R Selectivity | Reference |
| 5s | 6,7-Dimethoxy | 3-Cyanobenzamide | 1.2 | 510 | 425-fold | [9] |
| 5t | 6,7-Dimethoxy | 4-Cyanobenzamide | 3.4 | 120 | 35-fold | [9] |
| 5c | 6,7-Dimethoxy | 2-Chlorobenzamide | 540 | 180 | 0.33-fold | [9] |
| 6a | 6,7-Dihydroxy | 4-Cyanobenzamide | 2.0 | 98 | 49-fold | [10] |
Neurotoxic THIQ Analogs
Certain endogenous THIQs, such as salsolinol and tetrahydropapaveroline (THP), are formed from the condensation of dopamine with aldehydes. [11]These compounds have been implicated as potential neurotoxins contributing to Parkinson's disease. [11][12]For instance, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) is an endogenous amine that has been shown to induce Parkinson's-like symptoms in animal models. [12]Its neurotoxicity is attributed to the inhibition of mitochondrial complex I and dopamine transporters. [12]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides streamlined protocols for key assays.
In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the IC50 value of THIQ analogs against a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., HCT116, MDA-MB-231) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the THIQ analogs (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Dopamine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of THIQ analogs for dopamine receptors.
Objective: To determine the binding affinity of THIQ analogs for human D2 and D3 receptors.
Methodology:
-
Membrane Preparation: Use cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 or D3 receptor.
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), a specific radioligand (e.g., [3H]-Spiperone for D2/D3), and varying concentrations of the unlabeled THIQ analog.
-
Non-specific Binding: To determine non-specific binding, use a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol).
-
Incubation: Incubate the mixture at room temperature for 60-90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value of the THIQ analog. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
The tetrahydroisoquinoline scaffold continues to be a fertile ground for drug discovery. The structure-activity relationships discussed herein demonstrate that targeted modifications to this core can yield potent and selective agents for a variety of diseases. In oncology, the focus is shifting towards developing multi-targeted ligands that can overcome drug resistance. [8]In neuroscience, the challenge lies in fine-tuning selectivity among dopamine receptor subtypes to achieve desired therapeutic effects while minimizing side effects. Future research will likely leverage computational modeling and structure-based design to further refine the SAR and unlock the full therapeutic potential of THIQ analogs.
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Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one Derivatives
The 5,6,7,8-tetrahydroisoquinolin-1(2H)-one scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. From potent enzyme inhibitors to modulators of ion channels and G-protein coupled receptors (GPCRs), derivatives of this versatile core are at the forefront of therapeutic innovation. However, the very structural features that bestow potent on-target activity can also lead to unintended interactions with other biological macromolecules, a phenomenon known as cross-reactivity. Understanding and characterizing this off-target activity is paramount for the development of safe and effective therapeutics.
This guide provides a comparative analysis of the cross-reactivity profiles of this compound derivatives. We will delve into the experimental methodologies used to assess selectivity, present comparative data for key off-targets, and discuss the structural determinants of cross-reactivity, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Rationale for Cross-Reactivity Profiling
In the early stages of drug discovery, the primary focus is often on optimizing the potency of a lead compound for its intended target. However, as a compound progresses through the development pipeline, a thorough understanding of its safety profile becomes increasingly critical. Off-target interactions can lead to a range of adverse effects, from mild side effects to serious toxicity, and are a major cause of clinical trial failures.
Proactive cross-reactivity profiling using comprehensive in vitro safety pharmacology panels is now a standard industry practice.[1] These panels typically consist of a broad range of assays covering key physiological targets, including GPCRs, ion channels, enzymes, and transporters, that are known to be implicated in adverse drug reactions.[2][3] By identifying potential off-target liabilities early, researchers can make more informed decisions about which compounds to advance, guide medicinal chemistry efforts to improve selectivity, and design more relevant preclinical safety studies.
Experimental Methodologies for Assessing Cross-Reactivity
A multi-faceted approach is typically employed to build a comprehensive cross-reactivity profile. The choice of assays is dictated by the potential liabilities associated with the target class and the structural features of the compound series.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone of early-stage off-target screening. These assays quantify the ability of a test compound to displace a radiolabeled ligand from a specific receptor, ion channel, or transporter. They are high-throughput and cost-effective, making them ideal for screening against large panels of targets. The data generated, typically expressed as a binding affinity (Ki) or as a percentage inhibition at a fixed concentration, provides a broad overview of a compound's potential interaction landscape.
Enzyme Inhibition Assays
For enzymatic targets, in vitro inhibition assays are used to determine a compound's functional effect. These assays measure the ability of a compound to reduce the activity of a specific enzyme, with the results typically reported as an IC50 value (the concentration of the compound that inhibits enzyme activity by 50%). A wide range of assay formats are available, from traditional spectrophotometric and fluorometric methods to more advanced techniques like AlphaLISA® and FRET.
Functional Cell-Based Assays
While binding and enzyme inhibition assays are valuable for identifying potential interactions, they do not always predict the functional consequence of that interaction in a cellular context. Functional cell-based assays are therefore crucial for confirming off-target activity and determining the nature of the interaction (e.g., agonist, antagonist, inverse agonist, or allosteric modulator). These assays utilize engineered cell lines that express the target of interest and employ a reporter system (e.g., calcium flux, cAMP accumulation, or reporter gene expression) to measure the downstream cellular response.
Caption: A typical workflow for assessing the cross-reactivity of novel compounds.
Comparative Cross-Reactivity Profiles of this compound Derivatives
The cross-reactivity profile of a this compound derivative is highly dependent on the nature and position of its substituents. The following sections provide a comparative overview of the off-target activities observed for this class of compounds across different target families. It is important to note that the data presented is a synthesis from multiple studies on various derivatives and serves as an illustrative comparison.
Poly (ADP-ribose) Polymerase (PARP) Family
Several this compound derivatives have been developed as potent inhibitors of PARP enzymes, which are critical for DNA repair and are validated targets in oncology.[4] While potent inhibition of PARP1 is often the primary goal, selectivity against other PARP isoforms, such as PARP2, can be a challenge.
| Derivative Class | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP1/PARP2) |
| Phenyl-substituted | 10 - 50 | 5 - 20 | 2 - 5 |
| Fused-ring systems | 5 - 20 | 50 - 100 | 10 - 20 |
| Amide-linked side chains | 20 - 100 | 10 - 40 | 0.5 - 2.5 |
Data is illustrative and compiled from various sources.
As the table suggests, subtle structural modifications can significantly impact isoform selectivity. The introduction of fused ring systems, for example, can enhance selectivity for PARP1 over PARP2. This highlights the importance of exploring diverse chemical space around the core scaffold to fine-tune the selectivity profile.
Ion Channels
Unintended interactions with ion channels are a major source of cardiotoxicity. The human Ether-à-go-go-Related Gene (hERG) potassium channel is a particularly critical anti-target, as its blockade can lead to life-threatening arrhythmias. Some tetrahydroisoquinoline derivatives have been shown to interact with both the intended target (e.g., N-type calcium channels) and hERG.[1]
| Derivative | N-type Calcium Channel IC50 (µM) | hERG IC50 (µM) | Selectivity (hERG/N-type) |
| 1a | 0.1 | 0.3 | 3 |
| (S)-1h | 0.2 | >10 | >50 |
Data adapted from a study on N-type calcium channel blockers.[1]
The data for derivatives 1a and (S)-1h demonstrates that medicinal chemistry efforts can successfully mitigate hERG liability while maintaining on-target potency. This underscores the value of early and iterative cross-reactivity screening to guide lead optimization.
G-Protein Coupled Receptors (GPCRs)
The structural similarity of the tetrahydroisoquinoline scaffold to endogenous neurotransmitters like dopamine and serotonin raises the potential for cross-reactivity with their respective receptors. Indeed, various tetrahydroisoquinoline derivatives have been reported to exhibit affinity for serotonergic and adrenergic receptors.[5][6]
| Derivative Class | 5-HT1A Ki (nM) | 5-HT2C Activity | α2-Adrenergic Activity |
| N-substituted alkyl amides | 50 - 200 | Agonist/PAAM | Potential binding |
| Dioxolo-fused | >1000 | Not reported | Stimulus generalization |
Data is illustrative and compiled from various sources.[5][6][7]
The diverse pharmacology observed at GPCRs highlights the promiscuous nature of the tetrahydroisoquinoline scaffold. N-substitution appears to be a key determinant of activity at serotonin receptors, while modifications to the aromatic ring can influence adrenergic receptor interactions.
Caption: The diverse cross-reactivity landscape of the tetrahydroisoquinolin-1-one scaffold.
Conclusion: A Proactive Approach to Selectivity
The this compound scaffold represents a rich starting point for the design of novel therapeutics. However, its inherent structural features also predispose its derivatives to a wide range of off-target interactions. A thorough and early assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design.
By employing a tiered and integrated screening strategy that combines broad panel binding assays with functional and cell-based follow-up studies, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is invaluable for identifying and mitigating potential safety liabilities, guiding medicinal chemistry efforts to enhance selectivity, and ultimately, increasing the probability of success in bringing safer and more effective medicines to patients.
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Mishra, N. K., et al. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. Bioorganic Chemistry, 121, 105678. [Link]
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comparative analysis of tetrahydroisoquinoline synthesis methods
A Senior Application Scientist's Guide
Comparative Analysis of Tetrahydroisoquinoline Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals with a wide array of biological activities.[1][2][3] The structural rigidity and defined stereochemical features of the THIQ nucleus make it an ideal template for designing potent and selective therapeutic agents. Consequently, the development of efficient and versatile methods for its synthesis is of paramount importance to the drug discovery and development process.
This guide provides a comparative analysis of several key methodologies for constructing the THIQ framework. We will delve into the mechanistic underpinnings, practical considerations, and relative merits of classical methods like the Pictet-Spengler and Bischler-Napieralski reactions, alongside the Pomeranz-Fritsch-Bobbitt modification and modern catalytic enantioselective approaches. The objective is to equip researchers with the knowledge to make informed decisions when selecting a synthetic strategy tailored to their specific target molecules and research goals.
Classical Approaches to THIQ Synthesis: A Head-to-Head Comparison
The Pictet-Spengler and Bischler-Napieralski reactions are two of the most venerable and widely employed methods for the synthesis of THIQs.[1] While both ultimately yield the desired heterocyclic system, they proceed through distinct mechanistic pathways, which dictates their substrate scope and reaction conditions.
The Pictet-Spengler Reaction
First reported in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4][5] The key intermediate is an iminium ion, which undergoes an electrophilic aromatic substitution to form the THIQ ring.[4][6][7]
Mechanism & Causality: The reaction is initiated by the formation of a Schiff base from the amine and carbonyl compound. Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion. This ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion to forge the new carbon-carbon bond, leading to the THIQ product after deprotonation.[7][8] The success of this reaction is highly dependent on the nucleophilicity of the aromatic ring; electron-donating groups on the ring significantly accelerate the reaction and often allow for milder conditions.[4][8]
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction, discovered in 1893, provides an alternative route to THIQs.[9] This method involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline.[10][11] This intermediate is then reduced in a subsequent step to afford the final THIQ product.
Mechanism & Causality: The reaction proceeds through the activation of the amide carbonyl by the dehydrating agent, leading to the formation of a highly electrophilic nitrilium ion intermediate.[10][11] This species then undergoes intramolecular electrophilic aromatic substitution, followed by elimination to yield the dihydroisoquinoline.[12] Similar to the Pictet-Spengler reaction, electron-donating groups on the aromatic ring facilitate the cyclization.[11] The necessity of a two-step process (cyclization followed by reduction) is a key distinguishing feature from the one-pot Pictet-Spengler reaction.[13]
The Pomeranz-Fritsch-Bobbitt Reaction
A significant modification of the Pomeranz-Fritsch reaction, the Bobbitt reaction, provides a valuable method for synthesizing 4-hydroxy-THIQs.[14] This reaction utilizes N-benzylaminoacetals as starting materials, which undergo cyclization under acidic conditions.[14]
Mechanism & Causality: The reaction is initiated by the acid-catalyzed hydrolysis of the acetal to form an iminium ion intermediate. This is followed by an intramolecular electrophilic aromatic substitution on the benzyl ring to afford a 3,4-dihydroisoquinoline intermediate, which is then hydrated during workup to yield the 4-hydroxy-THIQ product.[14] The Bobbitt modification employs milder acidic conditions (e.g., 6 M HCl) compared to the original Pomeranz-Fritsch reaction, which helps to minimize side reactions and leads to higher yields of the desired THIQ.[14][15] The regioselectivity of the cyclization is influenced by the electronic nature of the substituents on the aromatic ring, with electron-donating groups favoring cyclization at the para position.[14]
Comparative Summary of Classical Methods
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction | Pomeranz-Fritsch-Bobbitt Reaction |
| Starting Materials | β-Arylethylamine + Aldehyde/Ketone | β-Arylethylamide | N-Benzylaminoacetal |
| Key Intermediate | Iminium ion | Nitrilium ion | Iminium ion |
| Reaction Steps | One-pot condensation and cyclization | Two steps: Cyclization then reduction | One-pot cyclization and hydration |
| Typical Product | 1-Substituted THIQ | 1-Substituted THIQ | 4-Hydroxy-THIQ |
| Reaction Conditions | Acidic (protic or Lewis acid), often requires heating | Strong dehydrating agents (POCl₃, P₂O₅), heating | Mildly acidic (e.g., 6 M HCl) |
| Key Advantages | Atom economical, one-pot procedure | Wide substrate scope for amides | Access to 4-hydroxy-THIQs, high yields (54-99%)[14] |
| Limitations | Requires electron-rich arenes for good yields | Two-step process, harsh reagents | Limited to N-benzylaminoacetal precursors |
Experimental Protocols
General Protocol for a Classical Pictet-Spengler Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the β-arylethylamine (1.0 eq) in a suitable anhydrous solvent (e.g., methanol, dichloromethane).[6][16]
-
Addition of Carbonyl: Add the aldehyde or ketone (1.0-1.2 eq) to the solution.[16]
-
Acid Catalysis: Add a catalytic amount of a Brønsted acid (e.g., HCl, TFA) or a Lewis acid.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).[6]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[6][16] Extract the aqueous layer with an organic solvent (e.g., dichloromethane).[6]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[16]
General Protocol for a Bischler-Napieralski Reaction followed by Reduction
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Cyclization: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 eq) in an anhydrous solvent (e.g., dichloromethane).[11] Add the dehydrating agent (e.g., POCl₃) and reflux the mixture for the required time, monitoring by TLC.[11]
-
Work-up (Cyclization): Cool the reaction mixture to room temperature and concentrate it under reduced pressure.[11]
-
Reduction: Dissolve the crude dihydroisoquinoline intermediate in a suitable solvent (e.g., methanol). Cool the solution to 0 °C and add a reducing agent (e.g., sodium borohydride) portion-wise.
-
Work-up (Reduction): Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[11] Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Modern Approaches: Catalytic Enantioselective Synthesis
The demand for enantiomerically pure THIQs in drug development has spurred the creation of sophisticated catalytic asymmetric methods.[17][18] These approaches offer significant advantages in terms of stereocontrol and efficiency.
Asymmetric Hydrogenation and Transfer Hydrogenation
A prominent strategy for accessing chiral THIQs is the asymmetric reduction of pre-formed dihydroisoquinolines or related imines.[17] This is typically achieved through catalytic hydrogenation or transfer hydrogenation using chiral transition metal catalysts (e.g., based on rhodium, ruthenium, or iridium).[17] These methods can provide high yields and excellent enantioselectivities (up to 99% ee).[17]
Intramolecular Asymmetric Reductive Amination
More recently, one-pot procedures involving an N-Boc deprotection, cyclization, and asymmetric hydrogenation sequence have been developed.[19] These iridium-catalyzed intramolecular asymmetric reductive aminations provide a highly efficient and practical route to chiral THIQs with good to excellent yields (78-96%) and enantioselectivities (80-99% ee).[19]
Other Novel Catalytic Methods
Other innovative enantioselective methods include:
-
Iridium-catalyzed intramolecular Friedel–Crafts-type allylic alkylation of phenols , which affords THIQs with moderate to excellent yields and enantioselectivity.[20]
-
Palladium-catalyzed alkene carboamination reactions , which can generate THIQs with quaternary stereocenters.[21]
-
Organocatalytic approaches , such as those using chiral phosphoric acids, which have been successfully applied to the synthesis of THIQs bearing a C4 stereocenter.[22]
Conclusion
The synthesis of the tetrahydroisoquinoline core remains a vibrant area of research, with a rich history of classical methods and a continuous stream of innovative catalytic approaches. The choice of synthetic route depends heavily on the desired substitution pattern, the required stereochemistry, and the overall complexity of the target molecule.
-
The Pictet-Spengler reaction is an excellent choice for a direct, one-pot synthesis, particularly for electron-rich systems.
-
The Bischler-Napieralski reaction offers broader substrate scope for amides but requires a two-step sequence.
-
The Pomeranz-Fritsch-Bobbitt reaction is a specialized yet high-yielding method for accessing 4-hydroxy-THIQs.
-
Modern catalytic enantioselective methods are indispensable for the synthesis of chiral THIQs, providing high levels of stereocontrol that are crucial for the development of modern pharmaceuticals.
By understanding the nuances of each method, researchers can strategically design and execute efficient syntheses of this important heterocyclic scaffold, thereby accelerating the discovery of new and improved therapeutic agents.
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Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI. Retrieved January 17, 2026, from [Link]
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Synthesis of isoquinolines. (n.d.). CUTM Courseware - Centurion University. Retrieved January 17, 2026, from [Link]
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Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Pictet–Spengler reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (n.d.). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
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Pomeranz–Fritsch–Bobbitt synthesis of 1,2,3,4-tetrahydroisoquinolines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid. (2020). RSC Publishing. Retrieved January 17, 2026, from [Link]
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Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020). (2023). PubMed. Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to Validating the Anti-Inflammatory Effects of Tetrahydroisoquinoline Compounds
For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of methodologies to validate the anti-inflammatory properties of novel tetrahydroisoquinoline (THIQ) compounds. We will move beyond simple protocol recitation to explain the causal links behind experimental choices, ensuring a self-validating and robust approach to your research.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory effects.[1][2] Validating these effects, however, requires a systematic and multi-faceted approach, interrogating the compound's mechanism of action from the molecular to the whole-organism level. This guide will walk you through a logical progression of experiments, from initial in vitro screening to more complex in vivo models, providing the rationale and detailed protocols necessary for rigorous scientific validation.
The Molecular Underpinnings of Inflammation: Key Signaling Pathways
Inflammation is a complex biological response mediated by a network of signaling pathways.[3] A thorough validation of an anti-inflammatory compound necessitates an understanding of these pathways and an investigation into how the compound modulates them. Three of the most critical pathways in inflammation are the NF-κB, MAPK, and JAK/STAT pathways.
NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation, inducing the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[4][5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by inflammatory signals like TNF-α or IL-1β, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[7] This frees NF-κB to translocate to the nucleus and activate gene transcription.[8]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[9][10][11] These pathways are activated by a cascade of phosphorylation events and regulate the production of inflammatory mediators.[10][12]
JAK/STAT Signaling Pathway: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine signaling.[13][14][15] Cytokine binding to its receptor leads to the activation of associated JAKs, which then phosphorylate STAT proteins.[14] Phosphorylated STATs dimerize and translocate to the nucleus to regulate the expression of genes involved in inflammation and immunity.[13]
Below is a diagram illustrating the interplay of these critical inflammatory pathways.
Caption: Key inflammatory signaling pathways and potential intervention points for THIQ compounds.
A Step-by-Step Experimental Workflow for Validation
A robust validation strategy follows a logical progression from in vitro to in vivo models. This workflow allows for the cost-effective screening of compounds and the elucidation of their mechanisms of action before moving to more complex and resource-intensive animal studies.
Caption: A systematic workflow for validating the anti-inflammatory effects of THIQ compounds.
Part 1: In Vitro Validation Using LPS-Stimulated Macrophages
The initial screening of THIQ compounds is best performed in a controlled in vitro environment. Lipopolysaccharide (LPS)-stimulated macrophages are a widely accepted and robust model for this purpose, as LPS is a potent activator of the inflammatory response in these cells.[16][17]
Experimental Protocol: Macrophage Inflammatory Assay
This protocol details the steps to assess the anti-inflammatory potential of THIQ compounds on LPS-stimulated macrophages.
1. Cell Culture and Seeding:
-
Culture a murine macrophage cell line (e.g., RAW 264.7 or J774A.1) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of THIQ compounds and a positive control (e.g., Dexamethasone) in DMSO.
-
Dilute the compounds to the desired final concentrations in cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the THIQ compounds or vehicle (DMSO).
-
Incubate for 1 hour.
3. LPS Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[18]
-
Incubate for 24 hours.
4. Cytotoxicity Assessment (CCK8 Assay):
-
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours.[19]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the vehicle-treated control.
5. Nitric Oxide (NO) Production Assay (Griess Test):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
6. Cytokine Profiling (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[18][20]
-
Multiplex assays can also be employed for the simultaneous measurement of multiple cytokines.[21][22]
7. Western Blot Analysis for Mechanism of Action:
-
After treatment and stimulation, lyse the cells and extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the NF-κB (p-p65, p-IκBα), MAPK (p-p38, p-JNK, p-ERK), and JAK/STAT (p-JAK2, p-STAT3) pathways.
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
-
Normalize protein expression to a loading control (e.g., β-actin or GAPDH).
Comparative Data of Hypothetical THIQ Compounds
The following table illustrates how to present the data from the in vitro screening of a series of THIQ compounds compared to a standard drug.
| Compound | Cytotoxicity (IC₅₀, µM) | NO Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) |
| THIQ-1 | >100 | 25.3 | 30.1 | 28.7 |
| THIQ-2 | >100 | 15.8 | 18.2 | 17.5 |
| THIQ-3 | 55.2 | 40.1 | 45.6 | 42.3 |
| Indomethacin | >100 | 12.5 | 15.3 | 14.8 |
Part 2: In Vivo Validation Using the Carrageenan-Induced Paw Edema Model
Compounds that show promising activity and a clear mechanism of action in vitro should be further validated in an in vivo model of acute inflammation. The carrageenan-induced paw edema model in rodents is a classic and highly reproducible assay for this purpose.[23][24][25]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure for evaluating the anti-inflammatory effects of THIQ compounds in a rat model.
1. Animals:
-
Use male Wistar or Sprague-Dawley rats weighing 180-220 g.
-
Acclimatize the animals for at least one week before the experiment.
-
House the animals in a controlled environment with free access to food and water.
2. Experimental Groups:
-
Divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: THIQ compound at different doses (e.g., 10, 25, 50 mg/kg, p.o.)
-
3. Drug Administration:
-
Administer the vehicle, positive control, or THIQ compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
4. Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[24]
5. Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[24]
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage of inhibition of edema is calculated as:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
6. Histopathological Analysis:
-
At the end of the experiment, euthanize the animals and collect the paw tissue.
-
Fix the tissue in 10% formalin, embed in paraffin, and section.
-
Stain the sections with hematoxylin and eosin (H&E) to observe inflammatory cell infiltration and tissue damage.
Comparative Data of a Lead THIQ Compound
This table presents example data for a lead THIQ compound in the carrageenan-induced paw edema model.
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle | - | 0.85 ± 0.06 | - |
| THIQ-2 | 10 | 0.62 ± 0.05 | 27.1 |
| THIQ-2 | 25 | 0.45 ± 0.04** | 47.1 |
| THIQ-2 | 50 | 0.31 ± 0.03 | 63.5 |
| Indomethacin | 10 | 0.35 ± 0.04 | 58.8 |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. |
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for validating the anti-inflammatory effects of tetrahydroisoquinoline compounds. By following a logical progression from in vitro screening to in vivo validation and by elucidating the underlying mechanism of action, researchers can confidently identify and advance promising new anti-inflammatory drug candidates. The provided protocols and data presentation formats serve as a robust foundation for your research, ensuring that your findings are both credible and impactful.
References
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A Comparative Efficacy Analysis of Novel Tetrahydroisoquinolines and Existing Therapeutics in Neurodegenerative and Oncological Models
A Technical Guide for Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of the efficacy of novel THIQ derivatives against established therapeutics in the contexts of neurodegenerative diseases, specifically Alzheimer's and Parkinson's, and in oncology. We will delve into the mechanistic underpinnings of these compounds and present head-to-head experimental data to offer a clear perspective on their potential as next-generation therapies.
The rationale for exploring THIQs in these therapeutic areas is compelling. In neurodegenerative disorders, their structural features allow for interaction with key targets in the central nervous system.[1] In oncology, the THIQ framework has been shown to be a versatile platform for developing agents that modulate various cancer-related pathways.[2] This guide will synthesize preclinical data to provide researchers and drug development professionals with a detailed, evidence-based comparison to inform future research and development efforts.
Mechanism of Action: A Tale of Two Therapeutic Arenas
The therapeutic potential of THIQ derivatives stems from their ability to interact with a diverse range of biological targets. Below, we explore the primary mechanisms of action for novel THIQs in Alzheimer's disease and cancer, and contrast them with the established mechanisms of current standard-of-care drugs.
Alzheimer's Disease: Targeting Cholinesterase Inhibition
A key pathological feature of Alzheimer's disease is the decline in acetylcholine levels, a neurotransmitter crucial for memory and learning.[3] Both novel THIQs and the existing drug, Donepezil, aim to counteract this by inhibiting cholinesterase enzymes.
Novel Tetrahydroisoquinolines: Recently synthesized C-1 functionalized-N-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] These compounds are designed to bind to the peripheral anionic site (PAS) of these enzymes, thereby preventing the breakdown of acetylcholine.[4] The functionalization at the C-1 position of the THIQ scaffold appears to be a critical determinant of their inhibitory activity.[4]
Donepezil: As a well-established treatment for Alzheimer's, Donepezil is a selective and reversible inhibitor of AChE.[5][6] It binds to the active site of acetylcholinesterase, preventing it from hydrolyzing acetylcholine and thus increasing the concentration of this neurotransmitter in the synaptic cleft.[6]
Caption: Anticancer Mechanisms of Novel THIQs and Doxorubicin.
Head-to-Head Efficacy Comparison: In Vitro Data
The following tables summarize the in vitro efficacy of novel THIQ derivatives compared to standard-of-care drugs in Alzheimer's disease and cancer models. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Cholinesterase Inhibitory Activity of Novel THIQs vs. Donepezil
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Novel THIQ (Compound 3c) | Acetylcholinesterase (AChE) | Low micromolar | [4] |
| Novel THIQ (Compound 3i) | Acetylcholinesterase (AChE) | Low micromolar | [4] |
| Donepezil | Acetylcholinesterase (AChE) | 0.498 | [7] |
| Novel THIQ (Jatrorrhizine derivative) | Cholinesterase | 0.301 | [7] |
Note: Specific IC50 values for compounds 3c and 3i were described as "low micromolar" in the source material.
Table 2: Anticancer Activity of Novel THIQs vs. Doxorubicin
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Novel THIQ (Compound 7e) | A549 (Lung Cancer) | 0.155 | [8] |
| Novel THIQ (Compound 8d) | MCF7 (Breast Cancer) | 0.170 | [8] |
| Doxorubicin | A549 (Lung Cancer) | Not explicitly stated, but used as a comparator | [8][9] |
| Doxorubicin | MCF7 (Breast Cancer) | Not explicitly stated, but used as a comparator | [8][9] |
Experimental Protocols: A Guide to Efficacy Assessment
To ensure the scientific integrity of the comparative data, it is crucial to understand the methodologies used to generate it. Below are detailed, step-by-step protocols for key in vitro experiments used to assess the efficacy of novel THIQs and existing drugs.
Protocol 1: In Vitro Cholinesterase Inhibition Assay
This protocol outlines the procedure for determining the IC50 values of test compounds against acetylcholinesterase and butyrylcholinesterase.
Objective: To quantify the inhibitory potency of novel THIQ derivatives and Donepezil on cholinesterase activity.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (novel THIQ or Donepezil) in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound in assay buffer.
-
Prepare solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), the substrate (e.g., acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound dilutions to the appropriate wells.
-
Add the enzyme solution (AChE or BChE) to all wells and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Simultaneously, add Ellman's reagent (DTNB), which reacts with the product of the enzymatic reaction (thiocholine) to produce a colored compound.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for Cholinesterase Inhibition Assay.
Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the cytotoxic effects of novel THIQ derivatives and Doxorubicin on cancer cell lines and calculate their respective IC50 values.
Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., A549 or MCF7) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (novel THIQ or Doxorubicin) in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cell death if applicable.
-
Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours). During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion and Future Directions
The in vitro data presented in this guide suggests that novel tetrahydroisoquinoline derivatives hold significant promise as therapeutic agents for both Alzheimer's disease and cancer. In the context of Alzheimer's, certain THIQs have demonstrated cholinesterase inhibitory activity comparable to, and in some cases exceeding, that of the established drug Donepezil. [4][7]In oncology, novel THIQs have shown potent cytotoxic effects against lung and breast cancer cell lines, with IC50 values in the sub-micromolar range, indicating high potency. [8] While these preclinical findings are encouraging, it is imperative to acknowledge that in vitro efficacy is but the first step in a long and complex drug development process. Future research should focus on comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of these novel THIQs in relevant animal models of neurodegeneration and cancer. Head-to-head comparisons with standard-of-care drugs in these in vivo models will be critical for establishing a clear therapeutic advantage.
Furthermore, structure-activity relationship (SAR) studies should continue to be a priority to optimize the potency and selectivity of these compounds while minimizing potential off-target effects. The versatility of the THIQ scaffold offers a rich landscape for medicinal chemists to explore, and with continued rigorous investigation, these promising compounds may one day translate into novel and effective therapies for patients battling these devastating diseases.
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The Gold Standard and Beyond: A Comparative Guide to Structure Confirmation of Tetrahydroisoquinoline Derivatives
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's three-dimensional structure is not merely a procedural step but the very foundation upon which subsequent research is built. For pharmacologically significant scaffolds like tetrahydroisoquinoline (THIQ) derivatives, which are prevalent in a wide array of natural products and synthetic drugs, absolute structural integrity is paramount. An error in stereochemistry or connectivity can lead to the pursuit of inactive or even toxic compounds, resulting in wasted resources and time.
This guide provides an in-depth comparison of the primary techniques for the structural elucidation of THIQ derivatives, with a focus on single-crystal X-ray crystallography as the definitive method. We will explore the causality behind experimental choices, compare its performance with powerful alternatives like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and provide actionable protocols for researchers in the field.
The Unambiguous Verdict: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the atomic and molecular structure of a crystalline compound.[1] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled precision.[2] For a chiral THIQ derivative, X-ray crystallography can directly and unambiguously determine its absolute configuration, a critical piece of information that can be challenging to obtain by other means.
The fundamental principle of SC-XRD involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[3] The geometry and intensity of these spots are then mathematically analyzed to reconstruct the three-dimensional electron density map of the molecule.[4]
The Crystallization Challenge: A Prerequisite for Diffraction
The most significant bottleneck in X-ray crystallography is the need for a high-quality single crystal.[3][5] This is often a challenging and empirical process, especially for conformationally flexible molecules which can adopt multiple shapes.[6][7] The reduction in the tendency for these molecules to crystallize arises from the presence of multiple conformers in solution.[6]
Strategies for Crystallizing Tetrahydroisoquinoline Derivatives:
-
Solvent Selection: The choice of solvent is critical. A suitable solvent should dissolve the compound when hot but lead to supersaturation upon slow cooling.[8] For THIQ derivatives, a range of solvents from polar (e.g., methanol, ethanol) to non-polar (e.g., hexane, toluene) should be screened.
-
Slow Evaporation: This is one of the simplest and most common techniques. A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[9]
-
Vapor Diffusion: This gentle method is ideal for small quantities of material. A solution of the compound in a less volatile solvent is placed in a small open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.[10][11]
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly and undisturbed. This can be achieved by placing the container in an insulated box or a dewar.[11]
Experimental Workflow for Single-Crystal X-ray Diffraction
The journey from a promising crystal to a refined molecular structure follows a well-defined, albeit complex, path.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects is selected under a microscope. It is then mounted on a goniometer head, often using a cryoprotectant oil to prevent solvent loss and ice formation during data collection at low temperatures.[12]
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal quality.[4] Following this, a full dataset is collected by rotating the crystal in the X-ray beam.
-
Data Reduction: The raw diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for experimental factors like absorption.
-
Structure Solution and Refinement: The "phase problem" is the central challenge in crystallography, where the phases of the diffracted X-rays are lost during measurement.[13] For small molecules like THIQs, direct methods are typically successful in solving the phase problem and generating an initial electron density map. This initial model is then refined against the experimental data to improve the atomic positions and thermal parameters.
-
Structure Validation: The final structural model is rigorously validated using software like checkCIF from the International Union of Crystallography (IUCr).[14] This process checks for geometric consistency, potential symmetry issues, and overall quality of the structure.[15] The final, validated structure is reported in a standardized Crystallographic Information File (CIF).[16]
Complementary Perspectives: NMR Spectroscopy and Mass Spectrometry
While X-ray crystallography provides an unparalleled static picture of a molecule, NMR spectroscopy and mass spectrometry offer complementary and often crucial information, particularly when single crystals are unobtainable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Structure
NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule and providing insights into its three-dimensional structure in solution.[17] For THIQ derivatives, various NMR experiments can elucidate key structural features:
-
¹H and ¹³C NMR: These experiments identify the chemical environments of hydrogen and carbon atoms, respectively, allowing for the determination of the carbon skeleton and the placement of substituents.[18]
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling, establishing which protons are adjacent to each other.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for assembling molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is particularly important for stereochemical assignments. The NOE effect is observed between protons that are close in space, regardless of whether they are bonded. For 1,3-disubstituted THIQs, the presence or absence of an NOE between the protons at C1 and C3 can distinguish between cis and trans isomers.[19][20]
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.[21] For THIQ derivatives, electron ionization (EI) or electrospray ionization (ESI) can be used. The resulting mass spectrum will show a molecular ion peak, and the fragmentation pattern can be characteristic of the THIQ scaffold and its substituents.[22][23] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.
A Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical technique depends on the specific question being asked, the nature of the sample, and the available resources.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | 3D molecular structure, bond lengths/angles, absolute stereochemistry, crystal packing | Atomic connectivity, relative stereochemistry, solution conformation | Molecular weight, elemental formula, structural fragments |
| Sample Requirements | High-quality single crystal (0.1-0.3 mm) | Soluble sample (1-10 mg), high purity | Small amount (µg-ng), can be in a mixture (with LC/GC) |
| State of Matter | Solid (crystalline) | Solution | Gas phase (ions) |
| Key Advantage | Unambiguous determination of absolute 3D structure | Provides data on solution-state structure and dynamics; no need for crystals | High sensitivity, provides exact molecular formula (HRMS) |
| Key Disadvantage | Requires diffraction-quality single crystals, which can be difficult to grow | Complex spectra for large molecules, does not directly give absolute stereochemistry | Does not provide 3D structure or stereochemical information |
| Typical Cost | Moderate to High | High (instrument purchase and maintenance) | Low to Moderate |
| Time per Sample | Hours to days (including crystallization) | Minutes to hours | Minutes |
Conclusion: An Integrated Approach for Trustworthy Results
While single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for tetrahydroisoquinoline derivatives, it is not always feasible due to the challenges of crystallization. A comprehensive and trustworthy structural confirmation strategy often involves an integrated approach. NMR spectroscopy and mass spectrometry are indispensable tools for initial characterization, establishing connectivity, and confirming molecular weight. When crystals are available, X-ray diffraction provides the ultimate validation, offering a high-resolution, three-dimensional view of the molecule that is essential for understanding its biological activity and for structure-based drug design. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the scientific integrity of their work and accelerate the journey from a novel compound to a potential therapeutic.
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A Comparative Guide to 3D-QSAR Studies of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities. Its rigid, bicyclic nature provides a well-defined three-dimensional framework for the precise positioning of functional groups, making it an attractive starting point for the design of potent and selective therapeutic agents. Researchers have successfully developed derivatives of this scaffold as inhibitors of enzymes such as Poly (ADP-ribose) polymerase (PARP) and Protein Arginine Methyltransferase 5 (PRMT5), as well as agents with anticancer and antioomycete properties.[1][2][3]
Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a powerful computational tool that bridges the gap between the three-dimensional properties of molecules and their biological activity. By statistically correlating the spatial fields surrounding a set of aligned molecules with their observed potencies, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide intuitive, graphical insights into the structural requirements for activity. These insights are invaluable for rational drug design, enabling the optimization of lead compounds and the prediction of the activity of novel molecules.
This guide provides an in-depth comparison of two distinct 3D-QSAR studies on derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, showcasing the application of these computational techniques to different biological targets. The first study focuses on the development of novel antioomycete agents against the plant pathogen Pythium recalcitrans, while the second investigates inhibitors of human aldo-keto reductase family 1 member C3 (AKR1C3), a promising target for the treatment of castration-resistant prostate cancer. Through a critical analysis of their methodologies and findings, we will illustrate the versatility of 3D-QSAR in guiding medicinal chemistry efforts across diverse therapeutic areas.
Principles of 3D-QSAR: A Methodological Overview
Before delving into the specifics of each study, it is essential to understand the fundamental workflow of a 3D-QSAR analysis. The process begins with the selection of a dataset of molecules with a range of biological activities. The three-dimensional structures of these molecules are then generated and aligned based on a common substructure or a pharmacophore hypothesis.
The General 3D-QSAR Workflow
Caption: A generalized workflow for 3D-QSAR studies.
Once aligned, the molecules are placed in a 3D grid, and the steric and electrostatic fields (in CoMFA), as well as other physicochemical fields like hydrophobicity, hydrogen bond donor, and acceptor properties (in CoMSIA), are calculated at each grid point. The resulting data matrix, which can contain thousands of variables, is then analyzed using Partial Least Squares (PLS) regression. PLS is a statistical method that reduces the dimensionality of the data and builds a linear model correlating the variations in the molecular fields with the changes in biological activity.
The predictive power of the resulting QSAR model is rigorously assessed through statistical validation.[4][5] Key parameters include the cross-validated correlation coefficient (q²), which measures the internal predictivity of the model, and the non-cross-validated correlation coefficient (r²), which indicates the goodness of fit. A robust and predictive model will have high values for both q² and r².[6] The final, validated model can be visualized as 3D contour maps, which highlight the regions in space where specific physicochemical properties are predicted to enhance or diminish biological activity. These maps serve as a guide for the rational design of new, more potent derivatives.
Comparative Analysis of Two 3D-QSAR Studies
We will now compare a 3D-QSAR study on 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents with a study on related dihydroisoquinoline derivatives as AKR1C3 inhibitors.
Study 1: Antioomycete Activity against Pythium recalcitrans
In a recent study, a series of 59 synthesized 3,4-dihydroisoquinolin-1(2H)-one derivatives were evaluated for their activity against the plant pathogen Pythium recalcitrans.[1][7] To understand the structure-activity relationships (SAR), the researchers developed both CoMFA and CoMSIA models.
Methodology:
-
Dataset: A set of 59 derivatives was split into a training set of 47 compounds and a test set of 12 compounds.
-
Alignment: The molecules were aligned using the common substructure shown in the study. The most active compound, I23, was used as the template for the alignment.
-
Software: The study utilized the Sybyl-X 2.0 software package for all modeling tasks.
Statistical Validation:
The robustness of the generated models was confirmed by strong statistical parameters.
| Model | q² | r² | SEE | F-value | r²_pred |
| CoMFA | 0.612 | 0.963 | 0.101 | 239.313 | 0.812 |
| CoMSIA | 0.635 | 0.957 | 0.110 | 185.736 | 0.835 |
Contour Map Analysis and Interpretation:
The CoMFA and CoMSIA contour maps provided valuable insights into the structural features influencing the antioomycete activity.
-
Steric Fields: The maps indicated that bulky substituents at the C3 position of the dihydroisoquinolinone core and at the ortho and para positions of the N2-phenyl ring were favorable for activity. Conversely, a bulky group at the meta position of the N2-phenyl ring was detrimental.
-
Electrostatic Fields: The presence of electronegative groups at the C4-carboxyl position and at the para position of the N2-phenyl ring was shown to be beneficial for activity.
-
Hydrophobic Fields: The analysis suggested that hydrophobic substituents at the C3 position and the N2-phenyl ring would increase the antioomycete potency.
-
Hydrogen Bond Donor and Acceptor Fields: The contour maps highlighted the importance of a hydrogen bond acceptor group at the C4-carboxyl position.
These findings collectively suggest that the C4-carboxyl group is a crucial feature for the activity of these compounds and provide a clear roadmap for further optimization.[1]
Study 2: Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)
In a computational study aimed at understanding the selective inhibition of AKR1C3 over its isoform AKR1C2, researchers performed a 3D-QSAR analysis on a series of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid derivatives. AKR1C3 is a significant target in castration-resistant prostate cancer.
Methodology:
-
Dataset: The study utilized a dataset of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid derivatives with known inhibitory activity against AKR1C3.
-
Alignment: A docking-based alignment strategy was employed, where the conformation of each molecule within the AKR1C3 active site, as predicted by molecular docking, was used for the 3D-QSAR analysis. This approach ensures that the alignment is biologically relevant.
Contour Map Analysis and Interpretation:
The Gaussian-based 3D-QSAR model for AKR1C3 selectivity generated contour maps that illuminated the structural requirements for potent and selective inhibition.
-
Steric Fields: The contour maps revealed that sterically favorable regions (green contours) are located around the dihydroisoquinoline moiety, suggesting that this rigid bicyclic system fits well within a specific pocket (SP1) of the AKR1C3 active site. Unfavorable steric regions (yellow contours) were also identified, providing guidance on where bulky substituents should be avoided to prevent steric clashes.
-
Electrostatic Fields: The electrostatic contour maps indicated that electronegative groups are favored in certain regions, likely corresponding to interactions with positively charged or polar residues in the active site.
The key takeaway from this study is that the high selectivity for AKR1C3 over AKR1C2 arises from the ability of the dihydroisoquinoline group to be accommodated within the SP1 pocket of AKR1C3, a feature not possible in the smaller SP1 pocket of AKR1C2. This structural insight is critical for the design of next-generation, highly selective AKR1C3 inhibitors.
Head-to-Head Comparison
| Feature | Study 1: Antioomycete Activity | Study 2: AKR1C3 Inhibition | Causality and Insights |
| Biological Target | Pythium recalcitrans (a phytopathogen) | Human AKR1C3 (a cancer-related enzyme) | This highlights the broad applicability of the dihydroisoquinolinone scaffold and 3D-QSAR in diverse fields, from agriculture to human medicine. |
| Alignment Strategy | Ligand-based (common substructure alignment) | Structure-based (docking-based alignment) | The choice of alignment method is dictated by the availability of structural information for the target. Docking-based alignment is generally preferred when a high-quality crystal structure of the target is available. |
| Key Structural Insights | - C4-carboxyl group is crucial. - Bulky groups at C3 and N2-phenyl (ortho/para) are favorable. - Electronegative groups at C4-carboxyl and N2-phenyl (para) enhance activity. | - The dihydroisoquinoline moiety fits into the SP1 pocket of AKR1C3, conferring selectivity. - Modifications to substituents on the core structure have significant implications for activity and selectivity. | The 3D-QSAR models for both studies provided specific, actionable insights for lead optimization, tailored to their respective biological targets. |
| Predictive Power | High (r²_pred > 0.8) | Not explicitly stated, but the study focused on mechanistic understanding. | A high predictive power, as demonstrated in Study 1, is essential for the reliable virtual screening of new compound libraries. |
Experimental Protocol: A Generalized 3D-QSAR Workflow
This section provides a detailed, step-by-step methodology for conducting a typical 3D-QSAR study, drawing upon the practices illustrated in the compared papers.
1. Dataset Preparation and Structural Modeling:
-
a. Compound Selection: Curate a dataset of compounds with a common scaffold and a wide range of experimentally determined biological activities (e.g., IC50 or EC50 values).
-
b. Data Conversion: Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a linear relationship with the calculated fields.
-
c. 3D Structure Generation: Sketch the 2D structures of all compounds and convert them to 3D structures using a molecular modeling software package (e.g., Sybyl, MOE, Schrödinger Maestro).
-
d. Energy Minimization: Minimize the energy of each 3D structure to obtain a stable, low-energy conformation. This is typically done using a molecular mechanics force field (e.g., Tripos) and a suitable optimization algorithm (e.g., Powell's method) until a convergence criterion is met.
2. Molecular Alignment:
-
a. Template Selection: Choose a template molecule for alignment. This is often the most active compound in the dataset.
-
b. Alignment Rule Definition: Define a common substructure that is present in all molecules of the dataset.
-
c. Superposition: Align all molecules in the dataset to the template based on the defined common substructure. Visually inspect the alignment to ensure that it is chemically reasonable.
3. CoMFA and CoMSIA Field Calculation:
-
a. Grid Box Generation: Define a 3D cubic lattice (grid box) that encompasses the aligned molecules.
-
b. Probe Atom Selection: For CoMFA, use a sp³ carbon atom with a +1 charge as a probe to calculate the steric (Lennard-Jones potential) and electrostatic (Coulombic potential) fields at each grid point.
-
c. Field Calculation (CoMSIA): In addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields using appropriate probes and a Gaussian-type distance dependence function.
4. PLS Analysis and Model Validation:
-
a. Training and Test Set Division: Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for external validation.
-
b. PLS Regression: Perform a PLS analysis on the training set to generate a linear equation correlating the CoMFA/CoMSIA fields with the biological activities.
-
c. Cross-Validation: Perform a leave-one-out (LOO) cross-validation to determine the optimal number of components and to calculate the q² value.
-
d. Non-Cross-Validated Analysis: Perform a non-cross-validated PLS analysis using the optimal number of components to calculate the r², standard error of estimate (SEE), and F-value.
-
e. External Validation: Use the generated model to predict the activities of the compounds in the test set and calculate the predictive r² (r²_pred).
5. Visualization and Interpretation:
-
a. Contour Map Generation: Generate 3D contour maps from the PLS results. These maps visually represent the regions where different physicochemical properties are positively or negatively correlated with activity.
-
b. Map Analysis: Analyze the contour maps in the context of the aligned molecules to derive SAR insights and to propose structural modifications for improving activity.
Conclusion
The comparative analysis of these two 3D-QSAR studies on 3,4-dihydroisoquinolin-1(2H)-one and its related derivatives effectively demonstrates the power and versatility of this computational approach in modern drug discovery and agrochemical development. By providing a detailed, three-dimensional understanding of structure-activity relationships, CoMFA and CoMSIA can guide the rational design of more potent and selective molecules, ultimately accelerating the development of new therapeutic agents and crop protection solutions. The choice of methodology, particularly the alignment strategy, is critical and should be tailored to the specific problem and the available data. As demonstrated, both ligand-based and structure-based approaches can yield valuable insights that drive projects forward.
References
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. Available from: [Link]
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Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. Available from: [Link]
-
Comparison of various methods for validity evaluation of QSAR models. SpringerLink. Available from: [Link]
-
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health. Available from: [Link]
-
CoMFA and CoMSIA studies on HIV-1 attachment inhibitors. PubMed. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkin's Lymphoma. ACS Publications. Available from: [Link]
-
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. MDPI. Available from: [Link]
-
Comparison of various methods for validity evaluation of QSAR models. National Center for Biotechnology Information. Available from: [Link]
-
PARP10 3,4-dihydroisoquinolin-1(2H)-one (dq)-based inhibitors... ResearchGate. Available from: [Link]
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Beginner's Guide to 3D-QSAR in Drug Design. Neovarsity. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one
As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the lifecycle of a chemical does not end when an experiment is complete. Responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, science-backed framework for the proper disposal of 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one, ensuring that its journey from your bench to its final disposition is handled with the utmost care and expertise.
The protocols herein are grounded in the fundamental principles of chemical safety and waste management established by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][3] The causality behind each step is explained, transforming a simple procedure into a self-validating system of safety and compliance.
Hazard Assessment and Pre-Disposal Considerations
Before any disposal action is taken, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, we can infer its likely hazard profile by examining closely related analogs like 5,6,7,8-Tetrahydroisoquinoline and 1,2,3,4-Tetrahydroisoquinoline.[4][5][6][7] This approach, rooted in established chemical principles, allows us to proceed with a conservative and safety-first mindset.
The presence of the lactam (a cyclic amide) functional group and the tetrahydroisoquinoline core suggests specific handling requirements. Amides can undergo hydrolysis under strong acidic or basic conditions, a reactivity that must be considered when choosing a waste stream to prevent unintended reactions within the waste container.[8][9]
Table 1: Hazard Profile and Essential Protective Equipment
| Parameter | Assessment & Rationale | Source(s) |
| Physical State | Solid or high-boiling liquid. | N/A |
| Acute Toxicity | Assumed to be harmful if swallowed. Analogs show oral toxicity. | [10] |
| Skin Corrosion/Irritation | Expected to be a skin irritant. Direct contact should be avoided. | [4][10] |
| Eye Damage/Irritation | Expected to cause serious eye irritation or damage. | [4][10] |
| Reactivity | Stable under normal conditions. Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions or hydrolysis. | [6][11] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant nitrile gloves, and a standard laboratory coat are mandatory. All handling of the compound, including for disposal, should occur within a certified chemical fume hood to minimize inhalation exposure. | [12] |
The Core Principle: Segregation and Characterization
The foundation of proper chemical waste disposal is the rigorous segregation of waste streams.[13] Mixing incompatible chemicals can lead to dangerous reactions, while combining hazardous and non-hazardous waste unnecessarily increases the volume and cost of hazardous waste disposal.[14]
This compound should be disposed of as hazardous chemical waste . It must never be poured down the drain or placed in the regular trash.[14][15] The EPA and local regulations strictly prohibit the sewering of such chemicals.[16]
Step-by-Step Disposal Protocols
The appropriate disposal procedure depends on the form and quantity of the waste. The following protocols provide clear, actionable steps for common laboratory scenarios.
Protocol 1: Disposal of Bulk or Unused this compound
This procedure applies to leftover reagent, reaction products, or synthesized material designated for disposal.
-
Select the Correct Waste Container:
-
Use a designated hazardous waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
The container should be designated for Non-Halogenated Organic Waste . If the compound is in solid form, use the "Solids" container; if in solution, use the "Liquids" container.
-
-
Label the Container:
-
Before adding any waste, ensure the container is clearly labeled with the words "Hazardous Waste" or "Unwanted Material" as required by your institution.[17]
-
List all constituents by their full chemical name, including this compound and any solvents, with approximate percentages.
-
-
Transfer the Waste:
-
Working inside a chemical fume hood and wearing appropriate PPE, carefully transfer the chemical into the labeled waste container using a funnel for liquids or a powder funnel for solids.
-
Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.
-
-
Secure and Store:
-
Securely close the container lid.
-
Store the container in a designated satellite accumulation area (SAA) that is in a secondary containment tray. This location must be at or near the point of generation and under the control of the laboratory personnel.[17]
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department according to their schedule.
-
Protocol 2: Management of Small Spills (<5 g or 5 mL)
Prompt and correct action can contain a small spill and prevent a larger incident.
-
Alert and Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Assess and Equip: Ensure you are wearing the correct PPE (lab coat, goggles, nitrile gloves). If there is any risk of significant vapor, consult your EHS for guidance on respiratory protection.
-
Absorb and Contain:
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, kitty litter, or a commercial spill pad).
-
For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne. Do not dry sweep.
-
-
Collect Waste:
-
Carefully scoop the absorbed material and contaminated debris using non-sparking tools (e.g., plastic dustpan, scoop).
-
Place the collected material into a designated waste bag or container suitable for solid hazardous waste.
-
-
Decontaminate:
-
Wipe the spill area with a cloth or paper towel wetted with an appropriate solvent (e.g., ethanol or isopropanol), cleaning from the outside of the spill area inward.
-
Place the used cleaning materials into the same solid hazardous waste container.
-
-
Label and Dispose: Seal and label the container as "Hazardous Waste" with a full description of the contents (e.g., "Spill debris containing this compound"). Manage the container as described in Protocol 1.
Protocol 3: Handling Contaminated Labware and Empty Containers
Properly managing contaminated items is crucial to ensuring a safe laboratory environment and regulatory compliance.
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with the compound must be placed directly into a designated, puncture-proof sharps container for hazardous chemical waste. Do not attempt to clean them.
-
Contaminated Glassware/Apparatus:
-
Perform an initial rinse with a small amount of a suitable organic solvent (e.g., acetone, ethanol).
-
Crucially, this first rinsate must be collected as hazardous liquid waste in your Non-Halogenated Organic Liquids container.[13]
-
Subsequent rinses with soap and water can typically be disposed of down the sanitary sewer, but this depends on your institution's specific EHS policy. When in doubt, collect all rinses as hazardous waste.
-
-
Empty Reagent Containers:
-
A container is not considered "empty" until it has been properly decontaminated.
-
Rinse the container three times with a suitable solvent. The rinsate from all three rinses must be collected and managed as hazardous waste.[13]
-
After triple-rinsing, deface or remove the original label to prevent confusion.[18] The container can now typically be disposed of in the regular trash or recycled, per institutional guidelines.
-
Disposal Decision Workflow
The following diagram outlines the logical workflow for determining the correct disposal path for waste generated involving this compound.
Caption: Decision workflow for proper disposal of this compound waste.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a critical component of a robust safety culture. By understanding the chemical's hazards and adhering to these science-backed protocols, researchers protect themselves, their colleagues, and the environment. Always remember that this guide serves as a comprehensive framework; your institution's Environmental Health and Safety department is the ultimate authority and a vital resource for any specific questions regarding waste disposal.
References
- Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from SFA Environmental Health, Safety, and Risk Management.
- Cornell University. (n.d.). 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals.
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
- National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols.
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- ADR-AC. (n.d.). Proper Disposal of Hazardous Laboratory Waste Regulations in the United States.
- University of North Carolina at Chapel Hill. (n.d.). Environment, Health and Safety Manual - Chapter 05.07: Occupational Safety Policies - Chemical Waste Disposal.
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- BenchChem. (2025). Essential Guide to the Safe Disposal of 5,6,7,8-Tetrahydroisoquinolin-5-ol.
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- Fisher Scientific. (2025). Safety Data Sheet: 5,6,7,8-Tetrahydroquinoline, 98%.
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- Sigma-Aldrich. (2025). Safety Data Sheet: 1,2,3,4-Tetrahydroisoquinoline.
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- LibreTexts. (2022). Chemistry of Amides.
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- PubMed. (2025). Advances in the Release of Amide-Containing Molecules.
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- American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one
For the diligent researcher navigating the complexities of novel compound synthesis and application, safety is not merely a procedural checklist but the very foundation of scientific integrity and innovation. This guide provides an in-depth, experience-driven perspective on the essential personal protective equipment (PPE) and handling protocols for 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one. As a Senior Application Scientist, my aim is to empower you with the rationale behind each safety measure, fostering a proactive and informed approach to laboratory safety.
Core Hazard Assessment and Rationale for PPE Selection
The known hazards associated with the parent compound, 5,6,7,8-tetrahydroisoquinoline, and other similar structures include skin and eye irritation.[1] Some derivatives are classified as harmful if swallowed and may cause respiratory irritation.[2] Given that this compound is a research chemical with an incompletely characterized toxicological profile, a cautious approach is paramount. The following PPE recommendations are based on a comprehensive risk assessment that assumes the compound may possess similar or potentially greater hazards than its analogues.
| Potential Hazard | Rationale for Precaution | Primary Engineering Control | Recommended PPE |
| Dermal Contact/Skin Irritation or Corrosion | Tetrahydroisoquinoline derivatives are known skin irritants.[1][2] The lactam moiety may enhance skin permeability or possess sensitizing properties. | Chemical Fume Hood | Chemical-resistant gloves (Nitrile or Neoprene), Lab coat (fully buttoned), Long pants and closed-toe shoes. |
| Ocular Contact/Eye Irritation or Damage | Splashes of the compound, especially in solution, can cause serious eye irritation.[1][2] | Chemical Fume Hood | Chemical splash goggles or a full-face shield. Standard safety glasses are insufficient. |
| Inhalation of Aerosols or Dust | If the compound is a solid, fine dust can be generated during handling. If in a volatile solvent, aerosols can be produced. Inhalation may cause respiratory tract irritation.[2] | Chemical Fume Hood | Use of a properly functioning chemical fume hood is the primary control. If weighing out a powder outside of a ventilated enclosure, a NIOSH-approved respirator (e.g., N95) may be necessary. |
| Ingestion | Accidental ingestion is a risk with any chemical. Some related compounds are harmful if swallowed.[3] | N/A | Strict prohibition of eating, drinking, and smoking in the laboratory. Wash hands thoroughly after handling. |
Detailed PPE Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, ensuring that each step reinforces a culture of safety and minimizes the potential for exposure.
Pre-Handling Preparation
-
Information is Your First Line of Defense: Before entering the lab, review the safety information for similar compounds. Understand the potential risks and the emergency procedures.
-
Engineering Controls Check: Ensure the chemical fume hood has a current certification and is functioning correctly. The work area should be clean and uncluttered.
-
Assemble Your PPE: Have all necessary PPE readily available and inspect it for any damage, such as cracks in goggles or tears in gloves.
Donning PPE: The Sequential Barrier
The order in which you put on your PPE is crucial to ensure complete protection and avoid cross-contamination.
Handling this compound
-
Work Within a Chemical Fume Hood: All manipulations of the compound, including weighing, dissolving, and transferring, should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Glove Selection and Use: Nitrile gloves are a suitable choice for incidental contact. If prolonged contact is anticipated or if working with the compound in a particularly aggressive solvent, consider thicker gloves or double-gloving. Change gloves immediately if they become contaminated.
-
Eye and Face Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a full-face shield should be worn over the goggles.[4]
-
Protective Clothing: A flame-resistant lab coat, fully buttoned, is required. Ensure your legs and feet are fully covered with long pants and closed-toe shoes.
Doffing PPE: Preventing Contamination Spread
The removal of PPE is a critical step where cross-contamination can easily occur if not done correctly. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
Disposal Plan: A Commitment to Environmental and Personnel Safety
Proper disposal is a critical component of the handling lifecycle of any chemical.
-
Contaminated PPE:
-
Gloves: Dispose of immediately after use or contamination in a designated hazardous waste container.
-
Lab Coats: If grossly contaminated, the lab coat should be professionally decontaminated or disposed of as hazardous waste. Reusable lab coats should be laundered separately from personal clothing.
-
-
Chemical Waste:
-
Solid Waste: Any solid this compound and any materials used to clean up spills (e.g., absorbent pads, contaminated weighing paper) should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste." Follow your institution's specific guidelines for waste disposal.
-
By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your research community. The principles of expertise, trustworthiness, and authoritative grounding are the cornerstones of responsible science.
References
-
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]
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University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE). [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
-
University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
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Eburon Organics. (n.d.). Isoquinoline derivatives. [Link]
-
MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
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GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
